5-Bromo-3-fluoropyridin-2-amine
Description
The exact mass of the compound 5-Bromo-3-fluoropyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-3-fluoropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluoropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXASFJHUCKEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678869 | |
| Record name | 5-Bromo-3-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748812-37-5 | |
| Record name | 5-Bromo-3-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-3-fluoropyridin-2-amine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-bromo-3-fluoropyridin-2-amine, a key building block in modern medicinal chemistry. We will delve into its core chemical properties, explore plausible synthetic routes, and detail its reactivity in crucial cross-coupling reactions, offering field-proven insights into its application.
Core Molecular Attributes and Physicochemical Properties
5-Bromo-3-fluoropyridin-2-amine, with the CAS number 748812-37-5, is a halogenated pyridine derivative that presents a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure incorporates a pyridine ring substituted with a bromine atom, a fluorine atom, and an amino group, each influencing the molecule's reactivity and physical characteristics.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";
} Caption: Chemical structure of 5-Bromo-3-fluoropyridin-2-amine.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrFN₂ | [1] |
| Molecular Weight | 191.00 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 142-145°C | |
| Solubility | Soluble in DMF, DMSO; slightly soluble in ethanol | |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| Monoisotopic Mass | 189.95419 Da | [1] |
Synthesis Pathway: A Proposed Protocol
While a specific, detailed synthesis protocol for 5-bromo-3-fluoropyridin-2-amine is not extensively documented in publicly available literature, a plausible and efficient route can be devised based on established pyridine chemistry. The proposed synthesis starts from the commercially available 3-fluoropyridin-2-amine and involves a regioselective bromination.
dot graph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; bgcolor="#FFFFFF";
} Caption: Proposed synthesis of 5-Bromo-3-fluoropyridin-2-amine.
Rationale for Reagent Selection:
-
N-Bromosuccinimide (NBS): NBS is a mild and highly regioselective brominating agent for electron-rich aromatic and heteroaromatic rings. The amino group at the 2-position and the fluorine at the 3-position are both activating and ortho-, para-directing. The steric hindrance from the amino group and the electronic influence of the fluorine atom are expected to direct the bromination to the less hindered and electronically favorable 5-position.
-
Acetonitrile (CH₃CN): Acetonitrile is a suitable polar aprotic solvent for this type of reaction, as it can dissolve the starting material and reagent without participating in the reaction.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoropyridin-2-amine (1.0 equivalent).
-
Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-3-fluoropyridin-2-amine as a solid.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.85 | d | ~2.0 | H-6 |
| ~7.40 | dd | ~2.0, ~8.0 | H-4 |
| ~5.00 | br s | - | -NH₂ |
Rationale for Predicted Shifts:
-
H-6: This proton is ortho to the ring nitrogen and will appear as a doublet due to coupling with H-4. It is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the nitrogen.
-
H-4: This proton is coupled to both H-6 and the fluorine at C-3, resulting in a doublet of doublets.
-
-NH₂: The protons of the amino group will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (d, J ≈ 240 Hz) | C-3 (C-F) |
| ~148 | C-2 (C-NH₂) |
| ~142 | C-6 |
| ~125 (d, J ≈ 15 Hz) | C-4 |
| ~105 | C-5 (C-Br) |
Rationale for Predicted Shifts:
-
C-3: The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
C-2 and C-6: These carbons are adjacent to the nitrogen and will be shifted downfield.
-
C-4: This carbon will show a smaller two-bond C-F coupling.
-
C-5: The carbon bearing the bromine atom will be shifted upfield due to the "heavy atom effect".
Reactivity and Applications in Cross-Coupling Reactions
5-Bromo-3-fluoropyridin-2-amine is a versatile substrate for palladium-catalyzed cross-coupling reactions, primarily due to the presence of the C-Br bond. The two most significant applications in drug discovery are Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
dot graph "Reactivity_Diagram" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; bgcolor="#FFFFFF";
} Caption: Key cross-coupling reactions of 5-Bromo-3-fluoropyridin-2-amine.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of 5-bromo-3-fluoropyridin-2-amine, this reaction allows for the introduction of a wide variety of aryl or vinyl substituents at the 5-position.
General Protocol:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 5-bromo-3-fluoropyridin-2-amine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of diaryl or alkylaryl amines. This is particularly useful for introducing diverse amine functionalities at the 5-position of the pyridine ring.
General Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., XPhos, 4 mol%). The flask is evacuated and backfilled with an inert gas.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 eq) and 5-bromo-3-fluoropyridin-2-amine (1.0 eq).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the desired primary or secondary amine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The product is purified by column chromatography.[2][3]
Safety and Handling
5-Bromo-3-fluoropyridin-2-amine is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Aggregated GHS information from PubChem.[1]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-3-fluoropyridin-2-amine is a strategically important building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its trifunctional nature allows for a range of chemical transformations, with palladium-catalyzed cross-coupling reactions being of particular significance in the field of drug discovery. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and reliable protocols for its key reactions, empowering researchers to effectively utilize this versatile intermediate in their synthetic endeavors.
References
5-Bromo-3-fluoropyridin-2-amine molecular structure and weight
An In-Depth Technical Guide to 5-Bromo-3-fluoropyridin-2-amine (CAS: 748812-37-5): Properties, Structure, and Handling
Introduction
5-Bromo-3-fluoropyridin-2-amine is a halogenated and aminated pyridine derivative that serves as a critical structural motif in modern synthetic and medicinal chemistry. The strategic placement of its functional groups—an amine, a fluorine atom, and a bromine atom—on the pyridine core makes it a highly versatile and valuable building block. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, and the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides a comprehensive technical overview of 5-Bromo-3-fluoropyridin-2-amine for researchers, scientists, and drug development professionals. It covers the compound's core molecular properties, structural details, practical applications in synthetic protocols, and essential safety and handling procedures.
Molecular Structure and Identification
Molecular Structure
The structure of 5-Bromo-3-fluoropyridin-2-amine is defined by a pyridine ring substituted at three key positions. The amine group at C2 and the fluorine atom at C3 are ortho to each other, which influences the electronic properties and reactivity of the ring. The bromine atom at C5 is para to the amine group, making it an excellent site for nucleophilic aromatic substitution or, more commonly, metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring towards electrophilic substitution but activates the C-Br bond for oxidative addition in catalytic cycles.
Caption: 2D Molecular Structure of 5-Bromo-3-fluoropyridin-2-amine.
Key Identifiers and Physicochemical Properties
The fundamental properties of 5-Bromo-3-fluoropyridin-2-amine are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.
| Property | Value | Source |
| IUPAC Name | 5-bromo-3-fluoropyridin-2-amine | [2] |
| Synonyms | 2-Amino-5-bromo-3-fluoropyridine | [2][3] |
| CAS Number | 748812-37-5 | [2][3] |
| Molecular Formula | C₅H₄BrFN₂ | [2][3] |
| Molecular Weight | 191.00 g/mol | [2] |
| SMILES | C1=C(C=NC(=C1F)N)Br | [2] |
| InChIKey | QLXASFJHUCKEHU-UHFFFAOYSA-N | [2] |
| Appearance | Typically an off-white to pale yellow crystalline powder | [4] |
Analytical Characterization Protocols
To ensure the identity and purity of 5-Bromo-3-fluoropyridin-2-amine, a combination of spectroscopic and chromatographic methods should be employed. These protocols form a self-validating system for quality control.
Protocol: Identity Confirmation via NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise molecular structure. The unique chemical environment of each proton, carbon, and fluorine nucleus provides a distinct spectral fingerprint, while spin-spin coupling confirms the connectivity and substitution pattern.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. Expect to see two distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons at the C4 and C6 positions. An additional broad signal corresponding to the amine (-NH₂) protons will also be present. The splitting patterns will be influenced by both H-H and H-F coupling.
-
¹⁹F NMR Analysis: Acquire a fluorine NMR spectrum. A single resonance is expected, and its coupling to the adjacent aromatic proton at C4 provides critical confirmation of the 3-fluoro substitution pattern.
-
¹³C NMR Analysis: Acquire a carbon NMR spectrum. Five distinct signals are expected in the aromatic region. The carbon atoms attached to fluorine and bromine will exhibit characteristic chemical shifts and C-F coupling constants, confirming their positions.
Protocol: Purity Assessment via HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of organic compounds. It separates the target compound from impurities, such as starting materials, byproducts, or degradation products, allowing for accurate quantification.
Methodology:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Employ a gradient elution using a mixture of two solvents:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
-
-
Gradient Program: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 10-20 minutes. This ensures the elution of both polar and non-polar impurities.
-
Detection: Use a UV detector set to a wavelength where the pyridine core has strong absorbance (e.g., 254 nm).
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥98% is common for research-grade material.
Applications in Synthetic Chemistry
The utility of 5-Bromo-3-fluoropyridin-2-amine stems from its pre-installed functional groups, which allow for sequential and regioselective modifications.
Role in Metal-Catalyzed Cross-Coupling
The C5-Br bond is the most synthetically versatile position on the molecule for elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating C-C, C-N, and C-O bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-pyridine structures.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to introduce diverse amino substituents at the C5 position.
-
Stille Coupling: Reaction with organostannanes.
-
Heck Coupling: Reaction with alkenes.
These reactions benefit from the specific electronic nature of the pyridine ring, and the choice of catalyst, ligand, and base is critical for achieving high yields.
Workflow: Representative Suzuki Cross-Coupling
The following diagram and protocol outline a typical workflow for using 5-Bromo-3-fluoropyridin-2-amine in a Suzuki coupling reaction.
Caption: General workflow for a Suzuki cross-coupling reaction.
Experimental Protocol:
-
Reagent Preparation: To an oven-dried reaction vessel, add 5-Bromo-3-fluoropyridin-2-amine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is crucial as palladium catalysts are oxygen-sensitive.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or DME). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Safety, Handling, and Storage
Working with halogenated aromatic amines requires strict adherence to safety protocols due to their potential toxicity.
GHS Hazard Classification
This compound is associated with several hazards as identified under the Globally Harmonized System (GHS).[2]
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
Recommended Handling Procedures
Engineering Controls:
-
All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[5]
-
Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and strong acids. Some suppliers recommend storage under an inert atmosphere at 2-8°C for long-term stability.[4]
-
Stability: The compound is generally stable under recommended storage conditions but may be sensitive to light and moisture.[4]
Conclusion
5-Bromo-3-fluoropyridin-2-amine is a high-value chemical intermediate with a unique combination of functional groups that enable diverse synthetic transformations. Its utility in constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its molecular properties, combined with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory.
References
-
PubChem. (n.d.). 2-Amino-5-bromo-3-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Amino-5-bromo-3-fluoropyridine, 98% Purity, C5H4BrFN2, 100 grams. Retrieved from [Link]
-
NBinno. (n.d.). 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications. Retrieved from [Link]
Sources
5-Bromo-3-fluoropyridin-2-amine IUPAC name and synonyms
An In-Depth Technical Guide to 5-Bromo-3-fluoropyridin-2-amine: A Cornerstone Building Block in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Bromo-3-fluoropyridin-2-amine has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its strategic trifecta of functional groups—a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling, and an electron-withdrawing fluorine atom—provides a rich platform for chemical diversification. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and critical applications, with a focus on its role in the development of targeted therapies.
Chemical Identity and Nomenclature
The compound is unambiguously identified by its IUPAC name and CAS number, ensuring clarity in research and procurement.
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-3-fluoropyridin-2-amine | [1] |
| CAS Number | 748812-37-5 | [1][2][3][4][5] |
| Molecular Formula | C₅H₄BrFN₂ | [2][5] |
| Molecular Weight | 191.00 g/mol | [3][5] |
| Synonyms | 2-Amino-5-bromo-3-fluoropyridine, 5-bromo-3-fluoro-2-pyridinamine | [1][4] |
| InChI Key | QLXASFJHUCKEHU-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Understanding the physical properties of 5-Bromo-3-fluoropyridin-2-amine is crucial for its handling, reaction setup, and purification. The compound is a solid at ambient temperature.
| Property | Value | Source |
| Appearance | White to light yellow or brown crystalline powder | [3][4] |
| Melting Point | 93 - 97 °C | [2][4] |
| Purity | Typically ≥95-98% | [2][3][4] |
| Solubility | Likely soluble in polar organic solvents such as DMF and DMSO | [6] |
| Storage | Store in a cool, dry place. Freezer storage is recommended. | [3] |
Synthesis and Manufacturing
While multiple proprietary routes exist, a general and plausible synthetic pathway to 5-Bromo-3-fluoropyridin-2-amine can be constructed from commercially available precursors, leveraging fundamental heterocyclic chemistry transformations. A common strategy involves the controlled halogenation and nitration of a pyridine ring, followed by the reduction of the nitro group.
A representative synthetic workflow is outlined below. The key challenge lies in the regioselective introduction of three different substituents, often requiring careful selection of reaction conditions and protecting groups.
Caption: Plausible synthetic routes to 5-Bromo-3-fluoropyridin-2-amine.
Key Chemical Reactivity and Applications in Drug Discovery
The utility of 5-Bromo-3-fluoropyridin-2-amine stems from the distinct reactivity of its functional groups, which can be addressed selectively. This dual reactivity makes it a powerful intermediate for building molecular complexity.
Caption: Core reactivity pathways of 5-Bromo-3-fluoropyridin-2-amine.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. The electron-deficient nature of the pyridine ring facilitates these transformations.
Representative Protocol: Suzuki Cross-Coupling
-
Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-3-fluoropyridin-2-amine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
-
Reaction: Heat the mixture, typically between 80-110 °C, and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired coupled product.
Derivatization of the Amino Group
The amino group at the C2 position is nucleophilic and serves as a key site for building fused heterocyclic systems or for introducing side chains via amidation or alkylation. This functionality is frequently exploited to construct bicyclic cores found in many kinase inhibitors.
Application as a Precursor to Kinase Inhibitors
5-Bromo-3-fluoropyridin-2-amine and its close derivatives are documented as key intermediates in the synthesis of potent therapeutic agents, particularly Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a crucial target in certain types of non-small cell lung cancer (NSCLC). The synthesis of complex drugs like Crizotinib involves precursors that share the substituted aminopyridine core, highlighting the industrial relevance of this building block.
Caption: Role as a foundational block in kinase inhibitor synthesis.
Safety, Handling, and Storage
Proper handling of 5-Bromo-3-fluoropyridin-2-amine is essential in a laboratory setting. The compound is classified as hazardous, and appropriate safety precautions must be observed.
GHS Hazard Classification
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
Recommended Handling and Storage:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer is recommended.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Conclusion
5-Bromo-3-fluoropyridin-2-amine is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity at both the C5-bromo and C2-amino positions provides a reliable and predictable platform for synthesizing diverse and complex molecules. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound's properties and chemical behavior is paramount to unlocking its full potential in the creation of next-generation therapeutics.
References
- 1. CAS 748812-37-5: 5-bromo-3-fluoro-pyridin-2-amine [cymitquimica.com]
- 2. 748812-37-5 5-Bromo-3-fluoropyridin-2-amine AKSci J50242 [aksci.com]
- 3. 5-Bromo-3-fluoropyridin-2-amine | 748812-37-5 [sigmaaldrich.com]
- 4. 2-Amino-5-bromo-3-fluoropyridine | 748812-37-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 5-bromo-3-fluoropyridin-2-amine - Amerigo Scientific [amerigoscientific.com]
- 6. nbinno.com [nbinno.com]
A Technical Guide to the Spectral Analysis of 5-Bromo-3-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Bromo-3-fluoropyridin-2-amine: A Versatile Heterocyclic Building Block
5-Bromo-3-fluoropyridin-2-amine, with the molecular formula C₅H₄BrFN₂, is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its functional groups—an amine, a bromine atom, and a fluorine atom on the pyridine core—offers multiple reaction sites for the synthesis of complex molecular architectures. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom is a versatile handle for cross-coupling reactions, making this compound a valuable starting material for the development of novel therapeutic agents.
| Property | Value | Source |
| IUPAC Name | 5-bromo-3-fluoropyridin-2-amine | |
| CAS Number | 748812-37-5 | |
| Molecular Formula | C₅H₄BrFN₂ | |
| Molecular Weight | 191.00 g/mol | |
| Monoisotopic Mass | 189.95419 Da |
Predicted Spectroscopic Data: A Guided Interpretation
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 5-Bromo-3-fluoropyridin-2-amine. These predictions are based on established principles of spectroscopy and comparative analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to reveal two distinct signals in the aromatic region for the pyridine ring protons, in addition to a broad signal for the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms, as well as the electron-donating effect of the amine group.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.85 | d | ~2.5 | H-6 |
| ~7.40 | dd | ~2.5, ~10.0 | H-4 |
| ~6.50 | br s | - | -NH₂ |
Rationale for Predictions:
-
H-6: This proton is ortho to the nitrogen and meta to the bromine, and is expected to be the most downfield of the ring protons. It will appear as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-6 and the fluorine at C-3. The coupling to the ortho fluorine will be a larger ³JHF coupling, while the coupling to the meta H-6 will be a smaller ⁴JHH coupling, resulting in a doublet of doublets.
-
-NH₂: The amine protons will likely appear as a broad singlet that can exchange with D₂O. Its chemical shift can vary depending on concentration and solvent.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum of a similar compound would involve dissolving approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.[1] A typical experiment on a 400 or 500 MHz spectrometer would include 16 to 64 scans with a relaxation delay of 1-2 seconds.
Caption: Workflow for NMR data acquisition and analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts and multiplicities will be significantly affected by the attached fluorine and bromine atoms, as well as the nitrogen of the pyridine ring.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~155 | d | ~240 | C-3 |
| ~148 | d | ~15 | C-2 |
| ~140 | s | - | C-6 |
| ~125 | d | ~5 | C-4 |
| ~110 | s | - | C-5 |
Rationale for Predictions:
-
C-3: Directly bonded to fluorine, this carbon will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet.
-
C-2: Adjacent to the fluorine, this carbon will show a smaller two-bond coupling (²JCF) and will also be a doublet. It is also bonded to the electron-donating amine group, shifting it upfield relative to C-6.
-
C-6: This carbon is ortho to the nitrogen and will appear at a downfield chemical shift.
-
C-4: This carbon will experience a three-bond coupling to the fluorine (³JCF) and appear as a doublet with a small coupling constant.
-
C-5: Bonded to bromine, the chemical shift of this carbon will be influenced by the heavy atom effect, and it is expected to be the most upfield of the ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key absorptions are expected for the N-H and C-N bonds of the primary amine, as well as vibrations associated with the aromatic ring and the C-F and C-Br bonds.
Predicted IR Data (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |
| 1620-1580 | Medium-Strong | N-H bending (scissoring) |
| 1580-1450 | Medium-Strong (multiple bands) | C=C and C=N stretching of the pyridine ring |
| 1340-1250 | Strong | Aromatic C-N stretching |
| 1100-1000 | Strong | C-F stretching |
| Below 700 | Medium-Strong | C-Br stretching |
Rationale for Predictions:
-
Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[2][3]
-
The N-H bending vibration is also characteristic of primary amines.[3]
-
The aromatic C-N stretching is expected to be strong in aromatic amines.[2]
-
The C-F and C-Br stretching vibrations are expected in their characteristic regions.
Experimental Protocol for ATR-IR Spectroscopy:
For a solid sample, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the solid is placed on the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact.[4] A background spectrum of the empty crystal is recorded first, followed by the sample spectrum. The instrument's software then automatically subtracts the background.
Caption: Workflow for ATR-IR data acquisition and analysis.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule. The mass spectrum is expected to show a prominent molecular ion peak ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, which will result in two peaks of nearly equal intensity separated by 2 m/z units.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Assignment |
| 191, 193 | [M+H]⁺ |
| 112 | [M+H - Br]⁺ |
Rationale for Predictions:
-
The molecular ion peak will appear as a doublet at m/z 191 (for ⁷⁹Br) and 193 (for ⁸¹Br).
-
A common fragmentation pathway for brominated compounds is the loss of the bromine radical, which would result in a fragment at m/z 112.
Experimental Protocol for ESI-MS:
A dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation is infused into the ESI source. Typical ESI source parameters include a capillary voltage of 3-5 kV and a drying gas temperature of 200-350 °C.
Sources
5-Bromo-3-fluoropyridin-2-amine safety data sheet (SDS/MSDS)
An In-Depth Technical Guide to the Safe Handling and Application of 5-Bromo-3-fluoropyridin-2-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safe handling, application, and emergency procedures for 5-Bromo-3-fluoropyridin-2-amine (CAS No. 748812-37-5). As a substituted pyridine, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure necessitates a robust understanding of its potential hazards to ensure laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations and field-proven insights for its use.
Chemical Identity and Physicochemical Profile
5-Bromo-3-fluoropyridin-2-amine is a halogenated aminopyridine derivative. Its structure incorporates a pyridine ring, a reactive amine group, and two halogen substituents (bromo and fluoro), which impart specific reactivity and potential biological activity. Understanding these features is crucial for anticipating its behavior in chemical reactions and its interaction with biological systems.
Key Identifiers and Properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-bromo-3-fluoropyridin-2-amine | [PubChem][1] |
| CAS Number | 748812-37-5 | [PubChem][1] |
| Molecular Formula | C₅H₄BrFN₂ | [PubChem][1] |
| Molecular Weight | 191.00 g/mol | [PubChem (for isomer)][2] |
| Appearance | Typically an off-white to pale yellow crystalline powder | [Inference from related compounds][3] |
Hazard Identification and GHS Classification
Based on aggregated data submitted to the European Chemicals Agency (ECHA), 5-Bromo-3-fluoropyridin-2-amine is classified as a hazardous substance.[1] The following Globally Harmonized System (GHS) classifications are reported and form the basis of all handling and safety protocols.
| Hazard Class | Hazard Statement | GHS Pictogram | Implication for Researchers |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects. Accidental ingestion is a primary risk during handling if good laboratory hygiene is not practiced. | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, leading to systemic toxicity. This underscores the critical need for appropriate gloves and lab coats. | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause reversible skin damage, such as redness and inflammation.[4][5] | |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Splashes pose a significant risk, potentially causing serious, though reversible, eye damage. | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | As a powder, dust can be generated during weighing and transfer. Inhalation of this dust can be harmful. |
Risk Management and Safe Handling Protocols
A proactive risk management strategy is essential. The core principle is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure is through engineering controls. All work involving 5-Bromo-3-fluoropyridin-2-amine, especially the handling of the solid powder, must be performed within a certified laboratory chemical fume hood.[6][7] The fume hood ensures that any generated dust or vapors are contained and exhausted safely. The area should be well-ventilated to prevent the accumulation of any potentially harmful fumes.[6][7]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is the user's last line of defense and must be worn at all times when handling this compound.[7]
-
Eye Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[8]
-
Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable for handling many chemicals, including pyridine derivatives.[6] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn to protect against skin contact from spills and splashes.[8]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient (e.g., during a large spill cleanup), a full-face respirator with appropriate cartridges should be used by trained personnel.[8]
Workflow for Safe Handling and Use
The following diagram outlines the mandatory workflow for safely handling this reagent from receipt to disposal.
Caption: Mandatory workflow for handling 5-Bromo-3-fluoropyridin-2-amine.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
-
Conditions: Store in a cool, dry, and well-ventilated area away from sources of ignition.[6][7] The container must be kept tightly closed to prevent absorption of atmospheric moisture, which is a common issue with pyridine derivatives.[6]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.
-
Labeling: All containers must be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.[6]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Take off contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[8] |
Spill Response Protocol
Handling a spill requires a calm and methodical approach to prevent further exposure and contamination.
Caption: Step-by-step spill response decision workflow.
For small spills, trained personnel should use absorbent materials like sand or vermiculite to contain the powder, then carefully transfer it to a sealed, labeled container for disposal.[7] The area should then be decontaminated. For large spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EH&S) department immediately.
Applications in Research and Drug Development
5-Bromo-3-fluoropyridin-2-amine is a versatile intermediate. The bromine and amine functionalities serve as key reactive handles for forming new carbon-carbon and carbon-nitrogen bonds, respectively. It is a valuable building block for creating libraries of complex molecules for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. Its structural motifs are found in various biologically active compounds.
Waste Disposal
All waste containing 5-Bromo-3-fluoropyridin-2-amine, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[6] Collect it in a clearly labeled, sealed, and compatible container.[9] Dispose of the waste through your institution's certified hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[10][11]
Conclusion
5-Bromo-3-fluoropyridin-2-amine is a potent chemical intermediate whose safe use hinges on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, mandatory PPE, and methodical handling procedures, researchers can effectively mitigate risks and leverage this compound's synthetic utility. Adherence to the guidelines presented in this document is paramount for ensuring personal safety and maintaining a secure research environment.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Skin Corrosion and Irritation. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
ChemicalSafety.com. Safety Data Sheet for 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinamine. [Link]
-
National Center for Biotechnology Information. A Framework to Guide Selection of Chemical Alternatives - GHS Classification Scheme. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
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PubChem. 5-Bromo-2-fluoropyridin-3-amine (CID 17750144). [Link]
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Food and Agriculture Organization of the United Nations. Assigning hazard categories. [Link]
-
Safe Work Australia. Classifying hazardous chemicals. [Link]
-
BIOSYNCE. (2025, September 23). How to handle pyridine safely?. [Link]
-
U.S. Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. [Link]
-
PubChem. 2-Amino-5-bromo-3-fluoropyridine (CID 50851130). [Link]
-
LookChem. 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications. [Link]
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- 4. chemsafetypro.com [chemsafetypro.com]
- 5. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility of 5-Bromo-3-fluoropyridin-2-amine in Common Laboratory Solvents
Introduction: The Critical Role of Solubility in Drug Discovery and Development
5-Bromo-3-fluoropyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are frequently incorporated into novel therapeutic agents. A thorough understanding of the solubility of this compound in common laboratory solvents is paramount for its effective utilization in synthesis, purification, formulation, and various screening assays. The solubility of an active pharmaceutical ingredient (API) or intermediate directly influences its bioavailability, processability, and the overall feasibility of its development pathway.[1]
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-3-fluoropyridin-2-amine. In the absence of extensive published quantitative data, this document offers a theoretical framework for predicting its solubility based on its molecular structure. More importantly, it provides a detailed, step-by-step experimental protocol for the accurate and reliable determination of its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to understanding and measuring the solubility of this and similar compounds.
Theoretical Framework: Predicting the Solubility of 5-Bromo-3-fluoropyridin-2-amine
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of organic compounds.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 5-Bromo-3-fluoropyridin-2-amine, presented below, allows us to make informed predictions about its solubility profile.
Molecular Structure:
-
Polar Features: The presence of the amine (-NH₂) group and the nitrogen atom within the pyridine ring introduces polarity and the capacity for hydrogen bonding. The fluorine and bromine atoms also contribute to the molecule's polarity.
-
Nonpolar Features: The pyridine ring itself has aromatic character, which can contribute to nonpolar interactions.
Based on these features, we can anticipate the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds. It is highly probable that 5-Bromo-3-fluoropyridin-2-amine will exhibit good solubility in these solvents. This is supported by qualitative data for the similar compound, 5-Bromo-2-fluoropyridin-3-amine, which is reported to be soluble in DMF and DMSO.
-
Moderate to Good Solubility in Polar Protic Solvents: Polar protic solvents such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. The amine group of the target compound can interact favorably with these solvents. However, the overall size and the presence of the halogen atoms may limit the solubility compared to smaller, more polar molecules. The slight solubility of 5-Bromo-2-fluoropyridin-3-amine in ethanol suggests a similar trend for our target compound.
-
Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene lack the ability to form significant hydrogen bonds or engage in strong dipole-dipole interactions. Therefore, 5-Bromo-3-fluoropyridin-2-amine is expected to have very low solubility in these solvents.
-
Low Solubility in Water: While the molecule possesses polar functional groups capable of hydrogen bonding with water, the overall molecule is relatively large and contains a significant nonpolar surface area from the pyridine ring and the bromine atom. This is likely to result in low aqueous solubility.
Quantitative Solubility Determination: An Experimental Protocol
The following section details a robust and reliable experimental protocol for the quantitative determination of the solubility of 5-Bromo-3-fluoropyridin-2-amine using the shake-flask method, a widely accepted technique for measuring equilibrium solubility.[3] The concentration of the dissolved compound will be determined using UV-Vis spectrophotometry, which is a common and accessible analytical method.
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Materials and Equipment
-
5-Bromo-3-fluoropyridin-2-amine (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMSO, DMF) of analytical grade
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Step-by-Step Methodology
Part 1: Preparation of Saturated Solutions
-
Aliquot Solvents: Accurately pipette a known volume (e.g., 2.0 mL) of each solvent into separate, labeled vials.
-
Add Excess Solute: Weigh an excess amount of 5-Bromo-3-fluoropyridin-2-amine (e.g., 20 mg, ensuring that a significant amount of undissolved solid will remain) and add it to each vial.
-
Seal Vials: Tightly seal the vials to prevent solvent evaporation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Settling: After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
Part 2: Sample Analysis by UV-Vis Spectrophotometry
-
Calibration Curve:
-
Prepare a stock solution of 5-Bromo-3-fluoropyridin-2-amine of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., methanol or DMSO).
-
Perform a series of serial dilutions to create at least five standard solutions of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation and Measurement:
-
Carefully withdraw a sample of the clear supernatant from each equilibrated vial using a syringe fitted with a 0.22 µm filter.
-
Accurately dilute the filtered sample with the corresponding solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 5-Bromo-3-fluoropyridin-2-amine in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Water | 10.2 | Polar Protic | Low | To be determined |
| Methanol | 5.1 | Polar Protic | Moderate to Good | To be determined |
| Ethanol | 4.3 | Polar Protic | Moderate | To be determined |
| Acetone | 5.1 | Polar Aprotic | Moderate to Good | To be determined |
| Dichloromethane | 3.1 | Polar Aprotic | Moderate | To be determined |
| Ethyl Acetate | 4.4 | Polar Aprotic | Moderate | To be determined |
| Toluene | 2.4 | Nonpolar | Low | To be determined |
| Hexane | 0.1 | Nonpolar | Very Low | To be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | High | To be determined |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | High | To be determined |
Conclusion
References
- PubChem. (n.d.). 2-Amino-5-bromo-3-fluoropyridine. National Center for Biotechnology Information.
- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188.
- Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551.
- Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. PharmaTutor.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- LibreTexts. (2021). Solubility Lab. Chemistry LibreTexts.
- MilliporeSigma. (n.d.). MultiScreen Solubility Filter Plate.
- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage.
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In Drug Design and Discovery. IntechOpen.
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An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoropyridin-2-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features make it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its application in synthesis, purification, and formulation. These parameters provide critical insights into the compound's purity, stability, and intermolecular forces. This guide offers a detailed examination of the melting and boiling points of 5-Bromo-3-fluoropyridin-2-amine, alongside established methodologies for their experimental determination.
Physicochemical Properties of 5-Bromo-3-fluoropyridin-2-amine
The physical characteristics of a compound are dictated by its molecular structure. In 5-Bromo-3-fluoropyridin-2-amine, the presence of bromine and fluorine atoms, along with the amine group on the pyridine ring, influences its polarity and capacity for hydrogen bonding[1]. These factors are key determinants of its melting and boiling points.
Based on available data from chemical suppliers, the key physical properties of 5-Bromo-3-fluoropyridin-2-amine (CAS Number: 748812-37-5) are summarized below. For comparative purposes, the properties of its isomers are also included, highlighting the significant impact of substituent positioning on physical properties.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 5-Bromo-3-fluoropyridin-2-amine | 748812-37-5 | 94-96[2], 93.0-97.0[3], 96[4] | 198.2 at 760 mmHg[5] |
| 5-Bromo-2-fluoropyridin-3-amine | 884495-22-1 | 142-145[6] | 310 (estimated)[6] |
| 2-Amino-3-bromo-5-fluoropyridine | 869557-43-7 | 60.0-70.0[7] | Not available |
| 3-Amino-2-bromo-5-fluoropyridine | 884495-03-8 | 114-116[8], 99.0-108.0[9] | Not available |
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections detail the standard experimental protocols for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range[1]. The capillary method is a widely used and reliable technique for this determination[10].
Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the sample of 5-Bromo-3-fluoropyridin-2-amine is completely dry and in a fine powdered form. Introduce a small amount of the solid into a capillary tube, which is sealed at one end[2].
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample height should be approximately 2-3 mm[11].
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus. Modern devices often have a digital thermometer and a magnified viewing lens[10].
-
Heating Rate: For an unknown compound, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, the temperature should be raised slowly, at a rate of about 1-2°C per minute, as it approaches the expected melting point[1].
-
Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid[2].
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that are liquid at or near room temperature, or for solids that can be melted without decomposition, the boiling point is a key identifying characteristic. The Thiele tube method is a classic and effective technique for determining the boiling point of small quantities of a substance[12].
Experimental Protocol: Thiele Tube Method
-
Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube[3]. If the compound is a solid, it should be gently heated until it melts.
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the liquid in the test tube[3].
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a Thiele tube containing a high-boiling point oil, such as mineral oil[12].
-
Heating: Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath[3].
-
Observation and Recording: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. At this point, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube[12]. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent[5].
Workflow for Physical Property Determination
The systematic determination of physical properties is a cornerstone of chemical characterization. The following diagram illustrates a general workflow for this process.
Conclusion
The melting and boiling points of 5-Bromo-3-fluoropyridin-2-amine are critical physical constants that inform its handling, purification, and use in synthetic applications. The experimentally determined melting point of approximately 94-96°C and a boiling point of 198.2°C at standard pressure provide a baseline for purity assessment. Adherence to standardized experimental protocols, such as the capillary method for melting point and the Thiele tube method for boiling point, ensures the generation of reliable and reproducible data. For researchers in drug development, this information is indispensable for the consistent and controlled use of this important chemical intermediate.
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A Comprehensive Technical Guide to the Synthesis and Application of Substituted 2-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. This guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted 2-aminopyridines. We delve into the nuances of key synthetic methodologies, from classical approaches to modern transition-metal-catalyzed cross-coupling reactions, offering detailed experimental protocols for their practical implementation. Furthermore, this guide explores the rich pharmacology of 2-aminopyridine derivatives, highlighting their role in FDA-approved drugs and examining the influence of substituent patterns on their biological activity. Visual aids in the form of diagrams and tables are provided to elucidate complex concepts and facilitate data comparison, making this a valuable resource for professionals in the field of drug discovery and development.
Introduction: The Privileged 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a "privileged scaffold" in drug discovery, a structural framework capable of binding to a variety of biological targets with high affinity.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and conformational rigidity make it an ideal building block for the design of novel therapeutics.[1] The pyridine nitrogen and the exocyclic amino group can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules.[3] This versatility has led to the development of numerous drugs containing the 2-aminopyridine core, spanning a wide range of therapeutic areas including anti-inflammatory, anticancer, antimicrobial, and central nervous system disorders.[4]
This guide will provide a comprehensive overview of the key aspects of substituted 2-aminopyridines, with a focus on practical applications for researchers in the field. We will explore the most effective synthetic routes, delve into the structure-activity relationships that govern their biological effects, and showcase their importance through a survey of marketed drugs.
Synthetic Methodologies: A Chemist's Toolkit
The synthesis of substituted 2-aminopyridines can be achieved through a variety of methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Here, we discuss some of the most prominent and widely used methods.
Classical Approaches
The Chichibabin reaction, first reported in 1914, is a direct amination of the pyridine ring using sodium amide (NaNH₂) or a related reagent.[5][6] This reaction is a powerful tool for the synthesis of 2-aminopyridines from simple, readily available pyridines.
Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring to form a σ-adduct (a Meisenheimer-like intermediate). Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source (e.g., ammonia or the product itself) to liberate hydrogen gas.[5]
Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine [7]
-
Materials: 2-Chloropyridine, Amine (e.g., morpholine), Pd₂(dba)₃ (palladium source), XPhos (ligand), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add 2-chloropyridine (1.0 equivalent), the amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.01 equivalents), and XPhos (0.02 equivalents) to a dry Schlenk tube.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100 °C for 12-24 hours, or until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. [8][9]While it often requires higher temperatures than the Buchwald-Hartwig amination, recent advancements have led to milder reaction conditions.
Experimental Protocol: Ullmann Condensation of 2-Bromopyridine with an Amine [10]
-
Materials: 2-Bromopyridine, Amine (e.g., aniline), Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), Deep Eutectic Solvent (DES) such as choline chloride/glycerol (1:2).
-
Procedure:
-
In a vial, combine 2-bromopyridine (1.0 equivalent), the amine (1.2 equivalents), CuI (0.1 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add the deep eutectic solvent and seal the vial.
-
Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and efficient for generating molecular diversity. A notable example is the synthesis of highly substituted 2-amino-3-cyanopyridines. [11][12] Experimental Protocol: Four-Component Synthesis of a 2-Amino-3-cyanopyridine Derivative [13]
-
Materials: An aldehyde (e.g., benzaldehyde), a ketone (e.g., acetophenone), malononitrile, ammonium acetate, and a catalyst (e.g., nano-structured diphosphate Na₂CaP₂O₇ or Cu/C). [12][14]* Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and the catalyst (e.g., 10 mol% Na₂CaP₂O₇). [12] 2. Heat the mixture at 80 °C under solvent-free conditions for the specified time (monitor by TLC).
-
After completion, cool the reaction mixture and add ethanol to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the desired 2-amino-3-cyanopyridine derivative.
-
The product can be further purified by recrystallization.
-
Structure-Activity Relationships (SAR)
The biological activity of 2-aminopyridine derivatives can be significantly modulated by the nature and position of substituents on the pyridine ring and the amino group. Understanding these structure-activity relationships is crucial for the rational design of potent and selective drug candidates.
A prominent example is the development of 2-aminopyridine derivatives as Janus kinase (JAK) inhibitors. [15][16]Dysregulation of the JAK-STAT signaling pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.
| Substituent Position | Modification | Effect on JAK2 Inhibition | Reference |
| C3-Position | Introduction of a small lipophilic group | Generally increases potency | [15] |
| C4-Position | Substitution with a hydrogen bond acceptor | Can enhance selectivity over other kinases | [16] |
| C5-Position | Introduction of a solubilizing group | Improves pharmacokinetic properties | [15] |
| C6-Position | Bulky substituents | Often detrimental to activity | [16] |
| N-amino group | Acylation or sulfonylation | Can modulate potency and selectivity | [15] |
This table presents a generalized summary of SAR trends observed in the literature.
Applications in Drug Discovery
The 2-aminopyridine scaffold is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. [3][17]
| Drug Name | Therapeutic Application | Mechanism of Action | Reference |
|---|---|---|---|
| Piroxicam | Anti-inflammatory (NSAID) | Non-selective COX-1/COX-2 inhibitor | [18][19] |
| Amrinone/Inamrinone | Cardiotonic agent | Phosphodiesterase 3 (PDE3) inhibitor | [20] |
| Milrinone | Cardiotonic agent | Phosphodiesterase 3 (PDE3) inhibitor | [21][22] |
| Zolpidem | Hypnotic (for insomnia) | GABA-A receptor agonist | [12][23] |
| Sulfapyridine | Antibacterial (sulfonamide) | Dihydropteroate synthase inhibitor | [24] |
| Tripelennamine | Antihistamine | H1 receptor antagonist | [24]|
Case Study: Piroxicam
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as arthritis. [25]Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. [13] The synthesis of piroxicam typically involves the condensation of 2-aminopyridine with a benzothiazine-derived carboxylic acid ester. [19][23]
Caption: Retrosynthetic overview of Piroxicam synthesis.
Case Study: Zolpidem
Zolpidem is a widely prescribed hypnotic agent for the treatment of insomnia. [23]It is an imidazo[1,2-a]pyridine derivative that acts as a selective agonist at the benzodiazepine site of the GABA-A receptor. [12] The synthesis of zolpidem involves the construction of the imidazo[1,2-a]pyridine core, often starting from a substituted 2-aminopyridine. [2][26] Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine
-
Materials: 2-Amino-5-methylpyridine, 2-bromo-4'-methylacetophenone, Sodium bicarbonate, Ethanol.
-
Procedure:
-
A mixture of 2-amino-5-methylpyridine (1.0 equivalent), 2-bromo-4'-methylacetophenone (1.0 equivalent), and sodium bicarbonate (1.5 equivalents) in ethanol is heated at reflux for 4-6 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to afford the desired imidazo[1,2-a]pyridine.
-
Conclusion
The substituted 2-aminopyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its favorable pharmacological properties, ensures its enduring relevance in medicinal chemistry. This guide has provided a comprehensive overview of the key synthetic methodologies, structure-activity relationships, and therapeutic applications of this important class of compounds. The detailed protocols and visual aids are intended to serve as a practical resource for researchers, empowering them to explore the vast chemical space of substituted 2-aminopyridines in their quest for novel and improved medicines.
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. (URL: [Link])
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A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society. (URL: [Link])
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Zolpidem | Description, Mechanism of Action, Uses, & Side Effects. Britannica. (URL: [Link])
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What is the mechanism of Piroxicam? Patsnap Synapse. (URL: [Link])
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2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. (URL: [Link])
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2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. (URL: [Link])
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Zolpidem. Wikipedia. (URL: [Link])
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A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkat USA. (URL: [Link])
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A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkat USA. (URL: [Link])
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Amrinone. Wikipedia. (URL: [Link])
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In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. (URL: [Link])
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Chichibabin reaction. Wikipedia. (URL: [Link])
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2-Aminopyridine. Wikipedia. (URL: [Link])
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Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. ARKIVOC. (URL: [Link])
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The Chichibabin amination reaction. Scientific Update. (URL: [Link])
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Chichibabin Reaction. (URL: [Link])
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Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. (URL: [Link])
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Properties and synthesis of milrinone. ResearchGate. (URL: [Link])
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Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
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Milrinone and Amrinone - Inotropes - Pharmacology. Picmonic. (URL: [Link])
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FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate. (URL: [Link])
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Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyridine. ResearchGate. (URL: [Link])
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])
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Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. (URL: [Link])
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The structures of several drugs, containing 2‐aminopyridine and 3‐substituted γ‐lactone fragments, and cerpegin. ResearchGate. (URL: [Link])
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1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. ResearchGate. (URL: [Link])
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Ullmann coupling-An overview. OperaChem. (URL: [Link])
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Ullmann Reaction. Organic Chemistry Portal. (URL: [Link])
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1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. ResearchGate. (URL: [Link])
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IR and 1H NMR spectral studies of some 2-Amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides. Infona. (URL: [Link])
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Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. Green Chemistry. (URL: [Link])
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Efficient synthesis and evaluation of novel 6-arylamino-t[11][18][23]riazolo[4,3-a]pyridine derivatives as antiproliferative agents. PubMed. (URL: [Link])
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The Advent of a Privileged Scaffold: A Technical History of the Discovery and Synthesis of Fluorinated Pyridines
Abstract
The strategic incorporation of fluorine into the pyridine scaffold has been a transformative force in modern medicinal chemistry and agrochemical science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated basicity, and altered lipophilicity—have established fluorinated pyridines as indispensable building blocks in the design of bioactive molecules. This in-depth technical guide provides a comprehensive historical narrative of the discovery and development of fluorinated pyridines. It traces the evolution of synthetic methodologies from the challenging early pioneering work to the sophisticated and versatile strategies employed today. By examining the causality behind experimental choices and providing detailed protocols for seminal reactions, this guide offers researchers, scientists, and drug development professionals a thorough understanding of this critical class of compounds and their enduring impact on chemical innovation.
Introduction: The Dawn of a New Era in Heterocyclic Chemistry
The pyridine ring, a ubiquitous heterocycle in nature and synthetic chemistry, has long been a cornerstone of pharmaceutical and agrochemical research.[1] However, the deliberate introduction of fluorine, the most electronegative element, into this aromatic system was a concept that took time to materialize, primarily due to the inherent challenges of fluorination chemistry. The early 20th century witnessed the birth of organofluorine chemistry, but its application to complex heterocyclic systems like pyridine was fraught with difficulties, including harsh reaction conditions and a lack of selective fluorinating agents.
The impetus for developing fluorinated pyridines stemmed from the growing understanding of fluorine's profound impact on molecular properties. Scientists began to recognize that replacing a hydrogen atom with fluorine could dramatically alter a molecule's electronic distribution, metabolic fate, and binding affinity to biological targets.[2][3] This realization sparked a quest to access these novel fluorinated heterocycles, a journey that would span decades and involve the ingenuity of numerous chemists.
Pioneering Syntheses: Overcoming the Initial Hurdles
The initial forays into the synthesis of fluorinated pyridines were marked by low yields, harsh reagents, and often, unpredictable outcomes. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic attack compared to benzene, and the nitrogen atom can be reactive towards many reagents, further complicating synthetic efforts.
The Landmark Synthesis of 2-Fluoropyridine
One of the earliest significant achievements in this field was the synthesis of 2-fluoropyridine. While early attempts were challenging, a notable method involved the diazotization of 2-aminopyridine, a process fraught with instability of the diazonium intermediate.[4] A more practical and widely adopted approach that emerged was the halogen-exchange (Halex) reaction.
The Halex process involves the displacement of a halide, typically chloride, with fluoride.[5][6] This nucleophilic aromatic substitution (SNAr) reaction is driven by the high nucleophilicity of the fluoride ion in polar aprotic solvents and the formation of a stable salt byproduct.
Experimental Protocol: Synthesis of 2-Fluoropyridine via the Halex Process [4]
Causality: The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane is critical. These solvents effectively solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic, thus promoting the displacement of the less electronegative chloride. The high temperatures are necessary to overcome the activation energy of breaking the strong C-Cl bond on the electron-deficient pyridine ring.
-
Reactants: 2-Chloropyridine, Anhydrous Potassium Fluoride (KF)
-
Solvent: Dimethyl Sulfoxide (DMSO) or Sulfolane
-
Procedure:
-
A mixture of 2-chloropyridine and a slight excess of anhydrous potassium fluoride is heated in a high-boiling polar aprotic solvent (e.g., DMSO) under a dry atmosphere.
-
The reaction is typically heated to high temperatures (150-250 °C) for several hours.[5]
-
Reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The product, 2-fluoropyridine, is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation.
-
The Challenge of 3-Fluoropyridine
The synthesis of 3-fluoropyridine presented a different set of challenges. The 3-position of the pyridine ring is less activated towards nucleophilic attack compared to the 2- and 4-positions. Therefore, the Halex reaction, so effective for the 2-isomer, was not a viable route. Early syntheses relied on more classical, albeit often lower-yielding, methods. A significant breakthrough came with the application of the Balz-Schiemann reaction.[7][8]
The Balz-Schiemann reaction involves the diazotization of an aromatic amine, in this case, 3-aminopyridine, to form a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride.[9][10]
Experimental Protocol: Synthesis of 3-Fluoropyridine via the Balz-Schiemann Reaction [8]
Causality: The Balz-Schiemann reaction is a powerful method for introducing fluorine into an aromatic ring, particularly when other methods fail. The key is the formation of the relatively stable diazonium tetrafluoroborate salt, which can often be isolated. The thermal decomposition proceeds through a high-energy aryl cation intermediate, which is then trapped by the fluoride from the tetrafluoroborate counter-ion. The choice of fluoroboric acid is crucial as it serves as both the acid for diazotization and the source of the tetrafluoroborate anion.
-
Reactants: 3-Aminopyridine, Sodium Nitrite (NaNO₂), Fluoroboric Acid (HBF₄)
-
Procedure:
-
3-Aminopyridine is dissolved in an aqueous solution of fluoroboric acid at a low temperature (typically 0-5 °C).
-
An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the low temperature to form the diazonium tetrafluoroborate salt.
-
The precipitated diazonium salt is collected by filtration, washed with cold water, cold ethanol, and then diethyl ether, and dried under vacuum.
-
The dry diazonium salt is then carefully heated (often in an inert, high-boiling solvent or neat) until the evolution of nitrogen gas ceases.
-
The resulting 3-fluoropyridine is then isolated by distillation from the reaction mixture.
-
The Evolution of Fluorination Techniques: A Paradigm Shift
The early methods, while groundbreaking, were often limited by their harsh conditions, low yields, and substrate scope. The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in fluorination chemistry, with the development of a diverse array of new reagents and methodologies that made the synthesis of complex fluorinated pyridines more accessible and efficient.
The Rise of Modern Nucleophilic Fluorination
While the Halex process was a cornerstone, its high temperature requirement was a significant drawback. Research focused on developing more reactive fluoride sources and milder reaction conditions. The use of cesium fluoride (CsF) and phase-transfer catalysts were significant advancements.[11] More recently, the development of anhydrous tetraalkylammonium fluoride reagents has allowed for nucleophilic fluorination to be carried out at or near room temperature.[11]
The Advent of Electrophilic Fluorinating Agents
A major breakthrough in the synthesis of fluorinated pyridines was the development of electrophilic fluorinating agents. These reagents deliver a formal "F⁺" species to an electron-rich center. While the pyridine ring itself is electron-deficient, this approach became viable for the synthesis of fluoropyridines from activated precursors or through direct C-H functionalization.
Early electrophilic fluorinating agents, such as elemental fluorine, were highly reactive and difficult to handle. The development of N-fluoro reagents, such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI), revolutionized the field.[12][13] These reagents are typically stable solids that are much safer to handle and offer greater selectivity.
Impact and Applications: The Fruits of Discovery
The availability of a diverse range of fluorinated pyridines has had a profound impact on drug discovery and agrochemical development. The strategic incorporation of fluorine can lead to significant improvements in a molecule's biological activity and pharmacokinetic profile.[2][14]
Fluorinated Pyridines in Pharmaceuticals
A vast number of approved drugs contain a fluorinated pyridine moiety.[1][15] The fluorine atom can enhance binding affinity to the target protein, block metabolic pathways, and improve oral bioavailability.
| Drug (Year of First Approval) | Therapeutic Area | Role of Fluorinated Pyridine |
| Voriconazole (2002) | Antifungal | The difluorophenyl group is crucial for its potent inhibition of fungal cytochrome P450. |
| Etoricoxib (2002) | Anti-inflammatory | The 3-fluoropyridine moiety contributes to its selectivity for COX-2. |
| Lapatinib (2007) [3] | Anticancer | The 3-fluorobenzyloxy group enhances binding to the ATP-binding site of EGFR and HER2. |
| Crizotinib (2011) [3] | Anticancer | The 2-fluoro-2,6-dichlorophenyl group is essential for its potent inhibition of the ALK tyrosine kinase. |
Fluorinated Pyridines in Agrochemicals
In the agrochemical industry, fluorinated pyridines are key components of many modern herbicides, insecticides, and fungicides.[16][17][18] The presence of fluorine can increase the potency of the active ingredient, allowing for lower application rates and improved environmental profiles.
| Agrochemical | Type | Role of Fluorinated Pyridine |
| Fluroxypyr | Herbicide | The 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyacetic acid structure mimics the plant hormone auxin, leading to uncontrolled growth and death of broadleaf weeds. |
| Picoxystrobin | Fungicide | The trifluoromethylpyridine group is a key part of the toxophore, inhibiting mitochondrial respiration in fungi. |
| Sulfoxaflor | Insecticide | The trifluoromethylpyridine moiety is crucial for its activity against sap-feeding insects. |
Conclusion and Future Outlook
The journey of discovery and development of fluorinated pyridines is a testament to the power of synthetic chemistry to create novel molecules with profound societal impact. From the arduous early syntheses to the elegant and efficient methods of today, the field has continuously evolved, driven by the ever-increasing demand for these valuable compounds in the life sciences. The causality behind each advancement, whether it be the choice of solvent in the Halex process or the design of a new electrophilic fluorinating agent, reflects a deepening understanding of fundamental chemical principles.
Looking ahead, the development of even more selective, efficient, and sustainable methods for pyridine fluorination will remain a key area of research. Late-stage C-H functionalization, enabling the direct introduction of fluorine into complex molecules, holds particular promise for accelerating drug discovery. As our ability to precisely manipulate the structure of the pyridine ring continues to grow, so too will the opportunities to develop new and improved medicines and crop protection agents that address the challenges of the 21st century.
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BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]
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Allen Career Institute. (n.d.). Balz–Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]
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Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. Retrieved from [Link]
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The Organic Chemistry Tutor. (2025, October 25). The Balz–Schiemann Reaction Mechanism [Video]. YouTube. [Link]
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Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-fluoropyridin-2-amine for Pharmaceutical Scaffolding
Abstract
This document provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-3-fluoropyridin-2-amine. The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, and its functionalization is critical for the development of novel therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the experimental setup, mechanistic rationale, and optimization strategies. We address the specific challenges posed by the primary amine functionality, which can act as a ligand for the palladium catalyst, and provide a robust methodology to achieve high yields and purity.
Introduction: The Strategic Importance of Aminopyridine Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions, exceptional functional group tolerance, and the formation of strategic carbon-carbon bonds.[1][2][3] In drug discovery, this reaction is instrumental in constructing biaryl and hetero-biaryl structures, which are common motifs in pharmacologically active molecules.
Our substrate of interest, 5-Bromo-3-fluoropyridin-2-amine, is a valuable building block. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key interaction point or a handle for further derivatization. However, the primary amine presents a well-documented challenge in palladium catalysis. The nitrogen's lone pair can coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.[4][5]
Historically, this issue was circumvented by protecting the amine group, adding steps and reducing overall efficiency.[6] Modern advancements in ligand design have produced catalysts that are highly active and resistant to inhibition by basic nitrogen heterocycles.[5] This protocol leverages such a system to enable a direct, high-yield coupling without the need for amine protection, streamlining the synthetic process.
Safety & Handling
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all reagents. While a specific SDS for 5-Bromo-3-fluoropyridin-2-amine is not widely available, data from structurally similar compounds suggest the following precautions.
-
Hazard Profile: Halogenated aminopyridines may be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][8] Some related compounds may cause an allergic skin reaction.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Inert Atmosphere: Palladium catalysts and some phosphine ligands are air-sensitive. The reaction must be set up under an inert atmosphere (Nitrogen or Argon).
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][11][12] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-3-fluoropyridin-2-amine, forming a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. A base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[12][13]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[11][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. Adjust reagent quantities proportionally for different scales.
Reagents and Materials
| Reagent/Material | Formula | M.W. | Amount (1.0 mmol scale) | Equivalents | Supplier Notes |
| 5-Bromo-3-fluoropyridin-2-amine | C₅H₄BrFN₂ | 191.00 | 191 mg | 1.0 | >97% Purity |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | Representative coupling partner |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 23 mg | 0.025 (5 mol% Pd) | Palladium(0) source |
| SPhos | C₂₇H₃₃O₂P | 432.52 | 43 mg | 0.10 | Buchwald biarylphosphine ligand |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 425 mg | 2.0 | Anhydrous, finely powdered |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 4.0 mL | - | Anhydrous, <50 ppm water |
| Degassed Water | H₂O | 18.02 | 1.0 mL | - | Deionized, sparged with N₂/Ar |
| Schlenk flask / Microwave vial | - | - | 10 mL | - | Flame-dried before use |
| Magnetic stir bar | - | - | 1 | - | - |
Step-by-Step Reaction Setup
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Addition of Solids: In rapid succession, add 5-Bromo-3-fluoropyridin-2-amine (191 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and anhydrous Potassium Phosphate (425 mg, 2.0 mmol) to the flask.
-
Causality: Adding solids first prevents solvent from splashing them onto the sides of the flask, ensuring they are well-mixed in the reaction medium. K₃PO₄ is a moderately strong base effective in many Suzuki couplings, especially with aminopyridine substrates.[6]
-
-
Addition of Catalyst System: Add the palladium pre-catalyst source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol), and the SPhos ligand (43 mg, 0.10 mmol).
-
Expertise: While pre-formed catalysts like Pd(SPhos) G3 can be used, building the catalyst in situ from a Pd(0) source and a ligand is a common and cost-effective approach. SPhos is a bulky, electron-rich phosphine ligand known to promote high turnover rates and prevent catalyst inhibition from the substrate's amino group.[5]
-
-
Inert Atmosphere Purge: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Trustworthiness: This "purge cycle" is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive state and can also oxidize the phosphine ligand, compromising the reaction.
-
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL).
-
Causality: The dioxane/water solvent system is highly effective.[11][15] Dioxane solubilizes the organic components and the catalyst, while water is necessary to dissolve the inorganic base (K₃PO₄), facilitating the activation of the boronic acid for transmetalation.[16] Solvents must be degassed to remove dissolved oxygen.
-
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Expertise: A temperature of 80-110 °C is typical for Suzuki couplings involving aryl bromides.[11] Vigorous stirring is essential, especially in biphasic mixtures, to ensure efficient mixing and mass transfer between the organic and aqueous phases.
-
Reaction Monitoring
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[17]
-
TLC Procedure:
-
Carefully and quickly take a small aliquot from the reaction mixture using a capillary tube.
-
Dilute the aliquot with ethyl acetate and spot it on a silica gel TLC plate.
-
Elute with a mixture of Hexane/Ethyl Acetate (e.g., 7:3 v/v).
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot (5-Bromo-3-fluoropyridin-2-amine) and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 2-12 hours.
-
Workup and Purification
-
Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilution & Filtration: Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[11][18] Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).[15]
-
Causality: The water wash removes residual base and water-soluble byproducts. The brine wash helps to break any emulsions and begins the process of drying the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[19]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate, is a good starting point to isolate the pure product.[18]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Klapars, A., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemSafety PRO. (n.d.). 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinamine Safety Data Sheets. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Retrieved from [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Dicks, A. P. (2015). Don't Forget the Workup. Journal of Chemical Education. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]
-
Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 877399-00-3 | Product Name : (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Retrieved from [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]
-
Wang, L., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. Retrieved from [Link]
-
Ali, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
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Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using 5-Bromo-3-fluoropyridin-2-amine
Introduction: The Strategic Importance of N-Substituted 3-Fluoro-2,5-diaminopyridines
The Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has superseded many classical methods for the synthesis of arylamines, which often require harsh conditions and exhibit limited functional group tolerance.[2] Its application is particularly crucial in medicinal chemistry and drug development, where the arylamine scaffold is a ubiquitous feature in a vast array of therapeutic agents.[3]
This guide focuses on a substrate of growing interest: 5-Bromo-3-fluoropyridin-2-amine. The resulting N-substituted 3-fluoro-2,5-diaminopyridine derivatives are valuable building blocks for novel pharmaceuticals and agrochemicals. The fluorine substituent at the 3-position can significantly modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The presence of the free amino group at the 2-position, however, introduces specific challenges to the reaction, including potential catalyst inhibition.[4]
This document provides a comprehensive overview of the mechanistic considerations, key parameter selection, and detailed experimental protocols for the successful Buchwald-Hartwig amination of 5-Bromo-3-fluoropyridin-2-amine. The insights and procedures outlined herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.
Mechanistic Insights: The Catalytic Cycle and Key Decision Points
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5] Understanding this mechanism is paramount for rational troubleshooting and optimization.
Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.
1. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 5-Bromo-3-fluoropyridin-2-amine. The electron-withdrawing nature of the fluorine atom at the 3-position is expected to render the C-Br bond more susceptible to this step.
2. Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[3] The choice of base is critical and is influenced by the pKa of the amine and the sensitivity of functional groups on the substrates.
3. Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-substituted 3-fluoro-2,5-diaminopyridine is released. The Pd(0) catalyst is regenerated, allowing the cycle to continue. Bulky, electron-rich phosphine ligands are known to facilitate this step.[4]
A key challenge with aminopyridine substrates is the potential for the pyridine nitrogen or the existing amino group to coordinate with the palladium center, leading to catalyst deactivation.[2] The use of sterically hindered ligands helps to mitigate this issue by shielding the metal center.[4]
Optimizing Reaction Parameters: A Guide to Component Selection
The success of the Buchwald-Hartwig amination of 5-Bromo-3-fluoropyridin-2-amine hinges on the judicious selection of the catalyst system and reaction conditions. The following table provides a starting point for optimization based on established methodologies for structurally similar bromopyridines.[3]
| Component | Recommended Options | Rationale & Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) species.[5] |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP | Bulky, electron-rich monophosphine ligands (XPhos, RuPhos, BrettPhos) are generally superior for coupling with primary and secondary amines, as they promote both oxidative addition and reductive elimination while minimizing catalyst inhibition.[4] Bidentate ligands like BINAP can also be effective. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | Strong, non-nucleophilic bases like NaOtBu are commonly used. For more sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[5] LHMDS is a strong, non-nucleophilic base suitable for a wide range of amines. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential. Toluene and dioxane are frequently used due to their ability to dissolve the reagents and their high boiling points, which are often required for these reactions.[4] |
| Temperature | 80-110 °C | The optimal temperature is dependent on the reactivity of the amine and the chosen catalyst system. Monitoring the reaction progress is crucial to avoid decomposition at elevated temperatures.[4] |
Experimental Protocols
General Considerations:
-
All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are critical for reproducibility and high yields. Solvents should be freshly distilled or obtained from a solvent purification system.
-
The choice of ligand is highly dependent on the amine coupling partner. A preliminary screen of different ligands is often beneficial for novel substrate combinations.
Protocol 1: General Procedure for the Amination of 5-Bromo-3-fluoropyridin-2-amine with an Arylamine
This protocol is a robust starting point for the coupling of various anilines.
Materials:
-
5-Bromo-3-fluoropyridin-2-amine (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-fluoropyridin-2-amine, the arylamine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-fluoropyridin-2,5-diamine.
Protocol 2: Procedure for the Amination with a Primary Aliphatic Amine
This protocol is adapted for primary alkylamines, which can be more reactive.
Materials:
-
5-Bromo-3-fluoropyridin-2-amine (1.0 equiv)
-
Primary aliphatic amine (1.3 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, RuPhos, and K₃PO₄ to a dry Schlenk flask with a magnetic stir bar.
-
Add 5-Bromo-3-fluoropyridin-2-amine to the flask.
-
Seal the flask, remove from the glovebox (if used), and add anhydrous dioxane and the primary aliphatic amine via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification steps outlined in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Wet reagents or solvent- Inappropriate ligand or base | - Use a fresh batch of palladium precursor and ligand.- Ensure proper Schlenk technique or glovebox use.- Use freshly dried and degassed solvents and reagents.- Screen a panel of different ligands and bases.[4] |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Catalyst decomposition- Reaction temperature too high- Presence of water | - Lower the reaction temperature.- Ensure all components are scrupulously dry.- Increase catalyst loading slightly. |
| Di-arylation of the Amine | - High concentration of the amine- Highly reactive amine | - Use a slight excess of the bromopyridine.- Add the amine slowly to the reaction mixture. |
Conclusion
The Buchwald-Hartwig amination of 5-Bromo-3-fluoropyridin-2-amine is a highly effective method for the synthesis of valuable N-substituted 3-fluoro-2,5-diaminopyridine derivatives. While the inherent functionalities of the substrate present unique challenges, a systematic approach to the selection of the catalyst, ligand, base, and solvent, as outlined in this guide, can lead to high-yielding and reproducible results. The protocols provided herein serve as a solid foundation for further optimization and application in diverse research and development settings.
References
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BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
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BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16862-16885.
-
Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction.
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Application Notes & Protocols: The Strategic Use of 5-Bromo-3-fluoropyridin-2-amine in Kinase Inhibitor Drug Discovery
Abstract
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a privileged hinge-binding motif in a multitude of clinically successful kinase inhibitors.[1][2] This technical guide provides an in-depth exploration of 5-Bromo-3-fluoropyridin-2-amine , a highly versatile and strategically functionalized building block for the synthesis of next-generation kinase inhibitors. We will dissect the rationale behind its molecular design, detail its synthetic utility through robust cross-coupling protocols, and provide a comprehensive workflow for evaluating the biological activity of its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of targeted therapeutics.
Introduction: The Rationale for a Privileged Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms. A common challenge in this field is achieving a desirable selectivity profile, as the ATP-binding site is highly conserved across the human kinome.[4]
The 2-aminopyridine moiety has emerged as a powerful solution to this challenge. It acts as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, the flexible segment connecting the N- and C-lobes of the kinase domain. This interaction serves as a potent anchoring point for the inhibitor.
5-Bromo-3-fluoropyridin-2-amine (CAS: 748812-37-5) is an advanced building block designed to leverage this principle while offering significant synthetic advantages:[5][6]
-
The 2-Amino Group: The primary amine is perfectly positioned to form two canonical hydrogen bonds with the kinase hinge region, providing a strong foundation for binding affinity.
-
The 5-Bromo Position: The bromine atom is an excellent synthetic handle for introducing molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the installation of various aryl or heteroaryl groups that can extend into other pockets of the ATP-binding site to enhance potency and selectivity.[1]
-
The 3-Fluoro Substituent: The fluorine atom serves multiple roles. It can modulate the pKa of the pyridine nitrogen and the amino group, fine-tuning the hydrogen bonding capacity. Furthermore, its electron-withdrawing nature can influence the molecule's overall electronic properties and improve metabolic stability.
This guide will provide the protocols necessary to effectively utilize this building block in a kinase inhibitor discovery program.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value |
| Chemical Name | 5-Bromo-3-fluoropyridin-2-amine |
| CAS Number | 748812-37-5 |
| Molecular Formula | C₅H₄BrFN₂ |
| Molecular Weight | 191.00 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| IUPAC Name | 5-bromo-3-fluoropyridin-2-amine[5] |
| SMILES | C1=C(C(=NC=C1F)N)Br |
| InChIKey | QLXASFJHUCKEHU-UHFFFAOYSA-N[5] |
Synthetic Gateway: Palladium-Catalyzed Cross-Coupling
The true power of 5-Bromo-3-fluoropyridin-2-amine lies in its capacity for selective functionalization at the C5 position. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the workhorses of modern medicinal chemistry for forming C-C and C-N bonds, respectively.[7][8][9] Below, we provide a robust, field-proven protocol for the Suzuki-Miyaura coupling, a reaction essential for installing diverse aryl and heteroaryl groups.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-fluoropyridin-2-amine
This protocol details a general procedure for the coupling of an arylboronic acid with 5-Bromo-3-fluoropyridin-2-amine. Optimization may be required for particularly challenging or sterically hindered coupling partners.
Principle: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[10][11] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis.[9]
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
-
5-Bromo-3-fluoropyridin-2-amine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)[12]
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-3-fluoropyridin-2-amine (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (2.0 eq).[10]
-
Inert Atmosphere: Seal the vessel and add the palladium catalyst (0.05 eq). Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane/water) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting amine.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-3-fluoropyridin-2-amine product.
Mechanism of Kinase Inhibition: The Hinge-Binding Interaction
The efficacy of inhibitors derived from this scaffold stems from the 2-aminopyridine's ability to mimic the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region. This interaction is fundamental to achieving high-affinity binding.
Causality of Binding:
-
The exocyclic amine (at the C2 position) acts as a hydrogen bond donor .
-
The pyridine ring nitrogen (at the N1 position) acts as a hydrogen bond acceptor .
This bidentate hydrogen bonding pattern with the amide backbone of the hinge residues (e.g., the NH and C=O of a conserved leucine or alanine) effectively anchors the inhibitor in the ATP-binding pocket. The fluorine at the C3 position can further enhance this interaction by modulating electronic properties and potentially forming favorable orthogonal interactions.
Caption: Key hydrogen bonding interactions with the kinase hinge.
Application Showcase: Representative Inhibitor Scaffolds
The true utility of 5-Bromo-3-fluoropyridin-2-amine is demonstrated by the potent and selective kinase inhibitors that can be constructed from it. The table below showcases examples of inhibitor classes and their targets, representing the types of molecules accessible through this chemistry.
| Inhibitor Class / Example | Target Kinase(s) | Reported Potency (IC₅₀ / Kᵢ) | Reference |
| N-(1H-Pyrazol-3-yl)pyridin-2-amine | DLK (MAP3K12) | Potent, selective inhibitors | [13] |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Ligand efficient inhibitors | [4] |
| Imidazo[1,2-a]pyridine-pyridine derivative | FLT3-ITD | Potent and balanced inhibition | [14] |
| N-(1,3-thiazol-2-yl)pyridin-2-amine | KDR (VEGFR2) | Potent, selective, low MW | [15] |
| Aminopyridine-based Inhibitors | JNK-1, JNK-2 | Low double-digit nanomolar | [16] |
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Once a novel inhibitor is synthesized, its biological activity must be quantified. This protocol describes a common and robust method for determining inhibitor potency (IC₅₀) using a luminescence-based assay that measures ATP consumption.
Principle: Kinase activity is directly proportional to the amount of ATP consumed. This assay uses a luciferase enzyme that produces light in the presence of ATP. As the kinase consumes ATP, the luminescence signal decreases. An effective inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[17]
Workflow Diagram:
Caption: Workflow for a typical luminescence-based kinase inhibition assay.
Materials & Reagents:
-
Synthesized inhibitor compound
-
Recombinant protein kinase and its specific substrate
-
ATP solution
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®, Promega)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipette
-
Luminometer plate reader
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).
-
Reaction Setup: In each well of a microplate, prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate competitive inhibitor assessment.[18]
-
Initiate Inhibition: Add a small, equal volume of the diluted inhibitor (or DMSO for control wells) to each well to start the reaction. The final DMSO concentration should be kept low (≤1%) to avoid affecting enzyme activity. Include "no enzyme" controls (maximum signal) and "no inhibitor" controls (minimum signal).
-
Kinase Reaction: Incubate the plate at room temperature (or 30 °C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.[18]
-
Signal Detection: Add the ATP detection reagent to each well according to the manufacturer's protocol. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Develop Signal: Incubate the plate at room temperature in the dark for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence signal for each well using a microplate reader.
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min)
-
Where Signal_min is the "no inhibitor" control and Signal_max is the "no enzyme" control.
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Conclusion
5-Bromo-3-fluoropyridin-2-amine is a high-value chemical intermediate for kinase inhibitor drug discovery. Its strategically placed functional groups provide a direct path to synthesizing potent and selective inhibitors through well-established synthetic methodologies like the Suzuki-Miyaura coupling. The inherent ability of the 2-aminopyridine core to engage the kinase hinge region provides a robust foundation for affinity, while the C5 position offers a gateway to explore chemical space and optimize for selectivity and drug-like properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of novel kinase inhibitors derived from this powerful scaffold.
References
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PubChem. 5-Bromo-2-fluoropyridin-3-amine. National Center for Biotechnology Information. [Link]
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NBNI. 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications. Nbinno.com. [Link]
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Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry, 58(20), 8182-99. [Link]
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Ovid. Screening assays for tyrosine kinase inhibitors. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Thompson, M. J., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 24(1), 14-25. [Link]
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ResearchGate. (2011). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. [Link]
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SpringerLink. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Journal of Molecular Modeling, 30(11). [Link]
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Reaction Biology. (2020). KINASE PROFILING & SCREENING. [Link]
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PubMed. (2018). Discovery of novel CDK inhibitors via scaffold hopping from CAN508. Bioorganic & Medicinal Chemistry Letters, 28(7), 1219-1223. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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CRIPS. (2022). Scaffold Hopping in Drug Discovery. CRIPS, 16(5). [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Kufareva, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793. [Link]
-
PubChem. 2-Amino-5-bromo-3-fluoropyridine. National Center for Biotechnology Information. [Link]
-
Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. [Link]
-
Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1321-1335. [Link]
-
Li, Y., et al. (2023). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 258, 115603. [Link]
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Amerigo Scientific. 5-bromo-3-fluoropyridin-2-amine. [Link]
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VIVAN ACL. 2-Amino-3-Bromo-5-Fluoropyridine. [Link]
-
Harris, P. A., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-5. [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. [Link]
-
Charrier, C., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2319-32. [Link]
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 55(20), 8844-8857. [Link]
-
MDPI. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(11), 3374. [Link]
-
PubMed. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, e202412786. [Link]
-
LoGrasso, P. V., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Bioorganic & Medicinal Chemistry Letters, 16(12), 3228-32. [Link]
-
PubMed Central. (2024). Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review. Pharmaceuticals, 17(9), 1167. [Link]
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The Strategic Utility of 5-Bromo-3-fluoropyridin-2-amine as a Precursor for Novel Organic Materials
Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Bromo-3-fluoropyridin-2-amine has emerged as a highly valuable and versatile precursor for the development of novel organic materials, spanning the fields of medicinal chemistry and organic electronics. Its unique substitution pattern, featuring a nucleophilic amino group, a synthetically versatile bromine atom, and a modulating fluorine substituent, provides a powerful platform for a diverse range of chemical transformations.
The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and alkyl substituents. The 2-amino group not only provides a key site for further functionalization or cyclization reactions but also influences the electronic properties of the pyridine ring. Crucially, the fluorine atom at the 3-position imparts distinct physicochemical characteristics to the parent molecule and its derivatives. It can enhance metabolic stability, modulate pKa, and influence intermolecular interactions, properties that are highly sought after in both drug design and the engineering of advanced materials.[1][2]
This comprehensive guide provides detailed application notes and protocols for leveraging 5-Bromo-3-fluoropyridin-2-amine in the synthesis of cutting-edge organic materials. We will delve into its application in the development of potential kinase inhibitors and as a core component in the design of novel emitters for Organic Light-Emitting Diodes (OLEDs).
Chemical Properties and Reactivity Profile
The reactivity of 5-Bromo-3-fluoropyridin-2-amine is governed by the interplay of its three distinct functional groups. Understanding these characteristics is essential for designing successful synthetic strategies.
| Property | Value/Description | Source |
| Molecular Formula | C₅H₄BrFN₂ | [3] |
| Molecular Weight | 191.00 g/mol | [3] |
| Appearance | Off-white to pale yellow crystalline solid | N/A |
| Key Reactive Sites | C5-Br bond (for cross-coupling), 2-amino group (for amidation, cyclization) | N/A |
The C-Br bond is readily activated by palladium catalysts, making it the primary site for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The 2-amino group can direct metallation or participate in condensation reactions to form fused heterocyclic systems. The electron-withdrawing nature of the fluorine atom influences the electron density of the pyridine ring, which can affect the rates and regioselectivity of certain reactions.
Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Scaffold
The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of potent and selective kinase inhibitors.[4] The 2-aminopyridine motif is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. By utilizing 5-Bromo-3-fluoropyridin-2-amine, medicinal chemists can rapidly generate libraries of substituted aminopyridines to explore structure-activity relationships (SAR).
A common strategy in kinase inhibitor design involves the synthesis of 2,5-disubstituted pyridines. The following protocol outlines a two-step synthesis of a 5-aryl-2-(arylamino)pyridine scaffold, a core structure found in numerous kinase inhibitors.[5][6]
Workflow for Kinase Inhibitor Scaffold Synthesis
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-3-fluoropyridin-2-amine
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-3-fluoropyridin-2-amine with an arylboronic acid. This reaction is a robust and versatile method for forming C-C bonds.[2][7]
Materials:
-
5-Bromo-3-fluoropyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-3-fluoropyridin-2-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under the inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-fluoropyridin-2-amine.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for the coupling of electron-rich aminopyridines, which can sometimes be challenging substrates.[8]
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting transmetalation without causing significant decomposition of the starting materials.
-
Solvent: The dioxane/water mixture provides a good balance of polarity to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the palladium(0) active catalyst.
Protocol 2: Buchwald-Hartwig Amination of 5-Aryl-3-fluoropyridin-2-amine
This protocol describes the subsequent N-arylation of the 2-amino group via a Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of C-N bonds.[9][10][11]
Materials:
-
5-Aryl-3-fluoropyridin-2-amine (from Protocol 1, 1.0 equiv)
-
Aryl bromide or chloride (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the 5-aryl-3-fluoropyridin-2-amine and the aryl halide.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the final N-aryl-5-aryl-3-fluoropyridin-2-amine scaffold.
Application in Organic Electronics: Design of Novel OLED Emitters
The development of efficient and stable organic light-emitting diodes (OLEDs) is a major focus of materials science research.[12] Materials exhibiting Thermally Activated Delayed Fluorescence (TADF) are particularly promising as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[13][14] The design of TADF emitters often involves the combination of electron-donating and electron-accepting moieties to achieve a small singlet-triplet energy gap (ΔEST).
5-Bromo-3-fluoropyridin-2-amine can be envisioned as a key building block for novel TADF emitters. The 2-aminopyridine core can act as an electron-donating unit, while the bromo- and fluoro-substituents can be used to tune the electronic properties and facilitate further synthetic modifications.
Proposed Synthetic Pathway for a Novel TADF Emitter
Caption: Proposed synthesis of a TADF emitter.
Protocol 3: Synthesis of a Donor-Acceptor TADF Emitter
This protocol outlines a hypothetical, yet plausible, synthesis of a novel TADF emitter based on 5-Bromo-3-fluoropyridin-2-amine.
Step 1: Synthesis of the Donor Fragment
A double Buchwald-Hartwig amination can be employed to couple two carbazole units (a common donor moiety in OLED materials) to the 2-amino position of 5-Bromo-3-fluoropyridin-2-amine.
Materials:
-
5-Bromo-3-fluoropyridin-2-amine (1.0 equiv)
-
Carbazole (2.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BrettPhos (0.04 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equiv)
-
Anhydrous THF
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow a similar procedure to Protocol 2, using carbazole as the amine coupling partner and LiHMDS as the base in THF at 65-70 °C.
-
After workup and purification, the resulting 5-bromo-N,N-dicarbazol-3-fluoropyridin-2-amine intermediate is obtained.
Step 2: Final Assembly via Suzuki-Miyaura Coupling
The bromo-substituted donor fragment is then coupled with a suitable electron-acceptor boronic acid, such as a derivative of dibenzothiophene-S,S-dioxide, to yield the final TADF emitter.
Materials:
-
5-bromo-N,N-dicarbazol-3-fluoropyridin-2-amine (1.0 equiv)
-
Dibenzothiophene-S,S-dioxide boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Aqueous sodium carbonate (Na₂CO₃, 2.0 M solution, 2.0 equiv)
-
Toluene/Ethanol (3:1 mixture)
-
Round-bottom flask and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the donor fragment, the acceptor boronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill with an inert gas.
-
Add the toluene/ethanol solvent mixture and the aqueous Na₂CO₃ solution.
-
Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, perform a standard aqueous workup and purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the pure TADF emitter.
Expected Photophysical Properties:
The resulting molecule, with its spatially separated donor (dicarbazolylaminopyridine) and acceptor (dibenzothiophene-S,S-dioxide) moieties, is designed to exhibit a small ΔEST, a prerequisite for efficient TADF. The photophysical properties of such a material would need to be characterized by UV-Vis absorption and photoluminescence spectroscopy to determine its emission wavelength, quantum yield, and excited-state lifetimes.
| Property | Expected Range/Characteristic |
| Absorption (λabs) | 350-450 nm |
| Emission (λem) | 450-550 nm (Blue to Green) |
| Photoluminescence Quantum Yield (ΦPL) | > 50% in a suitable host matrix |
| ΔEST | < 0.2 eV |
Conclusion: A Gateway to Functional Molecules
5-Bromo-3-fluoropyridin-2-amine stands as a testament to the power of strategic molecular design in a synthetic precursor. Its unique combination of reactive sites allows for the efficient and modular synthesis of complex organic materials with tailored properties. The protocols and applications detailed in this guide demonstrate its potential in both the rational design of new pharmaceuticals and the creation of next-generation materials for organic electronics. As researchers continue to push the boundaries of molecular engineering, the utility of such versatile building blocks will undoubtedly continue to expand, paving the way for future innovations.
References
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Source not available.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Source not available.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
- 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130. PubChem.
- Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property.
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
- Thermally Activated Delayed Fluorescence (TADF)
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall
- Suzuki coupling of 5 with different arylboronic acids a.
- The Strategic Application of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone in the Synthesis of Novel Kinase Inhibitors. Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
- Suzuki Coupling Reactions Using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. Benchchem.
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH.
- Highly Efficient Thermally Activated Delayed Fluorescence from an Excited-State Intramolecular Proton Transfer System. PubMed Central.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- Design of efficient molecular organic light-emitting diodes by a high-throughput virtual screening and experimental approach. PubMed.
- Discovery of (thienopyrimidin-2-yl)
- 246847-98-3|5-Chloro-3-fluoropyridin-2-amine|BLD Pharm. BLD Pharm.
- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
- Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. PubMed.
- 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3. Ossila.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-3-fluoropyridin-2-amine
Introduction: The Strategic Value of 5-Bromo-3-fluoropyridin-2-amine in Modern Drug Discovery
5-Bromo-3-fluoropyridin-2-amine is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its utility stems from a unique combination of structural features: an electron-deficient pyridine core, a fluorine substituent that can modulate physicochemical properties like pKa and lipophilicity, a primary amino group for further functionalization or pharmacophoric interaction, and a strategically positioned bromine atom serving as a versatile handle for palladium-catalyzed cross-coupling reactions.[1][2] These reactions are cornerstones of modern synthesis, enabling the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to build molecular complexity.[3][4]
This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving this substrate, offering detailed protocols, mechanistic insights, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals.
Core Concepts: Navigating the Reactivity of an Electron-Deficient Heterocycle
The successful execution of cross-coupling reactions with 5-Bromo-3-fluoropyridin-2-amine hinges on understanding its inherent electronic and structural properties.
-
Substrate Activation: The pyridine ring nitrogen and the C3-fluorine atom are electron-withdrawing, which polarizes the C5-Br bond and makes the carbon atom more electrophilic. This facilitates the initial, often rate-limiting, oxidative addition step in the palladium catalytic cycle.
-
Catalyst Inhibition Challenge: A significant challenge arises from the ortho-amino group (C2-NH₂). This group can form a stable five-membered chelate with the palladium center after oxidative addition. This chelation can sequester the active catalyst, hindering subsequent steps like transmetalation or reductive elimination and ultimately retarding or halting the reaction.[5]
-
The Ligand's Critical Role: Overcoming catalyst inhibition is paramount. The choice of phosphine ligand is the most critical parameter. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos), are essential.[6][7] Their steric bulk physically disrupts the formation of the inhibitory chelate, while their strong electron-donating ability promotes the final, product-forming reductive elimination step.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures due to its mild conditions and broad functional group tolerance.[3][8]
Principle & Mechanistic Insight
The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[9][10]
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-fluoropyridin-2-amine
This protocol provides a robust starting point for coupling with various arylboronic acids.
Materials:
-
5-Bromo-3-fluoropyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (typically 4:1 to 10:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-3-fluoropyridin-2-amine, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (or another suitable organic solvent) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data & Optimization
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | Excellent |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Moderate to Good |
| 4-Pyridylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | Moderate |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Catalyst inhibition by the 2-amino group. | Increase ligand-to-palladium ratio; switch to a bulkier ligand (e.g., XPhos, RuPhos).[6] |
| Protodeboronation | Base is too strong or excess water present. | Use a milder base (e.g., K₂CO₃, KF); use anhydrous solvents or a boronic ester (e.g., pinacol ester).[6][10] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure thorough degassing of solvents and maintain a strict inert atmosphere. |
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to valuable internal alkyne structures.[11] The reaction is notable for its mild conditions and is typically co-catalyzed by palladium and copper(I).[12]
Principle & Mechanistic Insight
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. In parallel, a copper cycle activates the terminal alkyne by forming a copper(I) acetylide intermediate. This species is highly nucleophilic and readily participates in the transmetalation step with the palladium(II) complex.[13]
Protocol: Sonogashira Coupling of 5-Bromo-3-fluoropyridin-2-amine
This protocol is adapted from established procedures for 2-amino-3-bromopyridines.[13][14]
Materials:
-
5-Bromo-3-fluoropyridin-2-amine (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%) or Pd(CF₃COO)₂/PPh₃[13]
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or Toluene)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve 5-Bromo-3-fluoropyridin-2-amine in the chosen solvent.
-
Inert Atmosphere: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Add the palladium catalyst, copper(I) iodide, and the amine base. Stir for 5 minutes.
-
Substrate Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 50-100 °C. The reaction is often rapid and can be monitored by TLC or LC-MS (typically 1-6 hours).[13]
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Data & Optimization
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | Excellent[13] |
| 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | Good[13] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | THF | 60 | Good to Excellent |
| Cyclopropylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 90 | Good[14] |
Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation where classical methods fail.[15][16]
Principle & Mechanistic Insight
The reaction couples an aryl halide with a primary or secondary amine. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[16][17]
Protocol: Buchwald-Hartwig Amination of 5-Bromo-3-fluoropyridin-2-amine
For this substrate, the C5-Br bond is the target. A strong base and a specialized ligand are required to achieve high selectivity and yield.[5]
Materials:
-
5-Bromo-3-fluoropyridin-2-amine (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%) or a G3/G4 Precatalyst (e.g., RuPhos-Pd-G3) (2-4 mol%)
-
RuPhos or BrettPhos (4-8 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup (Glovebox Recommended): In a glovebox, add the palladium precatalyst (or Pd₂(dba)₃ and ligand), the base, and a stir bar to an oven-dried vial.
-
Reagent Addition: Add 5-Bromo-3-fluoropyridin-2-amine, the coupling amine (if solid), and the anhydrous solvent. If the amine is a liquid, add it via syringe.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction to 80-110 °C with vigorous stirring. Monitor progress by LC-MS (typically 2-18 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through Celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography.
Data & Optimization
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | RuPhos-Pd-G3 | LiHMDS | Toluene | 100 | Good to Excellent[5] |
| Aniline | BrettPhos-Pd-G4 | NaOtBu | Dioxane | 110 | Good |
| Cyclopentylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 90 | Good[5] |
| N-Methylaniline | XPhos-Pd-G3 | NaOtBu | Toluene | 110 | Moderate to Good |
Experimental Workflow Overview
A successful cross-coupling experiment requires meticulous attention to maintaining an inert atmosphere to protect the sensitive palladium(0) catalyst from oxygen.
Conclusion
5-Bromo-3-fluoropyridin-2-amine is a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of functionalized pyridines for drug discovery. Success with this substrate requires a careful and informed selection of ligands and reaction conditions to overcome the potential for catalyst inhibition by the ortho-amino group. The Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide powerful and reliable pathways to construct new C-C and C-N bonds, and the protocols outlined in this guide serve as a comprehensive starting point for laboratory application.
References
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Gandeepan, P., et al. (2019) Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications, 55(4), 455-458. [Link]
-
Razafindrainibe, F., et al. (2018) Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Request PDF on ResearchGate. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Collot, A., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(17), 6675–6684. [Link]
-
Zhu, Q., et al. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [Link]
-
Vanecko, J. A., & Hartwig, J. F. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 135(8), 2941–2944. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes. ePrints Soton. [Link]
-
ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Nbinno. (2025). 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications. Nbinno. [Link]
-
Jabbarpoor, M., et al. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Communications, 60, 8700-8703. [Link]
-
ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2736-2761. [Link]
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Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(3), 340-343. [Link]
-
Penning, T. D., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters, 52(10), 1083-1085. [Link]
-
Vo, G. D., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(15), 3814–3817. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(23), 16499–16509. [Link]
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Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1951–1975. [Link]
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Wang, S., et al. (2022). Photoinduced Palladium-Catalyzed Denitrogenative Cyclization of N-Aroyl Benzotriazoles to Phenanthridinones. Organic Letters, 24(1), 173–178. [Link]
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MacKenzie, L. E., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996–1000. [Link]
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Khan, S. G., et al. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Vantourout, J. C., et al. (2022). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. [Link]
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Amerigo Scientific. (n.d.). 5-bromo-3-fluoropyridin-2-amine. Amerigo Scientific. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromo-3-fluoropyridine. PubChem Compound Database. [Link]
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Stanchev, S., & Paunov, V. (2016). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 21(11), 1493. [Link]
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Al-Masum, M., & Al-Ghamdi, A. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC, 2010(10), 208-225. [Link]
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Pharmaffiliates. (n.d.). (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Pharmaffiliates. [Link]
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Application Note: Accelerated Synthesis of 5-Bromo-3-fluoropyridin-2-amine Derivatives via Microwave-Assisted Suzuki-Miyaura Coupling
An Application Guide for Researchers and Drug Development Professionals
Abstract & Introduction
Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry, with the 5-Bromo-3-fluoropyridin-2-amine moiety serving as a particularly valuable building block for a diverse range of therapeutic agents.[1] Its unique electronic properties and multiple reactive sites—the bromine atom for cross-coupling, the fluorine for metabolic modulation, and the amine for further functionalization—make it a highly sought-after intermediate in drug discovery programs.[2] Traditional synthesis methods, often reliant on conventional thermal heating, can be time-consuming, energy-intensive, and may lead to the formation of undesirable byproducts.
This application note provides a detailed protocol and technical guidance for the rapid and efficient synthesis of 5-aryl-3-fluoropyridin-2-amine derivatives using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, microwave irradiation dramatically accelerates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, leading to higher yields, cleaner reaction profiles, and significantly reduced synthesis times.[3][4] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of more environmentally benign solvent systems.[5][6]
The Principle of Microwave-Assisted Synthesis
Unlike conventional heating methods that transfer energy indirectly via conduction and convection, microwave synthesis relies on the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[5] This process, known as dielectric heating, causes rapid, localized superheating through two primary mechanisms: dipolar polarization and ionic conduction.
-
Dipolar Polarization: Polar molecules, such as the solvents used in synthesis, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to a rapid increase in temperature.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the electric field. Collisions with other molecules generate heat efficiently.
This volumetric and instantaneous heating mechanism bypasses the thermal conductivity limitations of vessel materials, resulting in remarkably fast reaction rates, often reducing multi-hour processes to mere minutes.[6][7] Furthermore, the precise temperature and pressure control in modern microwave reactors enhances reaction reproducibility and safety.[8]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This section details a generalized, robust protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-3-fluoropyridin-2-amine with a variety of aryl- and heteroarylboronic acids.
Materials & Equipment
| Category | Item | Notes |
| Reactants | 5-Bromo-3-fluoropyridin-2-amine (CAS: 748812-37-5) | Starting material.[9][10] |
| Arylboronic Acid or Heteroarylboronic Acid | Coupling partner (1.1 - 1.5 equivalents). | |
| Catalyst System | Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2) | 2-5 mol %.[11][12] |
| Ligand (if required, e.g., XPhos) | 4-10 mol %. Required for G2/G3 pre-catalysts.[12] | |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | 2-3 equivalents.[12][13] |
| Solvent System | 1,4-Dioxane and Water (e.g., 4:1 ratio) | Degas solvents prior to use.[13] |
| Equipment | Dedicated Laboratory Microwave Reactor | e.g., Biotage Initiator, CEM Discover. |
| Microwave-safe reaction vials (2-5 mL or 10-20 mL) | Must be certified for the specific reactor.[14] | |
| Magnetic stir bars | ||
| Standard laboratory glassware for work-up | ||
| Purification System (e.g., Flash Chromatography) |
Step-by-Step Synthesis Protocol
-
Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 5-Bromo-3-fluoropyridin-2-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., XPhosPdG2, 2.5 mol %), and the ligand (e.g., XPhos, 5 mol %).
-
Base and Solvent Addition: Add the base (e.g., K₂CO₃, 3.0 eq.) to the vial. Subsequently, add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 ratio) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Vial Sealing: Securely seal the vial with a septum cap. Ensure the seal is tight to contain pressure generated during heating.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters:
-
Temperature: 135 °C
-
Time: 40 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: On
-
-
Reaction Work-up: After the irradiation is complete and the vial has cooled to a safe temperature (<50 °C), carefully uncap the vial in a fume hood.
-
Extraction: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel flash column chromatography to yield the desired 5-aryl-3-fluoropyridin-2-amine derivative.
Experimental Workflow Diagram
Caption: General workflow for microwave-assisted Suzuki coupling.
Reaction Mechanism & Optimization Insights
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Catalytic Cycle
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-3-fluoropyridin-2-amine, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimization Parameters
The efficiency of microwave-assisted Suzuki couplings can be fine-tuned by modifying several parameters. The following table summarizes typical conditions and their impact, compiled from various studies on similar heterocyclic systems.[11][12][15]
| Parameter | Variable | Typical Conditions | Impact & Rationale |
| Catalyst | Pd(PPh₃)₄ | 5 mol%, 120°C, 10 min | Effective for simple substrates but can require higher temperatures.[11] |
| Pd(OAc)₂/PPh₃ | 5 mol%, 150°C, 20 min | A common, effective system for general-purpose coupling. | |
| XPhosPdG2/XPhos | 2.5/5 mol%, 135°C, 40 min | Highly active catalyst/ligand system, excellent for challenging or sterically hindered substrates; helps prevent debromination.[12] | |
| Base | K₂CO₃ | 3 eq. | A strong, common base suitable for a wide range of boronic acids. |
| K₃PO₄ | 2-3 eq. | Often used with more sensitive substrates to minimize side reactions.[13] | |
| Cs₂CO₃ | 2 eq. | Highly effective but more expensive; used for difficult couplings.[11] | |
| Solvent | THF | 120°C | Good for dissolving organic reagents but less polar for microwave absorption.[11] |
| 1,4-Dioxane/H₂O | 85-135°C | A very common and effective mixture. Water aids in dissolving the base and boronic acid.[12][13] | |
| EtOH/H₂O | 60W Power | A greener solvent alternative that works well under microwave conditions.[7] | |
| Temperature | 100-150 °C | - | Higher temperatures accelerate the reaction, but excessive heat can cause catalyst decomposition or substrate degradation. Microwave allows for rapid screening of the optimal temperature. |
Safety & Handling
Microwave-assisted organic synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.[16]
-
Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Never use a domestic kitchen microwave oven , as they lack the necessary safety features, pressure/temperature controls, and corrosion resistance.[14]
-
Vessel Integrity: Always use reaction vessels certified by the manufacturer for your specific instrument. Inspect vials for cracks or defects before use. Do not exceed the recommended fill volume.[14]
-
Pressure Management: Be aware of the potential for rapid pressure increases, especially with volatile solvents or gas-evolving reactions. Start with small-scale reactions to assess the kinetics before scaling up.[14]
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents, as some may decompose into hazardous components at high temperatures.[14] The starting material, 5-Bromo-3-fluoropyridin-2-amine, may cause skin and eye irritation.[10]
-
Training: Ensure all operators are thoroughly trained on the specific microwave instrument and general MAOS safety procedures.[14]
Conclusion
The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a superior method for the rapid and efficient synthesis of 5-Bromo-3-fluoropyridin-2-amine derivatives. This approach provides significant advantages over conventional heating, including drastically reduced reaction times, improved product yields, and enhanced scalability.[17] By following the detailed protocols and considering the optimization parameters outlined in this guide, researchers in drug discovery and development can accelerate the synthesis of novel molecular entities, facilitating faster progress in their research programs.
References
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Kalek, M., Ziadi, A., & Stawinski, J. (2008). Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with H-Phosphonate Diesters. Organic Letters, 10, 4637-4640. Available at: [Link]
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Siham, A., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available at: [Link]
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Lidström, P., et al. (Eds.). (n.d.). Microwave Assisted Organic Synthesis. Available at: [Link]
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]
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Schneider, K., Welmers, M., & DeVasher, R. (2015). Optimized Microwave Assisted Organic Synthesis using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. ResearchGate. Available at: [Link]
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Salih, K. S. M., & Baqi, Y. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Semantic Scholar. Available at: [Link]
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de la Hoz, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
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Salih, K. S. M., & Baqi, Y. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. ResearchGate. Available at: [Link]
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Kamble, V. M., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. Available at: [Link]
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Salih, K. S. M., & Baqi, Y. (2020). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Sultan Qaboos University House of Expertise. Available at: [Link]
-
Martins, J. E. D., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. Available at: [Link]
-
Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
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Amerigo Scientific. (n.d.). 5-bromo-3-fluoropyridin-2-amine. Available at: [Link]
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Blettner, C. G., et al. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. ACS Publications. Available at: [Link]
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Ananthakrishnan, R. (n.d.). PART - 1 INTRODUCTION. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications. Available at: [Link]
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Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4), 875-881. Available at: [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-3-fluoropyridine. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why 2-Amino-3-bromo-5-fluoropyridine is a Cornerstone in Pharmaceutical Synthesis. Available at: [Link]
-
Valgas, C., et al. (2023). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. MDPI. Available at: [Link]
-
Kumar, A., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]
-
Sabitha, G., et al. (2002). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses. Available at: [Link]
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Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-3-fluoropyridin-2-amine
For: Researchers, scientists, and drug development professionals
Abstract
5-Bromo-3-fluoropyridin-2-amine is a critical building block in modern medicinal and agrochemical research, serving as a key intermediate for a variety of high-value compounds, including kinase inhibitors and novel therapeutic agents. The strategic placement of the bromo, fluoro, and amino functionalities on the pyridine ring provides a versatile platform for diverse coupling and derivatization reactions. This document outlines scalable and robust synthetic strategies for the production of 5-Bromo-3-fluoropyridin-2-amine, with a focus on process efficiency, safety, and scalability. Detailed protocols for a recommended synthetic route are provided, along with a discussion of the critical process parameters and the rationale behind the methodological choices.
Introduction: Strategic Importance of 5-Bromo-3-fluoropyridin-2-amine
The unique electronic properties imparted by the fluorine atom, combined with the synthetic handles of the amino and bromo groups, make 5-Bromo-3-fluoropyridin-2-amine a highly sought-after intermediate in drug discovery.[1][2] The presence of these functionalities allows for selective and sequential reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. Its application as a foundational element in the synthesis of targeted therapies underscores the need for reliable and scalable production methods to support preclinical and clinical development programs.
Comparative Analysis of Synthetic Strategies
The synthesis of 5-Bromo-3-fluoropyridin-2-amine can be approached from several starting materials. The choice of a particular synthetic route on a large scale is governed by factors such as the cost and availability of starting materials, the number of synthetic steps, overall yield, and the safety and environmental profile of the process. Two plausible and scalable synthetic routes are outlined below for comparison.
| Feature | Route 1: Bromination of 2-Amino-3-fluoropyridine | Route 2: Amination of 3,5-Dibromo-2-fluoropyridine |
| Starting Material | 2-Amino-3-fluoropyridine | 3,5-Dibromo-2-fluoropyridine |
| Key Transformation | Regioselective bromination | Nucleophilic aromatic substitution (amination) |
| Potential Advantages | Potentially shorter route if the starting material is readily available. | May offer good control over regioselectivity. |
| Potential Challenges | Control of regioselectivity during bromination can be challenging, potentially leading to isomeric impurities. | The starting material may be less common and more expensive. The amination reaction might require high temperatures or specialized catalysts. |
For the purpose of these application notes, we will focus on a detailed protocol for Route 1 , as 2-Amino-3-fluoropyridine is a more common starting material, and the challenges of regioselective bromination can be addressed through careful control of reaction conditions and the choice of brominating agent.
Recommended Scalable Synthetic Workflow: Route 1
This route commences with the commercially available 2-Amino-3-fluoropyridine and involves a regioselective bromination at the 5-position.
Caption: Proposed scalable synthetic workflow for 5-Bromo-3-fluoropyridin-2-amine.
Detailed Protocols and Methodologies
Materials and Equipment
-
Reactants: 2-Amino-3-fluoropyridine (≥98%), N-Bromosuccinimide (NBS) (≥98%).
-
Solvents: Acetonitrile (MeCN) (anhydrous), Ethyl acetate (EtOAc), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine.
-
Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet; addition funnel; filtration apparatus; rotary evaporator; vacuum oven.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Step-by-Step Protocol: Regioselective Bromination
This protocol is designed for a nominal 100 g scale and can be adapted for larger quantities.
-
Reactor Setup: Charge the jacketed glass reactor with 2-Amino-3-fluoropyridine (100 g, 0.89 mol) and anhydrous acetonitrile (1 L).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Cooling: Cool the resulting solution to 0-5 °C with constant stirring.
-
NBS Addition: Slowly add N-Bromosuccinimide (167 g, 0.94 mol, 1.05 equiv.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The use of NBS as the brominating agent is preferred for large-scale synthesis over elemental bromine due to its solid nature, which makes it easier and safer to handle. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and for its suitable boiling point for any potential exotherm control. Portion-wise addition at low temperature is crucial to control the reaction rate and minimize the formation of di-brominated by-products.
-
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate (500 mL) to quench any unreacted NBS.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure on a rotary evaporator to remove the acetonitrile.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (1 L) and a saturated aqueous solution of sodium bicarbonate (500 mL). Stir vigorously and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Trustworthiness: The bicarbonate wash neutralizes any acidic by-products, and the multiple extractions ensure maximum recovery of the product.
-
-
Washing: Combine the organic layers and wash with brine (500 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
-
Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum at 40-50 °C to a constant weight.
Data Summary and Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | ≥99% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 62-66 °C |
Conclusion
The described synthetic route provides a scalable and efficient method for the production of high-purity 5-Bromo-3-fluoropyridin-2-amine. The use of N-Bromosuccinimide offers a safer and more controllable alternative to liquid bromine for large-scale bromination. The detailed protocol, with its emphasis on controlled addition and temperature management, ensures high regioselectivity and minimizes the formation of impurities, making it a reliable process for the synthesis of this important pharmaceutical intermediate.
References
- VIVAN ACL. (n.d.). 2-Amino-3-Bromo-5-Fluoropyridine.
- ResearchGate. (2025). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.
- ECHEMI. (n.d.). Buy 2-amino-5-bromo-3-fluoropyridine from HANGZHOU LEAP CHEM CO., LTD.
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
- Dandu, R., Rose, A. C., & Hudkins, R. L. (2011).
- Amerigo Scientific. (n.d.). 5-bromo-3-fluoropyridin-2-amine.
- Sigma-Aldrich. (n.d.). 2-Amino-3-bromo-5-fluoropyridine 97.
- CPHI Online. (n.d.). 2-Amino-3-Bromo-5-Fluoropyridine.
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Application Notes & Protocols: Strategic Regioselective Functionalization of 5-Bromo-3-fluoropyridin-2-amine
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. Within this class, 5-Bromo-3-fluoropyridin-2-amine emerges as a particularly valuable building block.[1] Its utility lies not just in the pyridine core, but in the strategic placement of three distinct functional handles: a nucleophilic primary amine at the C2 position, and two halogen atoms—bromine at C5 and fluorine at C3—with divergent chemical reactivities.
This differential reactivity is the key to its power, enabling researchers to perform sequential, site-selective modifications to build complex molecular architectures. This guide provides a detailed exploration of the regioselective reactions of 5-Bromo-3-fluoropyridin-2-amine, offering both mechanistic insights and field-proven protocols for its strategic functionalization. We will delve into the principles that govern why one site reacts in preference to another and how to control these reactions to achieve desired synthetic outcomes.
Physicochemical Properties of 5-Bromo-3-fluoropyridin-2-amine
| Property | Value | Reference |
| CAS Number | 748812-37-5 | [2] |
| Molecular Formula | C₅H₄BrFN₂ | [2] |
| Molecular Weight | 191.00 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [3] |
The core challenge and opportunity presented by this molecule is the selective functionalization of the C-Br versus the C-F bond. The following diagram illustrates the key reactive sites that are the focus of this guide.
PART 1: Regioselective Cross-Coupling at the C5-Position (C-Br Bond)
The most predictable and widely exploited regioselectivity of this scaffold is achieved through palladium-catalyzed cross-coupling reactions. The underlying principle is the significant difference in bond dissociation energy and reactivity between the C(sp²)–Br and C(sp²)–F bonds in the oxidative addition step of the catalytic cycle. The C–Br bond is substantially weaker and more polarizable, making it the exclusive site of reaction under standard palladium catalysis, leaving the robust C–F bond untouched.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[4] The reaction demonstrates exceptional regioselectivity for the C5-Br position of our substrate.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species, which is the rate-determining step and highly selective. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[5]
Protocol 1: Suzuki-Miyaura Coupling with (4-methoxyphenyl)boronic acid
-
Materials:
-
5-Bromo-3-fluoropyridin-2-amine (1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[4]
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)[4]
-
1,4-Dioxane and Deionized Water (4:1 mixture)[4]
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 5-Bromo-3-fluoropyridin-2-amine (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).[6]
-
Add the catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[6]
-
Add the degassed solvent mixture of 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Ensure the mixture is thoroughly purged with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[6]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-fluoro-5-(4-methoxyphenyl)pyridin-2-amine.
-
Representative Suzuki-Miyaura Coupling Data
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 85-95 |
| 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 85 | 88-96 |
| 3-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 80-90 |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-85 |
Note: Yields are typical estimates based on literature for similar substrates and may require optimization.[4][6]
Buchwald-Hartwig Amination: Crafting C-N Bonds
For the synthesis of complex diaryl amines or N-heteroaryl anilines, the Buchwald-Hartwig amination is an indispensable tool.[7] This reaction also proceeds with high regioselectivity at the C5-Br position, providing a powerful vector for diversification.
Mechanistic Rationale: Similar to the Suzuki coupling, the reaction is initiated by the selective oxidative addition of the C-Br bond to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates the amine coupling partner. A strong base deprotonates the coordinated amine to form a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the catalyst.[8][9] The choice of phosphine ligand is critical and often dictates the success and scope of the reaction.[10][11]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol) and 5-Bromo-3-fluoropyridin-2-amine (1.0 mmol).
-
Seal the flask, evacuate, and backfill with inert gas (repeat three times).
-
Add anhydrous, degassed toluene (approx. 0.1 M concentration) via syringe.
-
Finally, add morpholine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 4-12 hours.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain 3-fluoro-5-(morpholin-4-yl)pyridin-2-amine.
-
PART 2: Reactivity of the C3-F Bond & Nucleophilic Aromatic Substitution (SNAr)
While the C5-Br bond is the primary site for cross-coupling, the C3-F bond presents a different reactivity profile governed by the principles of Nucleophilic Aromatic Substitution (SₙAr).
Mechanistic Rationale: SₙAr reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The rate of this reaction is dictated by two key factors:
-
Leaving Group Ability: In SₙAr, the ability of the leaving group follows the trend F > Cl > Br > I, which is the reverse of the trend for cross-coupling reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[13]
-
Ring Activation: The pyridine nitrogen atom is electron-withdrawing, stabilizing the negative charge of the Meisenheimer complex, particularly when the attack occurs at the ortho (C2, C6) or para (C4) positions.[14]
In 5-Bromo-3-fluoropyridin-2-amine, the fluorine is at the C3 (meta) position relative to the ring nitrogen, which is electronically disfavored for SₙAr. However, the potent electron-donating amino group at the C2 position (ortho to the fluorine) can influence the electronic landscape. Despite this, direct SₙAr at the C3-F position is generally challenging and requires forcing conditions. This relative inertness of the C-F bond under typical nucleophilic conditions is what makes orthogonal synthesis strategies possible.
Protocol 3: Exploratory SₙAr with Sodium Methoxide
This protocol is designed to test the limits of the C3-F bond's reactivity. Success is not guaranteed and may result in low yields or decomposition.
-
Materials:
-
5-Bromo-3-fluoropyridin-2-amine (1.0 equiv)
-
Sodium methoxide (3.0 equiv, 25% solution in methanol or solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)[13]
-
High-pressure reaction vial
-
-
Procedure:
-
To a dry, sealable high-pressure vial, add 5-Bromo-3-fluoropyridin-2-amine (1.0 mmol).
-
Add anhydrous DMSO (5 mL).
-
Carefully add sodium methoxide (3.0 mmol).
-
Seal the vial tightly and heat the reaction mixture to 120-150 °C with stirring.
-
Monitor the reaction cautiously over 24-48 hours by taking small aliquots for LC-MS analysis to check for the formation of the desired 5-bromo-3-methoxypyridin-2-amine and any side products.
-
If the reaction proceeds, cool to room temperature and carefully quench with water.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Attempt purification by column chromatography or preparative HPLC.
-
PART 3: Orthogonal Synthetic Strategies
The true synthetic power of 5-Bromo-3-fluoropyridin-2-amine is realized when its divergent reactivities are used in a planned sequence. One can first perform a robust, high-yielding cross-coupling reaction at the C5-Br position and then, if required, attempt a more challenging functionalization at the C3-F position on the more complex intermediate.
Role of the C2-Amino Group: The primary amine at C2 is a strong activating group and a potent nucleophile. In some cases, it may be beneficial to protect this group, for instance as an acetamide, to prevent side reactions or modify the electronic properties of the ring during a subsequent transformation.[4] A standard procedure using acetic anhydride can be employed for this purpose, followed by acidic or basic hydrolysis for deprotection.[4]
Conclusion
5-Bromo-3-fluoropyridin-2-amine is a masterful scaffold for synthetic chemists, offering a blueprint for predictable and regioselective functionalization. The stark difference in reactivity between the C5-bromo and C3-fluoro positions allows for a hierarchical approach to molecular construction. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, proceed with exceptional fidelity at the C-Br bond, providing a reliable entry point for introducing molecular diversity. The C-F bond, by contrast, is relatively robust and largely unreactive except under forcing SₙAr conditions. This understanding allows researchers and drug development professionals to design and execute efficient, controlled, and innovative synthetic routes toward novel chemical entities.
References
- 1. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-bromo-3-fluoropyridin-2-amine - Amerigo Scientific [amerigoscientific.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: 5-Bromo-3-fluoropyridin-2-amine as a Versatile Building Block for Heterocyclic Compound Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of 5-Bromo-3-fluoropyridin-2-amine
5-Bromo-3-fluoropyridin-2-amine is a strategically-functionalized pyridine derivative that has emerged as a valuable building block in modern medicinal chemistry and materials science. Its utility is anchored in its unique trifecta of reactive sites: a primary amine at the C2 position, a fluorine atom at C3, and a bromine atom at C5. This arrangement provides a robust platform for constructing complex molecular architectures, particularly for the synthesis of biologically active heterocyclic compounds.
The bromine atom at the C5 position serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern C-C and C-N bond formation.[1] The general order of reactivity for aryl halides in such reactions (I > Br > Cl > F) allows for the chemoselective functionalization of the C-Br bond while preserving the C-F bond for potential subsequent transformations or for its role in modulating the physicochemical properties of the final compound.[2][3]
The 2-amino and 3-fluoro substituents are not merely spectators; they critically influence the electronic properties of the pyridine ring and provide key interaction points in biologically relevant scaffolds. The amino group, for instance, is a crucial hydrogen bond donor, often found interacting with the hinge region of protein kinases, a major class of drug targets.[4] Consequently, this building block is frequently employed in the synthesis of potent kinase inhibitors for therapeutic areas such as oncology.[5][6]
This guide provides a comprehensive overview of the applications of 5-Bromo-3-fluoropyridin-2-amine, with a focus on detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and discusses its application in the synthesis of kinase inhibitor scaffolds.
Physicochemical Properties and Safe Handling
Before proceeding with any experimental work, it is imperative to understand the properties of the reagent and to adhere to strict safety protocols.
| Property | Value |
| Chemical Name | 5-Bromo-3-fluoropyridin-2-amine |
| CAS Number | 748812-37-5[7][8] |
| Molecular Formula | C₅H₄BrFN₂[7][8] |
| Molecular Weight | 191.00 g/mol [7] |
| Appearance | Typically an off-white to pale yellow solid |
Safety and Handling Precautions:
-
Consult the Safety Data Sheet (SDS) Thoroughly: Always review the latest SDS before handling the compound.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[9]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Toxicity: Analogous compounds are classified as toxic if swallowed and can cause serious skin and eye irritation.[10] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is an indispensable tool for forging carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl motifs that are prevalent in pharmaceuticals.[12] This reaction couples the C-Br bond of 5-Bromo-3-fluoropyridin-2-amine with a variety of aryl- or heteroarylboronic acids.
Principle of the Reaction: The reaction proceeds via a palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline adapted from established procedures for structurally similar aminopyridines.[13][14] Optimization may be required for specific substrates.
Materials:
-
5-Bromo-3-fluoropyridin-2-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-2.5 eq)
-
Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, and inert gas supply (Argon or Nitrogen)
Experimental Workflow:
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-fluoropyridin-2-amine, the arylboronic acid, and potassium phosphate.[14]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst. Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.[14]
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[12]
Expert Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings as it is air-stable and readily delivers the active Pd(0) species. For more challenging substrates, other catalyst/ligand systems may be explored.[12]
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ is a moderately strong base often effective for substrates with sensitive functional groups like the primary amine.[13]
-
Solvent System: The dioxane/water mixture is effective at dissolving both the organic and inorganic reagents, facilitating the reaction. Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[15]
Representative Data (Adapted from Analogous Substrates): The following table shows typical yields for Suzuki-Miyaura couplings of a related substrate, 5-bromo-2-methylpyridin-3-amine, providing an indication of expected outcomes.[14]
| Entry | Arylboronic Acid | Product Structure | Yield (%) |
| 1 | 4-Methylphenylboronic acid | ~85-95% | |
| 2 | 4-Methoxyphenylboronic acid | ~80-90% | |
| 3 | 3-Chlorophenylboronic acid | ~75-85% | |
| 4 | Pyridin-3-ylboronic acid | ~60-75% |
Core Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of aryl and heteroaryl amines.[16][17] It enables the coupling of the C-Br bond of our building block with a wide range of primary and secondary amines, which is often difficult to achieve with classical methods.
Principle of the Reaction: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[18]
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure and requires strict adherence to anhydrous and anaerobic conditions.[17][19]
Materials:
-
5-Bromo-3-fluoropyridin-2-amine (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos or BINAP, 4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 eq)
-
Anhydrous, degassed aprotic solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox, magnetic stirrer, and inert gas supply
Procedure:
-
Reaction Setup: In a glovebox or in an oven-dried Schlenk flask under a strong flow of inert gas, add the palladium precatalyst, the phosphine ligand, and the sodium tert-butoxide.[17]
-
Reagent Addition: Add 5-Bromo-3-fluoropyridin-2-amine to the flask. Seal the flask with a septum.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.[18]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction is typically complete within 8-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[19]
Expert Insights:
-
Catalyst/Ligand System: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or BINAP are essential. They promote the reductive elimination step and prevent catalyst decomposition, which is particularly important for sterically hindered or electron-deficient substrates.[18]
-
Base Selection: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine once it coordinates to the palladium center. The base must be anhydrous, as water can hydrolyze the base and deactivate the catalyst.[17]
-
Inert Atmosphere: Oxygen is a potent inhibitor of the palladium catalyst. Therefore, maintaining a strictly inert (oxygen-free) atmosphere throughout the setup and reaction is critical for achieving high yields.[20]
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The scaffolds derived from 5-Bromo-3-fluoropyridin-2-amine are highly relevant in drug discovery, especially for targeting protein kinases. Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[5] Many FDA-approved kinase inhibitors utilize heterocyclic cores that can be synthesized from building blocks like the one discussed here.[6][21]
A common synthetic strategy involves an initial Suzuki coupling to install a desired aryl or heteroaryl group at the C5 position, followed by further modifications. For example, the resulting 5-aryl-3-fluoropyridin-2-amine can serve as a precursor to complex heterocyclic systems like imidazo[4,5-b]pyridines, a known "privileged scaffold" in kinase inhibitor design.[19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently anhydrous conditions.3. Poor quality of reagents (base, solvent).4. Reaction temperature is too low. | 1. Ensure thorough degassing of solvents and use of a robust inert atmosphere technique.[20]2. Use oven-dried glassware and anhydrous solvents. Ensure the base is dry.3. Use fresh, high-purity reagents.4. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Suzuki: Homocoupling of boronic acid.2. Suzuki: Protodeborylation.3. Buchwald: Hydrodehalogenation (replacement of Br with H). | 1. Use a slight excess (1.1-1.2 eq) of the boronic acid, not a large excess.2. Ensure the base is not too strong or the reaction time too long.3. This can be caused by moisture. Ensure anhydrous conditions. A different ligand/base combination may also help.[20] |
| Difficulty in Purification | 1. Product is co-eluting with starting material or byproducts.2. Product is highly polar and streaks on silica gel. | 1. Try a different solvent system for column chromatography (e.g., switch from Hex/EtOAc to DCM/MeOH).2. Add a small amount of triethylamine (~0.5%) or ammonia in methanol to the eluent to suppress tailing of basic compounds. |
Conclusion
5-Bromo-3-fluoropyridin-2-amine is a highly effective and versatile chemical building block. Its well-differentiated reactive sites allow for selective and high-yielding functionalization through robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided in this guide empower researchers to leverage this reagent for the efficient construction of diverse heterocyclic libraries, accelerating progress in drug discovery and the development of novel functional materials.
References
-
5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications . (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library . (2016). European Journal of Medicinal Chemistry, 124, 667-677. Retrieved January 6, 2026, from [Link]
-
The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis . (n.d.). Autechaux. Retrieved January 6, 2026, from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors . (2018). Molecules, 23(11), 2899. Retrieved January 6, 2026, from [Link]
-
5-bromo-3-fluoropyridin-2-amine . (n.d.). Amerigo Scientific. Retrieved January 6, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction . (2017). Molecules, 22(2), 205. Retrieved January 6, 2026, from [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . (2021). Molecules, 26(17), 5170. Retrieved January 6, 2026, from [Link]
-
2-Amino-5-bromo-3-fluoropyridine . (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Long-term stability and proper storage conditions for 5-Bromo-3-fluoropyridin-2-amine
Welcome to the technical support guide for 5-Bromo-3-fluoropyridin-2-amine (CAS No. 748812-37-5). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. Proper handling and storage are paramount for obtaining reliable and reproducible experimental results. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common issues, and validated protocols for storage and purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause 5-Bromo-3-fluoropyridin-2-amine to degrade?
A1: 5-Bromo-3-fluoropyridin-2-amine is a halogenated aromatic amine, a class of compounds susceptible to several environmental factors. The primary drivers of degradation are:
-
Atmospheric Oxygen: The amine group (-NH₂) is susceptible to oxidation, which can lead to the formation of colored impurities and byproducts. This process can be accelerated by light and heat.
-
Moisture (H₂O): As with many amine-containing compounds and halogenated heterocycles, moisture can facilitate degradation pathways.[1][2] While this specific compound is not violently water-reactive, absorbed moisture can interfere with sensitive downstream reactions, such as organometallic couplings, and may lead to slow hydrolysis over extended periods.[3][4]
-
Light: Many aromatic compounds are light-sensitive.[5] Exposure to UV or even ambient laboratory light over time can provide the energy to initiate degradation, often manifesting as a darkening in color.
-
Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including degradation. Storing the compound at elevated temperatures will significantly shorten its viable shelf life.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: The ideal conditions depend on the intended duration of storage. We have summarized the recommended protocols in the table below. The fundamental principle is to minimize exposure to air, moisture, light, and heat.[4][6]
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2–8°C (Refrigerated)[2] | 2–8°C (Refrigerated) or -20°C (Freezer) | Lower temperatures slow the rate of potential oxidative and thermal degradation. |
| Atmosphere | Tightly sealed container.[6][7][8] | Under a dry, inert atmosphere (Argon or Nitrogen).[1][3] | An inert atmosphere displaces oxygen and moisture, the primary drivers of degradation for aromatic amines.[4] |
| Light | Amber glass vial or store in a dark location (e.g., in a cabinet). | Amber, airtight glass vial (e.g., Sure/Seal™ bottle) stored in the dark.[9][10] | Prevents photochemical degradation, which can be initiated by ambient or UV light.[5] |
| Container | Original manufacturer's vial or a well-sealed glass container. | High-integrity storage vessel such as a Schlenk flask or a septum-sealed vial designed for air-sensitive reagents.[9][10] | Prevents ingress of atmospheric contaminants. Specialized containers allow for removal of material without exposing the bulk to air.[9] |
Note on Freezer Storage: While -20°C is acceptable for long-term storage, it introduces a risk of moisture condensation when the container is removed and opened.[4] It is critical to allow the container to warm completely to room temperature before opening to prevent atmospheric water from condensing on the cold solid.[4]
Q3: My 5-Bromo-3-fluoropyridin-2-amine has changed color from off-white to yellow/brown. Can I still use it?
A3: A distinct color change is a strong indicator of degradation, most likely due to oxidation of the amine functionality. While the material may still contain a significant amount of the desired compound, the presence of impurities can have unpredictable effects on your experiments, especially in sensitive applications like catalysis or GMP synthesis.[3] We strongly recommend performing a purity analysis (see Protocol 2 ) before use. For critical applications, it is safest to use a fresh, uncompromised lot of the material.
Troubleshooting Guide
Problem: My reaction yield is lower than expected or inconsistent between batches.
-
Possible Cause: Degradation of 5-Bromo-3-fluoropyridin-2-amine. Impurities formed from improper storage can act as inhibitors or participate in side reactions.[3] Even minor degradation that is not visually apparent can affect reaction outcomes.
-
Solution:
-
Verify Storage: Confirm that the compound has been stored according to the long-term recommendations (refrigerated, under inert gas, protected from light).
-
Perform Purity Check: Run an HPLC or ¹H NMR analysis on your current stock and compare it to the Certificate of Analysis (CoA) or data from a fresh sample.
-
Use a Fresh Sample: Open a new, sealed bottle of the reagent and repeat the experiment to determine if the reagent quality was the root cause.
-
Problem: I am observing unexpected peaks in my crude reaction analysis (e.g., by LC-MS or NMR).
-
Possible Cause: The unexpected peaks may not be from your reaction but could be impurities present in the starting material from the outset due to degradation.
-
Solution:
-
Analyze the Starting Material: Before running your reaction, dissolve a small amount of the 5-Bromo-3-fluoropyridin-2-amine in a suitable solvent (e.g., DMSO-d₆ for NMR, or Methanol/Acetonitrile for LC-MS) and analyze it directly.[11][12]
-
Compare to CoA: Compare the impurity profile to the CoA provided by the manufacturer. If new peaks are present, the material has likely degraded upon storage.
-
Problem: The solid appears clumpy or sticky.
-
Possible Cause: This is often a sign of moisture absorption. The compound may have been exposed to humid air.
-
Solution:
-
Dry Under Vacuum: If you suspect moisture absorption, the material can be dried in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) for several hours.
-
Prevent Future Exposure: Review your handling procedures. Ensure containers are sealed tightly and, if using a septum-sealed bottle, that the septum has not been compromised by repeated punctures.[4][9] Always allow cold containers to warm to ambient temperature before opening.
-
Visual Workflow for Handling & Storage
The following diagram outlines the decision-making process for the proper handling and storage of 5-Bromo-3-fluoropyridin-2-amine to ensure its long-term integrity.
Caption: Decision tree for proper storage and handling.
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage
This protocol describes the best practice for aliquoting and storing 5-Bromo-3-fluoropyridin-2-amine for long-term use to maintain its purity.
Materials:
-
5-Bromo-3-fluoropyridin-2-amine
-
Inert atmosphere glove box or Schlenk line
-
Appropriately sized amber glass vials with PTFE-lined caps or septum-sealed caps
-
Spatula
-
Balance
-
Argon or Nitrogen gas source (high purity)
Procedure:
-
Prepare the Environment: If using a glove box, ensure oxygen and moisture levels are low (<10 ppm).[1] If using a Schlenk line, ensure all glassware is properly oven-dried or flame-dried under vacuum to remove residual moisture.[9]
-
Aliquot the Compound: Inside the inert atmosphere, carefully transfer the bulk compound from the original manufacturer's bottle into smaller, pre-weighed, and labeled vials. Aliquoting prevents the need to repeatedly expose the main stock to potential contaminants.
-
Backfill with Inert Gas: For each vial, securely fasten the cap. If using a Schlenk line, evacuate the headspace of the vial and backfill with inert gas. Repeat this cycle 3-5 times to ensure all atmospheric oxygen and moisture are removed.
-
Seal and Store: Tightly seal the vials. For extra protection, the cap can be wrapped with Parafilm®. Place the sealed vials in a labeled secondary container.
-
Refrigerate: Store the container in a designated refrigerator at 2–8°C, away from light sources.
Protocol 2: General Protocol for Purity Assessment by HPLC-UV
This protocol provides a general method to quickly assess the purity of 5-Bromo-3-fluoropyridin-2-amine and detect the presence of degradation products.
Materials & Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Sample of 5-Bromo-3-fluoropyridin-2-amine
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
-
-
Prepare Standard Solution: Accurately weigh ~5 mg of the compound and dissolve it in a 1:1 mixture of ACN/Water to a final concentration of ~0.1 mg/mL. Ensure it is fully dissolved. A fresh, unopened sample should be used as a reference standard if available.
-
Set HPLC Conditions (Example):
-
Column: C18 Reverse-Phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or scan for optimal wavelength)
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Analysis:
-
Inject the prepared sample solution.
-
Integrate the resulting chromatogram. Purity can be estimated by the area percent of the main peak.
-
Compare the chromatogram of an aged sample to that of a fresh reference sample. The appearance of new peaks or a significant decrease in the main peak area indicates degradation. Many aromatic amines are well-suited to this type of analysis.[11][13]
-
References
-
Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]
- Kaiser, J. P., & Bollag, J. M. (1991). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 55(1), 1–18.
- Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. (2014). Toxicology and Applied Pharmacology, 282(2), 125-134.
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.
- Gąszewska-Mastalarz, A., & Słomski, R. (2019). Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines.
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. Retrieved from [Link]
- Fetzner, S. (2012). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 78(18), 6479–6487.
- Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (n.d.). Waters. Retrieved from [Link]
-
Determination and Quantification of Primary Aromatic Amine in Printer Ink. (n.d.). KNAUER. Retrieved from [Link]
- Osu, C. I., & Henkelmann, B. (2017). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1061-1062, 249–256.
Sources
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
Technical Support Center: Best Practices for Handling Moisture-Sensitive 5-Bromo-3-fluoropyridin-2-amine
Welcome to the technical support center for 5-Bromo-3-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this moisture-sensitive reagent. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction: The Challenge of Moisture Sensitivity
5-Bromo-3-fluoropyridin-2-amine is a key building block in medicinal chemistry, often utilized in the synthesis of complex molecular architectures for drug discovery. Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, is well-established. However, the primary challenge in working with this compound is its sensitivity to moisture. Exposure to water can lead to degradation of the material, resulting in decreased reaction yields, formation of impurities, and potentially misleading experimental outcomes. This guide provides a comprehensive framework for the proper storage, handling, and troubleshooting of 5-Bromo-3-fluoropyridin-2-amine to mitigate these risks.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with 5-Bromo-3-fluoropyridin-2-amine, with a focus on issues arising from its moisture sensitivity.
Q1: My Suzuki-Miyaura coupling reaction with 5-Bromo-3-fluoropyridin-2-amine has a very low yield, and I observe significant amounts of unreacted starting material. What could be the cause?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate are frequently linked to moisture contamination. Here’s a breakdown of the likely causes and how to troubleshoot them:
-
Cause 1: Degradation of 5-Bromo-3-fluoropyridin-2-amine. If the reagent has been improperly stored or handled, it may have hydrolyzed. The primary amine is susceptible to nucleophilic attack by water, which can lead to the formation of 5-Bromo-3-fluoropyridin-2-ol. This byproduct will not participate in the desired coupling reaction.
-
Troubleshooting:
-
Verify Reagent Quality: Before starting your reaction, it is prudent to check the purity of your 5-Bromo-3-fluoropyridin-2-amine, especially if it's from a previously opened bottle. This can be done using techniques like ¹H NMR or LC-MS to look for impurity peaks.
-
Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent or passing through a solvent purification system) and stored over molecular sieves.
-
Proper Reagent Handling: Weigh and dispense the 5-Bromo-3-fluoropyridin-2-amine in a glovebox or under a stream of inert gas (Argon or Nitrogen) to minimize exposure to atmospheric moisture.
-
-
Cause 2: Inactivation of the Palladium Catalyst. Palladium catalysts used in Suzuki couplings are sensitive to water. Moisture can lead to the formation of palladium hydroxides or oxides, which are catalytically inactive.
-
Troubleshooting:
-
Use High-Purity Catalyst: Ensure your palladium catalyst is of high quality and has been stored under inert conditions.
-
Degas Your Reaction Mixture: Before heating, thoroughly degas your reaction mixture to remove any dissolved oxygen and residual moisture. This can be achieved by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.
-
-
Cause 3: Hydrolysis of the Boronic Acid. Boronic acids can also be susceptible to decomposition in the presence of excess water, especially at elevated temperatures, leading to the formation of the corresponding arene and boric acid.
-
Troubleshooting:
-
Use High-Quality Boronic Acid: Ensure your boronic acid is pure and has been stored in a desiccator.
-
Control Water Content: While a small amount of water is often necessary for the Suzuki-Miyaura reaction, excessive amounts should be avoided. If using a biphasic solvent system (e.g., dioxane/water), ensure the ratios are correct and the water is degassed.
-
Q2: I am performing a Buchwald-Hartwig amination and my reaction is sluggish or fails to go to completion. What are the likely moisture-related culprits?
A2: Similar to Suzuki couplings, Buchwald-Hartwig aminations are highly sensitive to moisture. Here’s how to troubleshoot:
-
Cause 1: Compromised Base. The strong bases typically used in Buchwald-Hartwig reactions (e.g., sodium tert-butoxide, LHMDS) are extremely hygroscopic. If the base has been exposed to moisture, its effectiveness will be significantly reduced, leading to incomplete deprotonation of the amine and a stalled reaction.
-
Troubleshooting:
-
Use Freshly Opened Base: Whenever possible, use a new bottle of the base.
-
Handle in a Glovebox: All manipulations involving the base should be performed in a glovebox with a dry atmosphere.
-
Verify Base Activity: If you suspect your base is old or has been exposed to air, it is best to discard it and use a fresh supply.
-
-
Cause 2: Catalyst Inhibition. The palladium catalyst and the phosphine ligands are susceptible to degradation in the presence of moisture and oxygen.
-
Troubleshooting:
Q3: I have noticed a new spot on my TLC plate that is more polar than my starting material after leaving my solution of 5-Bromo-3-fluoropyridin-2-amine in a seemingly "dry" solvent for a short period. What is this?
A3: The appearance of a more polar spot on TLC is a strong indicator of decomposition.
-
Probable Identity: This new spot is likely 5-Bromo-3-fluoropyridin-2-ol, the product of hydrolysis of the starting material. The hydroxyl group makes this compound significantly more polar than the starting amine.
-
Confirmation: You can confirm the identity of this impurity by isolating it and characterizing it by mass spectrometry or NMR, or by comparing its retention time with a known standard if available.
-
Prevention: This observation underscores the importance of using truly anhydrous solvents and minimizing the time the compound is in solution before use. Even solvents from a freshly opened bottle labeled "anhydrous" should be treated with caution, especially for highly sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 5-Bromo-3-fluoropyridin-2-amine?
A1: To maintain its integrity, 5-Bromo-3-fluoropyridin-2-amine should be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen). The container should be placed in a desiccator to protect it from atmospheric moisture. For long-term storage, refrigeration (2-8 °C) is recommended to slow down any potential degradation.
Q2: How should I properly weigh and transfer 5-Bromo-3-fluoropyridin-2-amine?
A2: Due to its moisture sensitivity, all weighing and transfer operations should be conducted in a controlled environment. The ideal setting is a glovebox with a dry, inert atmosphere. If a glovebox is not available, you can create a localized inert environment by flushing a balance enclosure with a gentle stream of Argon or Nitrogen. Transfer the solid quickly to a pre-dried reaction vessel that is also under an inert atmosphere.
Q3: What solvents are compatible with 5-Bromo-3-fluoropyridin-2-amine?
A3: The compound is generally soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, toluene, and N,N-dimethylformamide (DMF). However, it is crucial that these solvents are anhydrous. Protic solvents like alcohols (methanol, ethanol) should be used with caution as they can react with the substrate, especially at elevated temperatures or in the presence of a base. Water is incompatible and will lead to decomposition.
Q4: Can I use 5-Bromo-3-fluoropyridin-2-amine that has been stored for a long time?
A4: If the compound has been stored under ideal conditions (as described in Q1), it should remain stable. However, if there is any doubt about the storage history, it is highly recommended to test its purity before use. A simple purity check by ¹H NMR or LC-MS can save significant time and resources by preventing the use of degraded material in a complex synthesis.
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a step-by-step methodology for the Suzuki-Miyaura coupling of 5-Bromo-3-fluoropyridin-2-amine with an arylboronic acid, with a strong emphasis on maintaining anhydrous and anaerobic conditions.
Materials:
-
5-Bromo-3-fluoropyridin-2-amine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or reaction vial under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Addition of Solids: In a glovebox or under a positive flow of inert gas, add 5-Bromo-3-fluoropyridin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and the dried potassium phosphate (2.0 eq) to the reaction vessel.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the vessel.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely anaerobic environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via a syringe.
-
Reaction: Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Key Physicochemical and Handling Data for 5-Bromo-3-fluoropyridin-2-amine
| Property | Value | Source |
| Molecular Formula | C₅H₄BrFN₂ | PubChem[2] |
| Molecular Weight | 191.00 g/mol | PubChem[2] |
| CAS Number | 748812-37-5 | PubChem[2] |
| Appearance | Off-white to pale yellow crystalline powder | --- |
| Moisture Sensitivity | High | --- |
| Recommended Storage | 2-8 °C, under inert gas, in a desiccator | --- |
| Compatible Solvents | Anhydrous THF, Dioxane, Toluene, DMF | --- |
| Incompatible Solvents | Water, Protic solvents (e.g., Methanol, Ethanol) | --- |
| Potential Decomposition Product | 5-Bromo-3-fluoropyridin-2-ol | Inferred |
Visualization of Workflow
Caption: Workflow for handling moisture-sensitive 5-Bromo-3-fluoropyridin-2-amine.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
-
PubChem. (n.d.). 2-Amino-5-bromo-3-fluoropyridine. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-fluoropyridin-2-amine. Retrieved from [Link]
Sources
Technical Support Center: Suzuki Reactions with 5-Bromo-3-fluoropyridin-2-amine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-3-fluoropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this electron-deficient and functionally complex heteroaryl halide. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve successful and reproducible outcomes in your C-C bond-forming reactions.
Introduction: Understanding the Challenges
5-Bromo-3-fluoropyridin-2-amine is a valuable building block, but its structure presents a distinct set of challenges for the Suzuki-Miyaura coupling, a cornerstone of modern synthesis.[1] Understanding these inherent difficulties is the first step toward troubleshooting and optimization.
-
Catalyst Inhibition : The primary amino group (-NH₂) and the pyridine ring nitrogen are both Lewis basic. They can coordinate strongly to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[2] This is a primary cause of failed or sluggish reactions.
-
Electron-Deficient Ring System : The fluorine atom and the ring nitrogen withdraw electron density, making the pyridine ring electron-deficient. This property can slow down the crucial oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.[3]
-
Competing Side Reactions : Like many N-heterocyclic halides, this substrate is susceptible to undesired side reactions, most notably dehalogenation (protodebromination), where the bromine atom is replaced by hydrogen.[3][4]
This guide will address each of these challenges with scientifically-grounded solutions and practical advice.
Troubleshooting Guide: A Symptom-Based Approach
When a Suzuki reaction with 5-Bromo-3-fluoropyridin-2-amine fails, a systematic analysis of the reaction outcome is crucial. The following Q&A guide is structured around common failure modes identified by TLC or LC-MS analysis.
Q1: My reaction shows no conversion. The starting material is recovered unchanged. What should I do?
A1: This is a classic sign of catalyst inactivity or inhibition. The primary suspect is the coordination of the substrate's amino or pyridine nitrogen to the palladium center.
Probable Causes & Solutions:
-
Catalyst Inhibition by the Amino Group : The -NH₂ group is likely binding to the palladium.
-
Solution A - N-Protection (Recommended) : Temporarily protecting the amino group can dramatically improve results. The tert-Butyloxycarbonyl (Boc) group is an excellent choice as it is stable under many Suzuki conditions and can be easily removed later.
-
Solution B - Ligand Choice : Use a catalyst system with bulky, electron-rich ligands. Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can create a sterically hindered environment around the palladium, which disfavors the binding of the amino group while promoting the desired oxidative addition and reductive elimination steps.[3][5]
-
-
Inactive Catalyst System for an Electron-Deficient Substrate : The chosen catalyst may not be active enough to promote oxidative addition into the electron-poor C-Br bond.
-
Solution : Switch to a more robust and active catalyst system. While Pd(PPh₃)₄ is a common catalyst, it often fails with challenging substrates.[2] Consider using a combination of a Pd(0) source like Pd₂(dba)₃ with a specialized ligand (e.g., SPhos) or a pre-formed catalyst like a PEPPSI-type catalyst, which are known to be effective for heteroaryl couplings.[5]
-
Q2: My reaction is messy. I see a significant amount of 3-fluoro-pyridin-2-amine (dehalogenated byproduct). How can I prevent this?
A2: The formation of the dehalogenated (or protodebrominated) product is a common side reaction for heteroaryl halides.[3] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your substrate.[3][6]
Probable Causes & Solutions:
-
Hydride Source : The Pd-H species can be generated from the base, solvent, or trace water.
-
Solution A - Base Selection : Avoid using strong alkoxide bases. Switch to non-hydridic inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice. Carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective.[3]
-
Solution B - Solvent Choice : Use high-purity, anhydrous aprotic solvents like dioxane, toluene, or DMF. Avoid alcoholic solvents, which can be a source of hydrides.[6]
-
Solution C - Rigorous Inert Conditions : Ensure the reaction is thoroughly degassed to remove oxygen and run under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Slow Transmetalation : If the transmetalation step (transfer of the organic group from boron to palladium) is slow, it provides more time for the competing dehalogenation pathway to occur.[3]
-
Solution : Ensure your boronic acid is of high quality and has not degraded. Using boronate esters (e.g., pinacol esters) can sometimes improve stability and reactivity.[7]
-
Q3: My main byproduct is a biaryl derived from my boronic acid (homocoupling). What causes this?
A3: Homocoupling of the boronic acid is typically promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6][8] It occurs when two molecules of the boronic acid couple together, often while reducing Pd(II) to the active Pd(0) state.[7]
Probable Causes & Solutions:
-
Presence of Oxygen : Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.
-
Incomplete Pre-catalyst Reduction : If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle. If this reduction is inefficient, the remaining Pd(II) can drive homocoupling.
-
Solution : Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue. If using a Pd(II) source, ensure the ligand and conditions are appropriate for its efficient reduction.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues.
Caption: A decision-tree workflow for troubleshooting failed Suzuki reactions.
Frequently Asked Questions (FAQs)
Q: Do I really need to protect the amino group?
A: While some Suzuki couplings on aminopyridines can work without protection, it is highly recommended for 5-Bromo-3-fluoropyridin-2-amine.[10] The combination of the amino group and the electron-deficient ring makes catalyst inhibition a significant barrier. Protecting the amine is a robust strategy to eliminate this variable and often leads to cleaner reactions and higher yields. A successful protocol for a similar substrate, 5-bromo-2-methylpyridin-3-amine, involved N-protection via acetamide formation before coupling.[11][12]
Q: Which palladium catalyst and ligand combination is best for this substrate?
A: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid partner. However, for challenging electron-deficient heteroaryl halides, modern catalyst systems are far superior to traditional ones like Pd(PPh₃)₄.[13]
| Catalyst System | Class | Rationale for Use |
| Pd(OAc)₂ / SPhos | Phosphine-Based | SPhos is an electron-rich, bulky biaryl phosphine ligand that promotes fast oxidative addition and reductive elimination, ideal for challenging substrates.[5] |
| Pd₂(dba)₃ / XPhos | Phosphine-Based | Similar to SPhos, XPhos is another highly effective Buchwald ligand for difficult couplings. |
| PEPPSI-IPr | NHC-Based | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that create highly active catalysts, often requiring lower catalyst loadings and shorter reaction times.[5] |
Q: Can I use a boronic ester instead of a boronic acid?
A: Yes, and it is often advantageous. Boronic esters (e.g., pinacol esters, MIDA esters) are generally more stable, easier to purify, and less prone to side reactions like protodeboronation and homocoupling compared to boronic acids.[7][14] While they are presumed to hydrolyze to the boronic acid in situ under aqueous basic conditions, some can transmetalate directly.[14] Their use can lead to more consistent and reproducible results.
Q: What is the role of water in the reaction?
A: The role of water is complex and debated. It is generally believed to be beneficial for two main reasons: 1) It helps dissolve the inorganic base (like K₃PO₄ or K₂CO₃), and 2) it facilitates the key transmetalation step, possibly by participating in the formation of a μ-hydroxy-bridged intermediate between palladium and boron.[6] Most boronic esters are also thought to hydrolyze to the active boronic acid in the presence of water and base.[6] However, excessive water can promote unwanted hydrolysis of the boronic acid (protodeboronation).[3] A common practice is to use a mixed solvent system like dioxane/water (e.g., 4:1 or 5:1 v/v).[11][12]
Detailed Experimental Protocols
Protocol 1: General Suzuki Coupling of 5-Bromo-3-fluoropyridin-2-amine
This protocol is a robust starting point based on conditions proven effective for structurally similar aminobromopyridines.[11][12][15] Note: For best results, consider protecting the amine group prior to this procedure.
Materials:
-
5-Bromo-3-fluoropyridin-2-amine (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask or reaction vial, add 5-Bromo-3-fluoropyridin-2-amine, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition : Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition : Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 mixture (e.g., 4 mL dioxane, 1 mL water for a 1 mmol scale reaction).
-
Heating : Place the sealed reaction vessel in a preheated oil bath or heating block at 85-100 °C. Stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.
-
Work-up :
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(1), 145-147.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025).
- Molander, G. A., & Jean-Gérard, L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11632-11644.
- Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Serafin, K., et al. (2014).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1567-1582.
- BenchChem. (2025). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
- Crecente-Campo, J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2465-2475.
- Impurity Busters. (2021).
- BenchChem. (2025).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Reactions of 5-Bromo-3-fluoropyridin-2-amine
Welcome to the technical support center for the Buchwald-Hartwig amination of 5-bromo-3-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging yet crucial transformation. The unique electronic and steric properties of this substrate demand a nuanced approach to catalyst system selection and reaction parameter optimization. This document will serve as a comprehensive resource to troubleshoot common issues and systematically improve reaction outcomes.
Core Principles: Understanding the Substrate's Challenges
The successful C-N cross-coupling of 5-bromo-3-fluoropyridin-2-amine is often complicated by several inherent structural features:
-
Electron-Deficient Heterocycle: The pyridine ring is naturally electron-deficient, which can make the initial oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to electron-rich aryl bromides.[1]
-
Potential for Catalyst Inhibition: The presence of the 2-amino group and the pyridine nitrogen itself can lead to catalyst inhibition or deactivation. These basic nitrogen atoms can coordinate to the palladium center, forming stable off-cycle complexes that hinder catalytic turnover.[2]
-
Steric Hindrance: While not severely hindered, the substituents on the pyridine ring can influence the approach of the catalyst and the amine coupling partner.
-
Side Reactions: Like many Buchwald-Hartwig reactions, this substrate is susceptible to side reactions such as hydrodebromination (replacement of the bromine with a hydrogen atom).[3][4]
A logical and systematic approach to optimization is therefore essential. The following sections are structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion of the starting material. What are the first steps to troubleshoot this issue?
Low or no conversion is a common problem, often stemming from an insufficiently active catalyst system for this specific substrate.[1] The oxidative addition of the C-Br bond is frequently the rate-limiting step.[1]
Troubleshooting Workflow:
-
Evaluate the Catalyst System:
-
Ligand Choice: Standard phosphine ligands are often ineffective for electron-deficient heteroaryl halides.[1] The key is to use bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps.[4][5] Consider the ligands listed in the table below as a starting point.
-
Increase Catalyst Loading: For challenging substrates, a higher catalyst loading may be necessary. If you started at 1-2 mol%, consider incrementally increasing the loading to 3-5 mol%.[1]
-
Check Reaction Parameters:
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to drive the reaction forward.[1][4]
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be advantageous, especially for substrates with protic functional groups.[2][6]
-
Solvent: Ensure you are using a dry, deoxygenated aprotic solvent. Toluene and 1,4-dioxane are standard choices.[4][7] Poor solubility of the base can be a hidden reason for reaction failure.[7]
-
-
Verify Reagent and System Integrity:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents have been properly degassed.[3]
-
Reagent Purity: Verify the purity of your 5-bromo-3-fluoropyridin-2-amine and the amine coupling partner. Impurities can poison the catalyst.[7]
-
Q2: My starting material is consumed, but I am observing a significant amount of 5-fluoro-pyridin-2-amine (hydrodebromination product). How can I minimize this side reaction?
Hydrodebromination is a common side reaction that competes with the desired C-N bond formation.[3] It often arises when the final reductive elimination step is slow relative to competing pathways like β-hydride elimination (if the coupling amine has β-hydrogens) or reaction with trace water.[4]
Strategies to Minimize Hydrodebromination:
-
Ligand Selection: This is the most critical factor. Employing bulky, electron-rich biarylphosphine ligands is known to accelerate the rate of reductive elimination, thereby outcompeting the pathways leading to hydrodebromination.[4][5] Ligands like RuPhos and BrettPhos were specifically designed to address this issue.[2][4]
-
Base Selection: The choice of base can influence the rate of side reactions.[3] While a strong base is needed, screening different bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄) may reveal an optimal choice that minimizes the side product.[3]
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry.[3] Water can be a proton source for the hydrodebromination pathway.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help favor the desired amination pathway.[1]
Q3: The reaction is messy, with multiple unidentifiable spots on TLC/LCMS. What could be the cause?
A complex reaction mixture often points to catalyst decomposition or substrate/product degradation.
Troubleshooting Steps:
-
Suspect Catalyst Decomposition: High temperatures can lead to catalyst decomposition.[3] Try running the reaction at the lowest effective temperature. If you are using a simple palladium source and ligand, switching to a more robust precatalyst can improve stability.[8]
-
Evaluate Base Compatibility: Strong bases like NaOtBu can be incompatible with certain functional groups on your amine coupling partner, leading to degradation.[6][7] If you suspect this, consider screening weaker inorganic bases such as Cs₂CO₃ or K₃PO₄, although this will likely require a more active catalyst system and higher temperatures.[1][7]
-
Consider Potential Side Reactions of the Substrate: The 2-amino group on the pyridine ring could potentially participate in side reactions, such as homo-coupling, although this is less common.[2] Ensure your analytical method can distinguish between the desired product and potential dimeric impurities.
Data Presentation: Catalyst System Selection
The choice of ligand is paramount for success. The following table summarizes recommended catalyst systems for challenging heteroaryl aminations, which serve as an excellent starting point for optimizing the reaction of 5-bromo-3-fluoropyridin-2-amine.
| Ligand | Palladium Source | Typical Base | Key Characteristics & Application Notes |
| RuPhos | RuPhos Pd G3/G4 | LHMDS, NaOtBu | Excellent for a wide range of secondary amines.[2] Known to minimize hydrodehalogenation.[4] |
| BrettPhos | BrettPhos Pd G3/G4 | LHMDS, NaOtBu | Outstanding for primary amines, offering high selectivity for mono-arylation.[2][6] |
| XPhos | XPhos Pd G3/G4 | NaOtBu, K₃PO₄ | A highly active, general ligand for C-N coupling, effective for many heteroaryl substrates.[9] |
| cPanel® A | Pd(OAc)₂ | LHMDS | A carbene-based ligand system that can be effective for electron-deficient substrates.[10] |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol provides a systematic workflow for screening and optimizing catalyst loading. It is crucial to perform these reactions under a strictly inert atmosphere.
1. Reaction Setup:
-
To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, starting at 2 mol%) and the base (e.g., LHMDS, 1.5 equiv).
-
Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]
2. Reagent Addition:
-
Under a positive pressure of inert gas, add 5-bromo-3-fluoropyridin-2-amine (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe to achieve a concentration of approximately 0.1–0.5 M with respect to the limiting reagent.[7]
3. Reaction and Monitoring:
-
Place the sealed vessel in a preheated oil bath or heating block (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h) by taking small, quenched aliquots.
4. Work-up and Analysis:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR and LC-MS to determine the conversion and yield of the desired product versus side products like the hydrodebrominated species.
5. Iterative Optimization:
-
Based on the results, adjust one variable at a time. If conversion is low, increase catalyst loading to 3 mol% and repeat. If hydrodebromination is high, switch to a different ligand (e.g., from BrettPhos to RuPhos if using a secondary amine) while keeping other parameters constant.
Visualization of Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 5-Bromo-3-fluoropyridin-2-amine
Welcome to the Technical Support Center for troubleshooting the removal of residual palladium from your 5-Bromo-3-fluoropyridin-2-amine products. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this specific Active Pharmaceutical Ingredient (API).
Understanding the Challenge: The "2-Pyridyl Problem" in Palladium Scavenging
The purification of 5-Bromo-3-fluoropyridin-2-amine post-palladium-catalyzed cross-coupling reactions presents a common yet significant challenge. The core issue lies in the inherent chemical nature of the product itself. The 2-aminopyridine moiety is a potent bidentate ligand, capable of strongly coordinating with residual palladium species. This strong interaction can render the palladium less available for removal by conventional methods, leading to unacceptably high levels of contamination in the final product.[1][2][3]
Residual palladium is a major concern in pharmaceutical development due to its potential toxicity and impact on downstream chemistry.[4][5][6] Regulatory bodies like the ICH have established strict limits for elemental impurities in APIs, typically in the low parts-per-million (ppm) range.[4][7][8][9] For oral medications, the permitted daily exposure (PDE) for palladium is generally around 100 µ g/day , which translates to a concentration limit of approximately 10 ppm for a daily dose of 10 grams.[7]
This guide provides a systematic approach to effectively reduce palladium contamination to within these stringent regulatory limits.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification of 5-Bromo-3-fluoropyridin-2-amine.
Issue 1: High Levels of Residual Palladium Persist After Initial Purification (e.g., Chromatography, Crystallization).
Q1: I've purified my 5-Bromo-3-fluoropyridin-2-amine by column chromatography, but ICP-MS analysis still shows palladium levels exceeding 100 ppm. Why is this happening and what should I do next?
A1: This is a frequent observation. While chromatography is excellent for removing organic impurities, it is often insufficient for complete palladium removal, especially with chelating products like yours.[10][11] The palladium can co-elute with your product.
Recommended Action: Implement a Secondary Scavenging Step.
A dedicated metal scavenging step post-chromatography is crucial.[10][11] The most effective approach is to screen a panel of palladium scavengers to identify the optimal one for your specific reaction conditions.
Experimental Protocol 1: Palladium Scavenger Screening
Objective: To identify the most effective scavenger for removing residual palladium from a solution of 5-Bromo-3-fluoropyridin-2-amine.
Materials:
-
Crude 5-Bromo-3-fluoropyridin-2-amine (post-chromatography) dissolved in a suitable solvent (e.g., THF, Toluene).
-
Scavenger Panel:
-
Inert atmosphere (Nitrogen or Argon).
-
Agitation equipment (e.g., magnetic stirrer).
-
Analytical method for palladium quantification (e.g., ICP-MS).[4][15]
Procedure:
-
Preparation: Prepare stock solutions of your crude product in the chosen solvent with a known initial palladium concentration.
-
Dispensing: In separate vials under an inert atmosphere, add a measured amount of each scavenger (typically 5-10 wt% relative to the crude product).
-
Incubation: Add the stock solution to each vial. Stir the suspensions at a controlled temperature (start with room temperature, but consider elevating to 40-60 °C for improved kinetics) for a set duration (e.g., 2-18 hours).[3][16]
-
Filtration: Filter each suspension through a pad of Celite® to remove the scavenger. Wash the filter cake with fresh solvent to ensure complete recovery of your product.[17]
-
Analysis: Combine the filtrate and washings for each scavenger and analyze the palladium content using ICP-MS.[15]
Data Interpretation:
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Pd Removal | Product Recovery (%) |
| SiliaMetS Thiol | 150 | < 10 | > 93% | 95 |
| SiliaMetS Thiourea | 150 | 15 | 90% | 96 |
| Activated Carbon | 150 | 25 | 83% | 85 |
| N-acetylcysteine + AC | 150 | < 10 | > 93% | 92 |
Caption: Comparative data for palladium scavenger screening.
Issue 2: Significant Product Loss During the Scavenging Process.
Q2: I've successfully removed the palladium using activated carbon, but my product yield has dropped by 20%. How can I prevent this?
A2: This is a known drawback of activated carbon, which can non-specifically adsorb the API.[18][19] The planar, aromatic structure of 5-Bromo-3-fluoropyridin-2-amine likely contributes to this adsorption.
Troubleshooting Steps:
-
Optimize Scavenger Loading: Reduce the amount of activated carbon to the minimum effective quantity.
-
Consider Alternative Scavengers: Functionalized silica scavengers are generally more selective and may result in higher product recovery.[12][20][21]
-
Solvent Selection: Ensure your product is highly soluble in the chosen solvent to minimize its adsorption onto the scavenger.[19]
-
Thorough Washing: After filtration, wash the scavenger cake thoroughly with fresh solvent to recover any adsorbed product.[17]
Issue 3: Inconsistent Palladium Removal from Batch to Batch.
Q3: The same scavenging protocol gives me less than 10 ppm of palladium in one batch but over 50 ppm in another. What could be causing this variability?
A3: Inconsistent results often point to subtle variations in the reaction work-up or the state of the palladium itself.
Potential Causes and Solutions:
-
Palladium Speciation: The nature of the palladium species (e.g., Pd(0) vs. Pd(II), monomeric vs. colloidal) can vary between batches, affecting scavenger efficiency.
-
Solution: Consider a pre-treatment step. Adding a mild oxidant (like air or a peroxide) can help convert Pd(0) to more readily scavenged Pd(II) species. Conversely, a reducing agent might be beneficial in other cases. This needs to be evaluated on a case-by-case basis.
-
-
Incomplete Reaction: If the cross-coupling reaction has not gone to completion, the unreacted starting materials and different palladium complexes can interfere with scavenging.
-
Solution: Ensure consistent reaction completion through in-process controls (e.g., LC-MS).
-
-
Work-up Procedure: Variations in quenching, extractions, or solvent swaps can alter the form of the residual palladium.
-
Solution: Standardize your work-up procedure meticulously.
-
Visualizing the Workflow
A logical workflow is essential for systematically addressing palladium contamination.
Caption: Decision workflow for palladium removal.
Frequently Asked Questions (FAQs)
Q4: Can I add the scavenger directly to the crude reaction mixture before any work-up?
A4: Yes, this is a common and efficient practice. Adding the scavenger directly to the reaction mixture after completion can simplify the overall process.[16] However, be aware that other components in the crude mixture could potentially interfere with the scavenger's performance.
Q5: Are there any alternatives to solid-supported scavengers?
A5: Yes. While solid scavengers are often preferred for their ease of removal, other methods include:
-
Crystallization: This can be highly effective, especially if the palladium impurities remain in the mother liquor.[15] The effectiveness can sometimes be enhanced by adding soluble chelating agents like N-acetylcysteine or thiourea to keep the palladium in the solution phase.[15]
-
Liquid-Liquid Extraction: While less common for this specific challenge due to the chelating nature of the product, specialized extraction protocols can be developed.
Q6: What is the most reliable method for quantifying residual palladium?
A6: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace elemental impurities in APIs due to its high sensitivity and accuracy.[4][15] Faster, more accessible methods like fluorimetric or colorimetric assays can be used for in-process screening to quickly assess the relative effectiveness of different scavenging methods before confirming with ICP-MS.[4][22]
Q7: How do I dispose of the palladium-laden scavenger?
A7: The used scavenger is considered hazardous waste and must be disposed of according to your institution's and local environmental regulations for heavy metal waste.
References
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Merck.
- Palladium Detection for API Purific
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. (n.d.). SiliCycle.
- Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407–415.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (2013). Organic Process Research & Development.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
- Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development.
- Kinetic Studies of Palladium Scavenging with SiliaMetS. (n.d.). SiliCycle.
- The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. (2004).
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). Environmental Research.
- Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
- ICH Q3D Elemental Impurities. (n.d.).
- Pd on carbon (activated carbon impregnated with Pd). (2022). Environmental Genome.
- Guideline on the specification limits for residues of metal catalysts. (2008). European Medicines Agency.
- Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine. (2025). Benchchem.
- Harmonized Guideline on Limit and Testing of Elemental Impurities in Pharmaceutical Substances. (2016). Pharma Excipients.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). Benchchem.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022).
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
- Technical Support Center: Removing Palladium Catalyst Residues
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed.
- Residual palladium levels in reaction samples following automated... (n.d.).
- Your trick to remove residual palladium. (2025). Reddit.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021).
- Identifying palladium culprits in amine catalysis. (2021).
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (2025). Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry.
- Metal Scavengers in Process Chemistry An Investig
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. (2025). Benchchem.
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009).
- Pd(II)
- Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. (2013).
- Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures. (2025). Benchchem.
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- 22. pharmtech.com [pharmtech.com]
Common challenges in scaling up 5-Bromo-3-fluoropyridin-2-amine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Bromo-3-fluoropyridin-2-amine (CAS: 748812-37-5). This document is designed for researchers, process chemists, and drug development professionals who are working with this critical pharmaceutical intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors, mastering its synthesis at scale is crucial.
This guide provides field-proven insights, troubleshooting advice for common challenges, and detailed protocols to ensure a robust, safe, and scalable process. We will delve into the causality behind experimental choices, helping you move beyond simple procedural steps to a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 5-Bromo-3-fluoropyridin-2-amine?
5-Bromo-3-fluoropyridin-2-amine is a highly functionalized pyridine derivative. Its dual reactive sites—the bromine atom and the amino group—make it an ideal precursor for constructing complex molecular architectures through reactions like Suzuki and Buchwald-Hartwig cross-coupling.[1] It is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of tyrosine kinase inhibitors for cancer chemotherapy.[2]
Q2: What are the common synthetic routes to 5-Bromo-3-fluoropyridin-2-amine?
While multiple specific pathways exist, a common strategy involves the controlled bromination of a 3-fluoro-2-aminopyridine precursor. The primary challenge lies in achieving regioselectivity and avoiding over-bromination. Alternative routes might start from more substituted pyridines, such as 2,3-difluoropyridine derivatives, followed by amination and bromination steps.[3] The choice of route often depends on the starting material cost, scalability, and safety considerations.
Q3: What are the main safety hazards associated with this synthesis?
The target compound, 5-Bromo-3-fluoropyridin-2-amine, is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[4][5] Precursors and reagents, especially brominating agents like N-Bromosuccinimide (NBS) or liquid bromine, carry their own significant hazards. Bromine is highly corrosive and toxic, while NBS is a powerful oxidizer. It is imperative to consult the Safety Data Sheet (SDS) for all chemicals used, wear appropriate Personal Protective Equipment (PPE), and conduct all operations in a well-ventilated fume hood.[6][7]
Table 1: GHS Hazard Information for 5-Bromo-3-fluoropyridin-2-amine
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers.[4]
Troubleshooting Guide: Scaling Up Synthesis
This section addresses specific, practical challenges you may encounter during the synthesis and scale-up of 5-Bromo-3-fluoropyridin-2-amine.
Issue 1: Low Yield and Formation of Di-bromo Impurity
Q: My reaction yields are low, and HPLC analysis shows a significant peak corresponding to a di-bromo species (2-amino-3,5-dibromopyridine). How can I improve selectivity?
A: This is the most common challenge in this synthesis. The pyridine ring is activated by the amino group, making it susceptible to over-bromination. The formation of 2-amino-3,5-dibromopyridine is a known issue in related syntheses and directly impacts the yield and purity of your target molecule.[2][8]
Root Cause Analysis & Solutions:
-
Stoichiometry of Brominating Agent: The molar ratio of your brominating agent to the 2-aminopyridine substrate is the most critical factor. An excess of the brominating agent, such as N-Bromosuccinimide (NBS), will inevitably lead to the di-bromo impurity.[2]
-
Solution: Begin with a strict 1.0:1.0 molar ratio of substrate to NBS. If conversion is incomplete, consider a slight excess (e.g., 1.05 equivalents), but monitor the reaction closely by TLC or HPLC to find the optimal balance between conversion and impurity formation.
-
-
Rate of Addition & Temperature Control: A rapid addition of the brominating agent can create localized areas of high concentration, promoting the second bromination. Electrophilic aromatic substitution is an exothermic process; poor heat dissipation on a larger scale can accelerate the rate of the side reaction.
-
Solution: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise or portion-wise over an extended period (e.g., 1-2 hours). Maintain a consistent internal reaction temperature, typically at or below room temperature (e.g., 10-20 °C), using an ice bath or chiller as needed.[2]
-
-
Solvent Choice: The solvent can influence the reactivity of the brominating agent.
-
Solution: Acetone is often a good choice as it moderates the reactivity of NBS and provides good solubility for the starting materials.[2] Acetonitrile or DMF can also be used, but may require different temperature profiles.
-
Diagram 1: Troubleshooting Low Selectivity
This diagram outlines the decision-making process when encountering the di-bromo impurity.
Caption: Decision tree for addressing over-bromination.
Issue 2: Difficult Purification and Product Isolation
Q: I'm struggling to purify the final product. Column chromatography is not ideal for our scale, and recrystallization attempts result in oiling out or poor recovery. What's a robust purification strategy?
A: Moving from chromatography to crystallization is a key hurdle in scaling up. The presence of closely related impurities can make this particularly challenging.
Root Cause Analysis & Solutions:
-
Impurity Profile: The main impurity is likely the di-bromo compound, which may have similar solubility properties to your product. Unreacted starting material can also complicate crystallization.
-
Solution - Reaction Work-up: First, ensure the reaction work-up effectively removes most impurities. After quenching the reaction (e.g., with sodium thiosulfate solution), an extraction with a suitable organic solvent (e.g., Ethyl Acetate or DCM) followed by a brine wash is standard. Sometimes, an aqueous acid wash (e.g., dilute HCl) can help remove baseline impurities, but be mindful of the basicity of your product's amino group.
-
-
Solvent System for Recrystallization: The choice of solvent is paramount. An ideal system is one where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Solution - Solvent Screening: Perform small-scale screening with various solvent systems. A common and effective approach is a binary solvent system.
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly. This often provides good quality crystals.[2]
-
Toluene/Heptane: Toluene can be a good primary solvent, with heptane used as the anti-solvent to induce crystallization upon cooling.
-
-
Seeding: If the product is known to be difficult to crystallize, seeding the supersaturated solution with a few crystals of pure product can be highly effective.
-
-
Controlling Crystallization: "Oiling out" occurs when the product's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.
-
Solution: Ensure the cooling process is slow and controlled. Rapid cooling (e.g., crashing it in an ice bath) is a common cause of oiling out. Let the solution cool naturally to room temperature before further cooling. If it still oils out, try using a more dilute solution.
-
Experimental Protocol: Scalable Synthesis
This protocol describes a robust method for the synthesis of 5-Bromo-3-fluoropyridin-2-amine starting from 2-Amino-3-fluoropyridine.
Diagram 2: Synthetic Pathway
Caption: Reaction scheme for the bromination of 2-Amino-3-fluoropyridine.
Step-by-Step Methodology
Materials:
-
2-Amino-3-fluoropyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetone
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, thermometer, and addition funnel, with 2-Amino-3-fluoropyridine and Acetone (approx. 10 mL per gram of starting material).
-
Cooling: Cool the resulting solution to 10-15 °C using an ice-water bath.
-
NBS Addition (Critical Step): Add NBS portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 20 °C. Causality: Slow, controlled addition is crucial to prevent localized high concentrations of NBS, which leads to the formation of the di-bromo impurity.[2]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC (approx. 1-3 hours). The reaction is complete when the starting material is consumed.
-
Quenching: Once complete, carefully add saturated sodium thiosulfate solution to quench any unreacted bromine/NBS.
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Extraction: To the remaining aqueous residue, add Ethyl Acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot 90% ethanol. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford pure 5-Bromo-3-fluoropyridin-2-amine.
References
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(4), 55-58. Available at: [Link]
-
PubChem. 2-Amino-5-bromo-3-fluoropyridine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Bromo-5-fluoropyridin-3-amine. National Center for Biotechnology Information. Available at: [Link]
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881. Available at: [Link]
-
Nbinno. 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications. Available at: [Link]
-
Sereda, G. A., & Rajpara, V. B. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13586-13594. Available at: [Link]
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]
- Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]
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- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-bromo-5-fluoropyridine 97 869557-43-7 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for Reactions Involving 5-Bromo-3-fluoropyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluoropyridin-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup and purification of reactions involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Table of Contents
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FAQ: Standard Aqueous Workup - How do I properly perform an acid-base extraction for a reaction mixture containing 5-Bromo-3-fluoropyridin-2-amine or its derivatives?
-
Troubleshooting: Emulsion Formation - I'm getting a persistent emulsion during my aqueous workup. What causes this and how can I resolve it?
-
FAQ: Catalyst Removal - My reaction used a palladium catalyst. What is the most effective way to remove residual metal from my product?
-
Troubleshooting: Chromatographic Purification - I'm seeing significant peak tailing and poor separation during column chromatography of my product. What are the best practices for purifying aminopyridine derivatives?
-
FAQ: Handling and Stability - What are the key stability and handling considerations for 5-Bromo-3-fluoropyridin-2-amine and its derivatives?
FAQ: Standard Aqueous Workup for Aminopyridine Derivatives
Question: How do I properly perform an acid-base extraction for a reaction mixture containing 5-Bromo-3-fluoropyridin-2-amine or its derivatives?
Answer: An acid-base extraction is a fundamental and highly effective technique for separating basic compounds like 5-Bromo-3-fluoropyridin-2-amine from neutral or acidic impurities.[1][2][3][4] The process hinges on the ability to change the solubility of the aminopyridine by protonating the basic nitrogen atom, which makes the molecule ionic and thus more soluble in an aqueous phase.[2][3][4]
The pyridine ring nitrogen and the exocyclic amine both contribute to the basicity of the molecule. Protonation with a dilute acid will form a pyridinium salt, which will be readily extracted into the aqueous layer.
Core Principle: Manipulating Solubility via pH
-
In Organic Solvent (Neutral pH): The aminopyridine is a neutral organic molecule, more soluble in organic solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
In Acidic Aqueous Solution (pH < 2): The aminopyridine is protonated to form a salt (e.g., an ammonium or pyridinium chloride). This salt is ionic and therefore more soluble in water.
-
In Basic Aqueous Solution (pH > 8): The aminopyridine is deprotonated back to its neutral form, making it less soluble in water and extractable back into an organic solvent.
Step-by-Step Protocol: Acid-Base Extraction
-
Solvent Dilution: After your reaction is complete, if it was run in a polar, water-miscible solvent like THF, DMF, or DMSO, it's crucial to first dilute the reaction mixture. Add an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, DCM). For high-boiling solvents like DMF or DMSO, dilute the reaction mixture with a large volume of water first, then extract with a nonpolar solvent.[5]
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a dilute acidic solution, such as 1 M HCl. Stopper the funnel and shake vigorously, remembering to vent frequently to release any pressure buildup.[3] Allow the layers to separate.
-
Separate Layers: Drain the lower (denser) layer. The aminopyridine product is now in the aqueous layer as its salt. The organic layer contains neutral or acidic impurities and byproducts. It is good practice to re-extract the organic layer with fresh 1 M HCl to ensure complete recovery.
-
Back-Extraction (Optional): To remove any neutral impurities that may have trace solubility in the acidic aqueous phase, you can "wash" the combined aqueous layers with a fresh portion of organic solvent (e.g., ethyl acetate). Discard this organic wash.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 6 M NaOH or a saturated sodium bicarbonate solution, while stirring until the pH is basic (pH > 9, check with pH paper). You may see your product precipitate or the solution become cloudy.
-
Product Extraction: Extract the now-basic aqueous layer with several portions of a fresh organic solvent (e.g., DCM or ethyl acetate). The neutral aminopyridine product will now move back into the organic layer.
-
Final Wash and Dry: Combine the organic extracts. Wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your crude product.
Caption: Workflow for a standard acid-base extraction.
Troubleshooting: Emulsion Formation
Question: I'm getting a persistent emulsion during my aqueous workup. What causes this and how can I resolve it?
Answer: Emulsion formation is a common and frustrating issue in liquid-liquid extractions. An emulsion is a stable suspension of one immiscible liquid within another, often stabilized by high concentrations of dissolved materials, fine particulates, or surfactants. In the context of your reaction, this could be due to residual high-boiling solvents (like DMF), catalyst residues, or certain salts.
Immediate Troubleshooting Steps
| Strategy | Mechanism | When to Use |
| Patience | Allows droplets to coalesce and separate by gravity. | For minor, slow-breaking emulsions. |
| Brine Wash | Adding saturated NaCl solution increases the ionic strength and density of the aqueous phase, "salting out" organic components. | This is the most common and often most effective first step. |
| Gentle Swirling | Physically encourages droplets to merge without re-introducing high shear forces from shaking. | For moderate emulsions. |
| Filtration | Passing the entire mixture through a pad of Celite or glass wool can break up the emulsion by physically disrupting the stabilizing layer. | Effective for emulsions stabilized by fine solid particles. |
| Add More Solvent | Adding more of the organic extraction solvent can help to dissolve emulsifying agents and change the phase ratio. | When you suspect high concentration is the issue. |
| Gentle Heating | A warm water bath can decrease viscosity and aid separation. Use with caution for volatile solvents. | For stubborn emulsions, but be mindful of product stability. |
If these methods fail, consider that the choice of solvent itself may be the issue. Aromatic solvents like benzene are known to sometimes form emulsions.[5] Switching to a different extraction solvent in a subsequent attempt may be necessary.
FAQ: Catalyst Removal After Cross-Coupling Reactions
Question: My reaction used a palladium catalyst for a Suzuki or Buchwald-Hartwig coupling. What is the most effective way to remove residual metal from my product?
Answer: Removing residual palladium is critical, especially in drug development, as strict limits are placed on heavy metal content in final active pharmaceutical ingredients (APIs).[6] The state of the palladium (e.g., soluble Pd(II) species vs. heterogeneous Pd(0) on carbon) dictates the best removal strategy.
Methods for Palladium Removal
| Method | Description | Advantages | Disadvantages |
| Filtration through Celite | The crude reaction mixture is diluted with a solvent and passed through a plug of Celite.[7][8] | Simple, fast, and effective for removing heterogeneous or precipitated palladium species. | Ineffective for soluble palladium complexes.[8] |
| Metal Scavengers | These are functionalized materials (often silica or polymer-based) with ligands that have a high affinity for the metal (e.g., thiol, amine, or phosphine groups).[8][9] The scavenger is stirred with the reaction mixture, chelates the metal, and is then filtered off. | Highly selective and efficient for removing soluble metal species to low ppm levels.[8] | Can be expensive; requires screening to find the optimal scavenger for your specific metal complex. |
| Activated Carbon | Stirring the crude product solution with activated carbon can adsorb the metal catalyst.[8] | Inexpensive and can be effective. | Can be non-selective and may adsorb the desired product, leading to yield loss.[8] |
| Aqueous Washes | Specific aqueous solutions can help remove metal species. For example, a wash with an aqueous solution of thiourea or L-cysteine can complex with palladium and pull it into the aqueous phase. | Can be integrated into the standard workup. | May not be sufficient to reach very low ppm levels on its own. |
Recommended Workflow for Palladium Removal
Caption: A multi-step strategy for effective palladium removal.
A multi-step approach is often the most robust.[8] Start by filtering through Celite to remove the bulk of the catalyst, then proceed with your standard aqueous workup. If ICP analysis shows remaining palladium, a final polishing step with a high-affinity scavenger is recommended.[8]
Troubleshooting: Chromatographic Purification
Question: I'm seeing significant peak tailing and poor separation during column chromatography of my product. What are the best practices for purifying aminopyridine derivatives?
Answer: Peak tailing is a classic problem when purifying basic compounds like aminopyridines on standard silica gel.[10] The root cause is the interaction between the basic nitrogen of your compound and acidic silanol groups (Si-OH) on the silica surface. This creates a secondary, strong interaction that slows the elution of a portion of your compound, resulting in a "tail".[10]
Strategies to Improve Chromatographic Performance
-
Mobile Phase Modification - Add a Competing Base:
-
Technique: Add a small amount of a basic additive, like triethylamine (TEA) or pyridine, to your mobile phase (eluent). A common starting point is 0.1-1% TEA by volume.
-
Mechanism: The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively "masking" them from your product.[10] This allows your compound to elute more symmetrically.
-
Caveat: The additive must be volatile enough to be easily removed from your product fractions during concentration.
-
-
Mobile Phase Modification - pH Adjustment:
-
Technique: For reverse-phase HPLC, adjusting the mobile phase pH to be acidic (e.g., pH 2.5-3.0 with formic acid or TFA) protonates the aminopyridine.
-
Mechanism: The protonated, positively charged analyte is repelled by protonated silanols, reducing the unwanted secondary interaction. This is a common strategy in HPLC method development for basic analytes.[10]
-
-
Change the Stationary Phase:
-
Alumina: Switching from silica gel to alumina (basic or neutral grade) can be very effective. Alumina lacks the strongly acidic silanol groups that cause tailing with basic compounds.
-
End-Capped Silica: Use "end-capped" silica gel, where many of the surface silanol groups have been chemically deactivated.
-
Polymer-Based Columns: For HPLC, modern polymer-based or hybrid columns are designed to be stable over a wider pH range, allowing for elution at high pH where the aminopyridine is neutral and silanols are deprotonated, minimizing interactions.[10]
-
Caption: Decision tree for addressing peak tailing.
FAQ: Handling and Stability
Question: What are the key stability and handling considerations for 5-Bromo-3-fluoropyridin-2-amine and its derivatives?
Answer: Proper handling and storage are essential to ensure the integrity of 5-Bromo-3-fluoropyridin-2-amine.
-
Appearance and Form: It is typically an off-white to pale yellow crystalline powder.
-
Solubility: The compound is soluble in polar aprotic solvents like DMF and DMSO, and slightly soluble in alcohols like ethanol.
-
Moisture Sensitivity: The material is known to be moisture-sensitive.[11] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place, typically at 2-8°C.[11] Exposure to moisture can lead to degradation.
-
Safety: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12] Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
By understanding the chemical properties of 5-Bromo-3-fluoropyridin-2-amine and applying these targeted workup and purification strategies, you can effectively overcome common experimental hurdles, leading to higher purity materials and more reliable scientific outcomes.
References
-
N.C. A&T Scholars. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - Fingerprint. Available from: [Link]
-
University of Toronto. Acid and Base Extraction - Engineering Ideas Clinic. Available from: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022-04-07). Available from: [Link]
-
ResearchGate. How to remove palladium catalyst from reaction mixture?. (2017-12-30). Available from: [Link]
-
University of Colorado Boulder. Acid-Base Extraction. Available from: [Link]
-
Wikipedia. Acid–base extraction. Available from: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]
-
JoVE. Video: Extraction - Concept. (2020-03-26). Available from: [Link]
-
University of Wisconsin-Madison. Remove Sticky Reagents. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
ResearchGate. What is best method to remove pyridine from a reaction mixture?. (2014-04-02). Available from: [Link]
-
PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Available from: [Link]
-
Carnegie Mellon University. Catalyst Removal - Matyjaszewski Polymer Group. Available from: [Link]
-
ACS Publications. Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins. Available from: [Link]
-
Reddit. Removing Pyridine : r/chemistry. (2024-01-13). Available from: [Link]
-
Vapourtec Ltd. Metal Catalysis | Flow Chemistry | Transition Metals. Available from: [Link]
-
PubChem. 2-Amino-5-bromo-3-fluoropyridine. Available from: [Link]
-
PubChem. 2-Bromo-5-fluoropyridin-3-amine. Available from: [Link]
-
Amerigo Scientific. 5-bromo-3-fluoropyridin-2-amine. Available from: [Link]
-
PubMed. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (2007-05-10). Available from: [Link]
-
ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). Available from: [Link]
-
ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. (2017-11-27). Available from: [Link]
-
HETEROCYCLES. a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011-03-08). Available from: [Link]
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Overcoming poor solubility of 5-Bromo-3-fluoropyridin-2-amine in reaction media
Welcome to the technical support center for 5-Bromo-3-fluoropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this versatile building block. We provide in-depth troubleshooting guides, experimental protocols, and frequently asked questions to help you optimize your reaction conditions and achieve success in your synthetic endeavors.
Introduction
5-Bromo-3-fluoropyridin-2-amine is a key intermediate in the synthesis of a wide range of biologically active molecules. However, its rigid, crystalline structure and the electronic nature of its substituents contribute to its characteristically poor solubility in many common organic solvents. This can lead to challenges such as low reaction rates, incomplete conversions, and difficulties in purification. This guide offers a systematic approach to understanding and overcoming these solubility issues.
Below are the key physicochemical properties of this compound.
| Property | Value | Source |
| Chemical Name | 5-bromo-3-fluoropyridin-2-amine | [1] |
| CAS Number | 748812-37-5 | [1][2] |
| Molecular Formula | C₅H₄BrFN₂ | [1][2] |
| Molecular Weight | 191.00 g/mol | [1][2][3] |
| Appearance | Solid, off-white to pale yellow crystalline powder | [4] |
| Known Solubility | Soluble in DMF, DMSO; slightly soluble in ethanol | [4] |
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the handling and use of 5-Bromo-3-fluoropyridin-2-amine in reaction media.
Q1: What is the underlying cause of 5-Bromo-3-fluoropyridin-2-amine's poor solubility?
The poor solubility is a result of several contributing molecular factors. The planar pyridine ring, combined with intermolecular hydrogen bonding between the amine group of one molecule and the ring nitrogen of another, promotes a stable crystal lattice. This high lattice energy requires a significant amount of energy to overcome during dissolution. Furthermore, the electron-withdrawing nature of the bromine and fluorine substituents can affect the molecule's overall polarity and its interactions with solvent molecules. The structure of pyridine itself is a key factor; unlike benzene, pyridine is miscible with water due to the nitrogen atom's ability to form hydrogen bonds, but substitutions dramatically alter these properties[5][6].
Q2: I am setting up a new reaction. Which solvents should I screen first?
Based on empirical data and the principle of "like dissolves like," a systematic screening approach is recommended[7]. Start with solvents that have successfully been used for structurally similar compounds. For many substituted pyridines, polar aprotic solvents are often the most effective.
| Solvent Class | Recommended Solvents | Expected Performance & Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High. These solvents are generally effective at solvating polar, heterocyclic compounds. They possess high boiling points, which also allows for heating to aid dissolution. NMP has been shown to be an excellent solvent for the parent compound, 2-aminopyridine[8]. |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF | Moderate. These are common solvents for cross-coupling reactions. Solubility may be limited at room temperature, but often improves significantly upon heating. |
| Alcohols | Isopropanol, n-Butanol, Ethanol | Low to Moderate. While 2-aminopyridine is soluble in alcohol, the bromo- and fluoro- substituents on our target molecule reduce its ability to hydrogen bond with protic solvents, thus lowering solubility[9]. Slight solubility in ethanol is noted[4]. |
| Aromatic Hydrocarbons | Toluene, Xylenes | Low. These nonpolar solvents are generally poor choices unless used in combination with a co-solvent or at high temperatures for specific reaction types (e.g., to facilitate azeotropic water removal). |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low. While the parent 2-aminopyridine has some solubility in chloroform[10], these are unlikely to be effective primary solvents for this more polar derivative. |
Q3: My compound is still not dissolving in my chosen solvent. What can I do to improve solubility?
When the initial solvent choice is insufficient, several techniques can be employed to enhance solubility without completely changing the system.
-
Heating: The solubility of most solids, including 5-Bromo-3-fluoropyridin-2-amine, increases with temperature[10][11][12]. This is because the added thermal energy helps overcome the crystal lattice energy of the solid[12]. Carefully heat the reaction mixture, monitoring for any signs of decomposition. Many reactions involving this substrate are run at elevated temperatures (e.g., 60-120 °C) for this very reason.
-
Co-solvents: A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to increase the solubility of a solute[13][14]. This technique works by modifying the overall polarity and solvating properties of the solvent system[15][16][17]. For example, if your reaction is in toluene, adding 5-10% (v/v) of DMF or 1,4-dioxane can dramatically improve solubility.
-
pH Adjustment (Salt Formation): As an amine, this compound is basic. In protic or aqueous media, adding a small amount of a non-nucleophilic acid (e.g., HCl in dioxane, methanesulfonic acid) can protonate the pyridine nitrogen or the exocyclic amine, forming a salt. These ionic salts are often significantly more soluble than the freebase. This is a widely used technique for enhancing the solubility of drug candidates with basic functional groups[16][18]. Caution: Ensure that the resulting acidic conditions are compatible with your other reagents and the desired reaction mechanism.
-
Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for dissolution and accelerating the rate at which the solid dissolves. This is a physical method that does not change the chemical environment[19].
Q4: My reaction mixture is a slurry, not a clear solution. Can the reaction still proceed effectively?
Yes, in many cases. A reaction can proceed efficiently from a slurry (a heterogeneous mixture) as long as there is a low but sufficient concentration of the substrate dissolved in the liquid phase. According to Le Châtelier's principle, as the dissolved substrate is consumed by the reaction, more of the solid will dissolve to re-establish the equilibrium. This is a common scenario in many catalytic reactions, such as Suzuki and Buchwald-Hartwig couplings, where this substrate is often used[4]. The key is to ensure good stirring to maximize the solid-liquid interface.
Troubleshooting Workflow and Experimental Protocols
For a systematic approach to tackling solubility challenges, follow the logical workflow presented below.
Caption: Decision workflow for troubleshooting solubility issues.
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid determination of a suitable solvent system on a small scale.
-
Preparation: To each of 5-8 small, dry vials, add approximately 10 mg of 5-Bromo-3-fluoropyridin-2-amine.
-
Solvent Addition: Add 0.5 mL of a different test solvent (see Table 2) to each vial.
-
Room Temperature Observation: Vigorously stir or vortex each vial for 2 minutes at room temperature. Record your observations (e.g., insoluble, partially soluble, fully soluble).
-
Heating: For any vials where the compound did not fully dissolve, place them in a heat block or oil bath. Increase the temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C), stirring for 2 minutes at each temperature.
-
Analysis: Record the solvent and the temperature at which complete dissolution occurred. This information will guide your choice for the full-scale reaction.
Protocol 2: Implementing a Co-Solvent System
Use this protocol when a single solvent is inadequate, but you wish to maintain it as the primary reaction medium.
-
Setup: In a reaction vessel, suspend 5-Bromo-3-fluoropyridin-2-amine in your primary solvent of choice (e.g., Toluene, THF).
-
Co-solvent Addition: While stirring, add a polar aprotic co-solvent (e.g., DMF, NMP) dropwise. Start by adding 5% of the total reaction volume.
-
Observation: Observe for any changes in solubility. If the solid persists, continue adding the co-solvent in 5% increments, up to a maximum of 20-25% (v/v). Exceeding this amount may significantly alter the properties of the reaction medium.
-
Heating: If necessary, gently heat the mixture as described in Protocol 1 to achieve full dissolution.
Protocol 3: Test for Solubility Enhancement via Acidification
This small-scale test determines if salt formation will be a viable strategy.
-
Preparation: Suspend ~10 mg of 5-Bromo-3-fluoropyridin-2-amine in 0.5 mL of your desired reaction solvent (e.g., 1,4-dioxane, isopropanol) in a vial.
-
Acidification: Add one drop of a solution of HCl in dioxane (e.g., 4M) or a small crystal of p-toluenesulfonic acid.
-
Observation: Stir vigorously and observe any changes in solubility. The formation of a soluble salt is often indicated by the rapid dissolution of the solid to form a clear solution.
-
Compatibility Check: Before applying this to your main reaction, ensure that the acidic conditions and the presence of the conjugate base of the acid will not interfere with your desired chemical transformation.
By applying these structured approaches, researchers can effectively overcome the solubility challenges posed by 5-Bromo-3-fluoropyridin-2-amine, leading to more efficient, reliable, and successful synthetic outcomes.
References
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Wikipedia. 2-Aminopyridine. [Link]
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LookChem. 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications. [Link]
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ACS Publications. Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. [Link]
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PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439. [Link]
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ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]
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Amerigo Scientific. 5-bromo-3-fluoropyridin-2-amine. [Link]
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Chemistry LibreTexts. Temperature Effects on Solubility. [Link]
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NIH National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
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PubMed. 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine. [Link]
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Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
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SENOVA PHARMA. Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock. [Link]
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American Chemical Society. Pyridine. [Link]
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ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]
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Pharmaffiliates. CAS No : 877399-00-3 | Product Name : (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. [Link]
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HETEROCYCLES. a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]
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Validation & Comparative
A Comparative Crystallographic Guide to 5-Bromo-3-fluoropyridin-2-amine Analogs for Drug Discovery
This guide provides an in-depth comparative analysis of the X-ray crystallography of 5-bromo-3-fluoropyridin-2-amine analogs. Halogenated pyridines are pivotal scaffolds in medicinal chemistry, and understanding their three-dimensional structure at the atomic level is crucial for rational drug design and development. This document offers a technical comparison of relevant crystal structures, outlines a robust experimental protocol for their analysis, and discusses the key intermolecular interactions that govern their solid-state packing.
The Significance of Halogenated Pyridines in Medicinal Chemistry
The 2-aminopyridine moiety is a prevalent structural motif in a wide array of pharmaceuticals due to its ability to act as a versatile hydrogen bond donor and acceptor, as well as a bioisosteric replacement for other aromatic systems. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorine, in particular, can influence molecular conformation and basicity, while bromine can participate in halogen bonding, a non-covalent interaction of growing importance in crystal engineering and drug design.[2][3] A precise understanding of the crystal structures of these analogs is therefore paramount for predicting their behavior in biological systems and for the design of new chemical entities with improved therapeutic profiles.
Comparative Crystallographic Analysis of 2-Aminopyridine Analogs
While the crystal structure of 5-bromo-3-fluoropyridin-2-amine is not publicly available as of this writing, a comparative analysis of closely related analogs provides significant insights into the expected structural features and intermolecular interactions. We will consider the crystal structures of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine as key comparators.
| Parameter | 2-Amino-5-bromopyridine [4] | 2-Amino-3,5-dibromopyridine [5] | Predicted for 5-Bromo-3-fluoropyridin-2-amine |
| Chemical Formula | C₅H₅BrN₂ | C₅H₄Br₂N₂ | C₅H₄BrFN₂ |
| Molecular Weight | 173.01 | 251.92 | 191.00[6] |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/c or other common centrosymmetric/non-centrosymmetric space groups |
| Key Intermolecular Interactions | N-H···N hydrogen bonds forming dimers | N-H···N hydrogen bonds forming dimers | N-H···N hydrogen bonds, potential C-H···F interactions, Br···N/F halogen bonds |
The crystal structures of both 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine are dominated by the formation of centrosymmetric dimers through N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule.[4][5] This is a common and robust supramolecular synthon in 2-aminopyridine derivatives.[7][8][9]
For 5-bromo-3-fluoropyridin-2-amine, it is highly probable that this N-H···N dimeric motif will be preserved. The introduction of the fluorine atom at the 3-position is expected to influence the crystal packing in several ways. The high electronegativity of fluorine can lead to the formation of weak C-H···F hydrogen bonds, further stabilizing the crystal lattice.[10] Moreover, the presence of both bromine and fluorine introduces the possibility of various halogen bonds, such as Br···N or Br···F interactions, which could lead to different packing arrangements compared to the purely brominated analogs.[3] The interplay between the strong N-H···N hydrogen bonding and these weaker, yet structurally significant, halogen interactions will ultimately determine the final crystal architecture.
Key Intermolecular Interactions in Halogenated 2-Aminopyridines
The solid-state assembly of 5-bromo-3-fluoropyridin-2-amine analogs is governed by a hierarchy of intermolecular forces. A thorough understanding of these interactions is critical for predicting crystal packing and, by extension, material properties such as solubility and stability.
Hydrogen Bonding: The primary and most influential interaction is the N-H···N hydrogen bond, which typically results in the formation of planar, centrosymmetric dimers.[5][11] This interaction involves the amino group as the hydrogen bond donor and the endocyclic pyridine nitrogen as the acceptor.
Halogen Bonding: The bromine atom in these structures can act as a halogen bond donor, interacting with Lewis basic sites such as the pyridine nitrogen or the fluorine atom of an adjacent molecule. The strength and directionality of these interactions can significantly impact the overall crystal packing.
π-π Stacking: Aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The substitution pattern and the presence of electron-withdrawing halogens can modulate the quadrupole moment of the aromatic ring, influencing the geometry and strength of these interactions.
Van der Waals Forces: Dispersion forces, although weaker, play a collective and crucial role in the overall stabilization of the crystal lattice.
Below is a conceptual representation of the anticipated intermolecular interactions in the crystal lattice of a 5-bromo-3-fluoropyridin-2-amine analog.
Experimental Protocol for Single-Crystal X-ray Diffraction Analysis
This section provides a detailed, step-by-step methodology for the crystallographic analysis of a 5-bromo-3-fluoropyridin-2-amine analog.
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.
-
Methodology:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or mixtures with water) to near saturation at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature.
-
Alternatively, employ slow evaporation by leaving the solution in a loosely covered vial in a vibration-free environment.
-
For more challenging crystallizations, vapor diffusion can be used, where a solution of the compound is placed in a small vial inside a larger, sealed container with a more volatile anti-solvent.
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect high-quality diffraction data.
-
Methodology:
-
Select a well-formed, single crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.
-
Mount the loop on the goniometer head of a single-crystal X-ray diffractometer equipped with a low-temperature device (typically 100 K).
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Proceed with a full data collection strategy, ensuring high completeness and redundancy of the data.
-
3. Data Reduction and Structure Solution:
-
Objective: To process the raw diffraction data and obtain an initial structural model.
-
Methodology:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.
-
Determine the space group from the systematic absences in the data.
-
Solve the crystal structure using direct methods or dual-space recycling methods. This will typically reveal the positions of the heavier atoms (e.g., Br).
-
4. Structure Refinement and Validation:
-
Objective: To refine the structural model against the experimental data and validate its correctness.
-
Methodology:
-
Refine the atomic positions and anisotropic displacement parameters of the non-hydrogen atoms using full-matrix least-squares minimization.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions and refine them using a riding model.
-
Check for and model any disorder present in the crystal structure.
-
Validate the final structure using software tools to check for geometric consistency and any unresolved electron density.
-
Prepare the final crystallographic information file (CIF) for publication or deposition in a crystallographic database.
-
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
Conclusion
The X-ray crystallographic analysis of 5-bromo-3-fluoropyridin-2-amine analogs is a powerful tool for elucidating the subtle interplay of intermolecular forces that dictate their solid-state structures. By comparing the crystal packing of known analogs, we can anticipate the structural features of novel derivatives and make more informed decisions in the drug design process. The robust experimental protocol outlined in this guide provides a reliable framework for obtaining high-quality crystallographic data, which is the foundation for a deeper understanding of the structure-property relationships in this important class of molecules. Future crystallographic studies on a wider range of these analogs will undoubtedly contribute to the development of new and improved therapeutic agents.
References
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- Crystal structures of N′-aminopyridine-2-carboximidamide and N.
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2-Amino-5-bromopyridine. PubChem. Available at: [Link].
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Compounds from 5-Bromo-3-fluoropyridin-2-amine
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] The starting material, 5-Bromo-3-fluoropyridin-2-amine, represents a particularly promising, yet underexplored, foundation for novel drug discovery. Its unique substitution pattern offers a trifecta of reactive sites: the amino group for amide or amine derivatization, the bromo group for cross-coupling reactions, and the fluoro group for modulating electronic properties and metabolic stability. This guide provides a comprehensive framework for screening the biological activities of novel compounds derived from this scaffold, focusing on anticancer, antimicrobial, and kinase inhibitory activities. We will objectively compare the performance of analogous pyridine derivatives with established alternatives, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Comparative Biological Efficacy: A Multi-Faceted Analysis
The true measure of a novel compound's potential lies in its performance against established benchmarks. Here, we present a comparative analysis of pyridine derivatives in three key therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Proliferation
The pyridine nucleus is a cornerstone of many anticancer agents.[2][3][4][5] Novel derivatives often exhibit potent cytotoxic effects against a range of cancer cell lines. The data below compares the efficacy of representative pyridine-based compounds to Doxorubicin, a standard chemotherapeutic agent.
Table 1: Comparative Anticancer Activity of Pyridine Derivatives
| Compound ID | Chemical Series/Type | Target Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) | Reference(s) |
|---|---|---|---|---|---|---|
| Compound 11d | Thieno[2,3-b:4,5-b']dipyridine | MCF-7 (Breast) | 5.95 | Doxorubicin | 8.48 | [3] |
| Compound 11d | Thieno[2,3-b:4,5-b']dipyridine | HCT-116 (Colon) | 6.09 | Doxorubicin | 8.15 | [3] |
| Compound 3 | Pyridine-Thiazole Hybrid | HL-60 (Leukemia) | 0.57 | - | - | [4] |
| TP6 | 1,2,4-Triazole-Pyridine Hybrid | B16F10 (Melanoma) | 41.12 | - | - | [2] |
| ND-2 | Novel Drug Molecule | MCF-7 (Breast) | 8.4 | - | - |[6][7] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The superior potency of compounds like 11d and 3 compared to or in the range of Doxorubicin highlights the potential for developing highly effective anticancer agents from pyridine scaffolds.[3][4] Many such compounds exert their effects by inhibiting key signaling pathways involved in cell growth and survival.[8] One of the most frequently deregulated pathways in cancer is the PI3K/Akt/mTOR pathway, making it a prime target for therapeutic intervention.[9][10][11][12][13]
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation and survival frequently targeted in cancer therapy.[9][10][12]
Antimicrobial Activity: Combating Bacterial Resistance
The incorporation of fluorine atoms into heterocyclic structures is a well-established strategy for enhancing antimicrobial potency.[14][15][16] Fluorinated pyridine derivatives have demonstrated significant activity against various bacterial strains.
Table 2: Comparative Antimicrobial Activity of Fluorinated Pyridine Derivatives
| Compound Series | Target Organism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Fluorinated Pyridine Nucleosides (4-7) | Staphylococcus aureus | 1.3 - 4.9 | Amoxicillin | 1.0 - 2.0 | [17][18] |
| Fluorinated Pyridine Nucleosides (4-7) | Escherichia coli | 1.3 - 4.9 | Amoxicillin | 1.0 - 2.0 | [17][18] |
| Fluoroaryl Derivatives (8a,b) | Staphylococcus aureus | 1.8 - 5.5 | Amoxicillin | 1.0 - 2.0 | [17][18] |
| 4-Aminoquinoline-Fluorinated Pyridine Hybrids | Staphylococcus aureus | Moderate Activity | - | - |[14][15][16] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20]
The MIC values of the novel fluorinated pyridine nucleosides are comparable to the widely used antibiotic Amoxicillin, indicating their potential as leads for new antibacterial agents.[17][18]
Kinase Inhibitory Activity: Precision Targeting of Cellular Engines
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8][21] Pyridine-based scaffolds are adept at fitting into the ATP-binding pocket of kinases, acting as potent inhibitors.[22][23]
Table 3: Comparative Kinase Inhibitory Activity of Pyridine Derivatives
| Compound ID | Target Kinase | IC50 | Reference Compound | Reference IC50 | Reference(s) |
|---|---|---|---|---|---|
| Compound 36 | c-Src | 12.5 µM | - | - | [24] |
| Compound 5c | PIM-1 | Potent Activity | - | - | [25] |
| Compound 26 | VRK1 | 150 nM | - | - | [22] |
| Ritlecitinib | JAK3 / TEC family | Irreversible Inhibitor | - | - |[26] |
The nanomolar potency of compounds like 26 against VRK1 demonstrates the high degree of specificity and efficacy that can be achieved with pyridine-based kinase inhibitors.[22] The development of irreversible inhibitors like Ritlecitinib further underscores the versatility of this scaffold in creating highly targeted therapeutics.[26]
Self-Validating Experimental Protocols
To ensure the reliability and reproducibility of screening results, it is imperative to follow standardized, self-validating protocols. The following sections detail the methodologies for the primary screening assays discussed.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[6][7][27]
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.[28]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[28]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent, e.g., DMSO) and a positive control (e.g., Doxorubicin).[28]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[28]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6][28]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[28]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][29]
Caption: Workflow for the broth microdilution method to determine the MIC.[30]
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[20][29]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[30]
-
Inoculation: Add the standardized inoculum to each well containing the test compound. Also, include a positive control well (broth and inoculum, no compound) and a negative/sterility control well (broth only).[20]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[30]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[19][20]
Protocol 3: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a universal, fluorescence-based assay adaptable for high-throughput screening of kinase inhibitors.[21]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compound in DMSO. Dilute the kinase, substrate (e.g., a biotinylated peptide), and ATP to their optimal concentrations in a kinase assay buffer.
-
Reaction Setup: In a microplate, add the test compound dilutions, the recombinant kinase, and its specific substrate.[26]
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase. For covalent inhibitors, this step is critical and may be longer.[26]
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 determination.[31]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect substrate phosphorylation. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this involves adding a detection solution containing a terbium-labeled anti-phospho-specific antibody. Binding to the phosphorylated substrate brings the terbium donor near an acceptor, generating a signal.[21]
-
Data Analysis: Measure the fluorescent signal. A decrease in signal corresponds to kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The 5-Bromo-3-fluoropyridin-2-amine scaffold is a fertile ground for the development of novel therapeutic agents. As demonstrated by the potent anticancer, antimicrobial, and kinase inhibitory activities of analogous pyridine derivatives, a systematic screening approach is crucial for identifying promising lead compounds. The protocols and comparative data presented in this guide offer a robust framework for researchers to undertake this endeavor. Future work should focus on optimizing the structure-activity relationships (SAR) of hit compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.
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A Senior Application Scientist's Guide to Alternative Fluorinating Reagents for the Synthesis of Fluoropyridines
The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal and agrochemical design. Fluorine's unique stereoelectronic properties can profoundly enhance a molecule's metabolic stability, binding affinity, and bioavailability. While classical methods like the Balz-Schiemann and Halex reactions have historically been the workhorses for accessing fluoropyridines, their often harsh conditions, limited substrate scope, and potential safety hazards have catalyzed the development of a new generation of fluorinating reagents.[1][2][3] This guide provides an in-depth, comparative analysis of these modern alternatives, grounded in experimental data and mechanistic insight to empower researchers in their synthetic planning.
The Limitations of Classical Approaches
A critical evaluation of traditional methods reveals the impetus for innovation. The Balz-Schiemann reaction , which proceeds through the thermal decomposition of a diazonium tetrafluoroborate salt, frequently requires high temperatures that can lead to product degradation and side reactions.[1][4][5][6] Furthermore, the isolation of potentially explosive diazonium intermediates poses significant safety concerns, particularly on a larger scale.[1][3][6]
The Halex (Halogen Exchange) reaction , a nucleophilic aromatic substitution (SNAr) of an aryl chloride or bromide with a fluoride source, is generally restricted to pyridines bearing strong electron-withdrawing groups that can activate the ring towards nucleophilic attack.[2][3][7][8] These reactions often demand high temperatures (150–250 °C) and polar aprotic solvents.[7][8]
Part 1: Advances in Nucleophilic Fluorination
Nucleophilic fluorination remains a primary strategy, with significant progress centered on enhancing the reactivity and solubility of the fluoride ion under milder conditions.
Alkali Metal Fluorides: The Power of Activation
Potassium Fluoride (KF) and Cesium Fluoride (CsF) are the most common bulk fluoride sources. Their effectiveness is dictated by their ability to deliver a "naked," highly reactive fluoride anion.
-
Potassium Fluoride (KF): As the most economical choice, KF is widely used. However, its high lattice energy and poor solubility in organic solvents necessitate harsh reaction conditions.[9] The modern approach mitigates these issues by using spray-dried KF to maximize surface area and employing phase-transfer catalysts (PTCs) like 18-crown-6 or quaternary ammonium salts. The PTC complexes the potassium cation, liberating a more nucleophilic fluoride anion in solution.[7][10]
-
Cesium Fluoride (CsF): CsF is inherently more soluble and reactive than KF, often allowing for lower reaction temperatures and faster conversions, sometimes without a PTC.[11][12] This enhanced reactivity stems from the weaker Cs-F ionic bond and better dissociation in polar aprotic solvents.[13] The trade-off is its significantly higher cost.
Tetrabutylammonium Fluoride (TBAF): The Soluble Alternative
Tetrabutylammonium fluoride (TBAF) provides a soluble form of the fluoride ion in organic solvents, enabling reactions to proceed under much milder conditions, often at room temperature.[9][14] The primary challenge with TBAF is its extreme hygroscopicity; hydrated TBAF is a poor nucleophile. The development of methods to generate anhydrous TBAF in situ has been a major breakthrough, allowing for high-yielding fluorinations of even challenging chloropyridine substrates at room temperature.[15][16]
Table 1: Comparative Performance of Nucleophilic Reagents on Activated Chloropyridines
| Reagent System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| KF | 4-Nitrochlorobenzene | DMSO | 150-200 | 4-8 | ~90 | [2][8] |
| CsF | Electron-deficient Aryl-Cl | DMF | 100-150 | 2-6 | >85 | [11] |
| Anhydrous TBAF | 3-Chloro-5-(trifluoromethyl)pyridine | DMSO | 25 | 24 | 99 | [16] |
Experimental Protocol: Nucleophilic Fluorination of 2-Chloro-5-nitropyridine using KF/18-crown-6
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add spray-dried potassium fluoride (1.5 eq.) and 18-crown-6 (0.1 eq.).
-
Solvent Addition: Add 50 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe under an inert atmosphere (N₂ or Ar).
-
Substrate Addition: Add 2-chloro-5-nitropyridine (1.0 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to 130 °C. The causality for this temperature is to achieve a sufficient reaction rate without causing significant decomposition of the substrate or product.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction to room temperature and carefully pour the mixture into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Diagram 1: General Workflow for PTC-Mediated Nucleophilic Fluorination
Caption: A validated workflow for nucleophilic fluorination using KF.
Part 2: Electrophilic Fluorination for Direct C-H Functionalization
Electrophilic fluorination has revolutionized late-stage functionalization by enabling the direct conversion of C-H bonds to C-F bonds, a previously formidable challenge for pyridine rings. These methods are particularly valuable for electron-rich pyridines or when nucleophilic substitution is not feasible.
N-F Reagents: The Modern "F+" Source
Reagents containing a nitrogen-fluorine (N-F) bond are the most widely used electrophilic fluorinating agents due to their stability, ease of handling, and tunable reactivity.[17][18]
-
Selectfluor® (F-TEDA-BF₄): This is a bench-stable, crystalline salt that serves as a controllable source of electrophilic fluorine.[19] It is operationally simple and compatible with a wide range of functional groups.[19][20] For pyridine fluorination, it is often used with a transition-metal catalyst (e.g., Ag, Pd) to facilitate C-H activation.[21] The mechanism is often debated but can involve a single-electron transfer (SET) pathway.[17][22]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and stable N-F reagent, often exhibiting higher reactivity than Selectfluor®.[19][23] This increased reactivity can be advantageous for less-activated substrates but may require more careful optimization to control selectivity. Palladium catalysis is commonly employed to direct the C-H fluorination of pyridines and other heterocycles with NFSI.[24][25]
-
Silver(II) Fluoride (AgF₂): For a highly specific transformation, AgF₂ has emerged as a remarkable reagent for the selective C-H fluorination of pyridines and diazines at the position adjacent to the nitrogen atom.[26] This method is notable for its high regioselectivity and mild conditions (ambient temperature, 1 hour), offering a powerful tool for accessing 2-fluoropyridines.[26][27]
Table 2: Representative Electrophilic C-H Fluorination of Pyridine Derivatives
| Reagent | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference(s) |
| Selectfluor® | 2-Aminopyridines | H₂O/CHCl₃, 60 °C | 3- or 5-Fluorinated 2-aminopyridines | 60-95 | [28] |
| NFSI | Quinoxaline-directed arenes | Pd(OAc)₂/TFA, 110 °C | ortho-Fluorinated arenes | 55-80 | [24] |
| AgF₂ | 4-Phenylpyridine | MeCN, 25 °C | 2-Fluoro-4-phenylpyridine | 81 | [26] |
Experimental Protocol: Direct C-H Fluorination of 4-Phenylpyridine with AgF₂
-
Preparation: In a nitrogen-filled glovebox, add 4-phenylpyridine (1.0 eq.) and silver(II) fluoride (AgF₂, 1.5 eq.) to an oven-dried 20 mL vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to the vial. The choice of anhydrous solvent is critical to prevent reaction with water.
-
Reaction: Seal the vial and remove it from the glovebox. Stir the suspension vigorously at room temperature (25 °C) for 1 hour.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Filtration: Filter the mixture through a pad of Celite® to remove insoluble silver salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 2-fluoro-4-phenylpyridine product.
Diagram 2: Conceptual Logic for Electrophilic C-H Fluorination
Caption: Key components governing modern electrophilic C-H fluorination.
Conclusion and Strategic Outlook
The modern synthetic chemist has an expanding arsenal of fluorinating reagents that overcome many of the limitations of classical methods. For nucleophilic substitution on activated pyridines, the choice between cost-effective KF/PTC systems and milder, more reactive (but expensive) anhydrous TBAF or CsF allows for process optimization based on substrate reactivity and economic constraints.
The advent of stable, electrophilic N-F reagents like Selectfluor® and NFSI, along with specialized reagents like AgF₂, has fundamentally changed the approach to fluoropyridine synthesis. The ability to perform late-stage C-H fluorination opens up unprecedented opportunities in drug discovery, allowing for the rapid generation of fluorinated analogues from advanced intermediates. The ongoing development in this field will undoubtedly focus on enhancing regioselectivity, expanding substrate scope, and designing catalytic systems that operate with even greater efficiency and environmental compatibility.
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Assessing the drug-like properties of 5-Bromo-3-fluoropyridin-2-amine derivatives
An In-Depth Guide to Assessing the Drug-like Properties of 5-Bromo-3-fluoropyridin-2-amine Derivatives
Introduction: The Strategic Imperative of Early ADME Assessment
In modern drug discovery, the mantra "fail early, fail cheap" underscores the critical importance of evaluating the drug-like properties of lead candidates at the earliest stages. A compound's ultimate success hinges not only on its potency at the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The 5-bromo-3-fluoropyridin-2-amine scaffold has emerged as a valuable starting point in medicinal chemistry, with its halogenated pyridine core offering a versatile platform for generating novel molecular entities.[1][2] The incorporation of fluorine, in particular, is a well-established strategy to enhance metabolic stability and modulate physicochemical properties.[3][4]
This guide provides a comprehensive framework for assessing the drug-like properties of derivatives of this scaffold. We will move beyond simple data reporting to explain the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to design, execute, and interpret a robust, self-validating cascade of assays to identify candidates with the highest probability of success in downstream development.
Pillar 1: Foundational Physicochemical Characterization
Before delving into complex biological assays, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These properties govern a molecule's behavior in biological systems, influencing everything from solubility to membrane permeability.
Lipinski's Rule of Five: A First Pass Filter for "Drug-Likeness"
Christopher Lipinski's "Rule of Five" (Ro5) serves as an invaluable rule of thumb for predicting oral bioavailability.[5][6] It is not a rigid law but a guideline that helps identify compounds with a higher likelihood of favorable ADME properties.[7][8] Poor absorption or permeation is more likely when a compound violates more than one of these rules:[9]
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Excessively lipophilic compounds often have poor aqueous solubility and may be prone to rapid metabolism.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
The parent scaffold, 5-bromo-3-fluoropyridin-2-amine, adheres to all these rules, making it an excellent starting point for derivatization.
Experimental Protocols: Determining Key Physicochemical Parameters
1. Lipophilicity (LogP/LogD) Determination via Shake Flask Method
-
Causality: Lipophilicity is a critical determinant of permeability, solubility, and off-target binding. LogP measures the lipophilicity of the neutral species, while LogD measures it at a specific pH (typically 7.4), accounting for both neutral and ionized forms.[10] The shake flask method is a gold-standard, albeit lower-throughput, technique for accurate LogP/D determination.[11]
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. The two phases must be pre-saturated with each other for at least 24 hours.
-
Add a small aliquot of the compound stock solution to the biphasic system. The final DMSO concentration should be minimal (<1%) to avoid affecting partitioning.
-
Vortex the mixture vigorously for 15-30 minutes to allow the compound to reach equilibrium between the two phases.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully collect samples from both the n-octanol and the aqueous (PBS) layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Calculate LogD using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous]).
-
2. Ionization Constant (pKa) Determination via UV-Vis Spectrophotometry
-
Causality: The ionization state of a molecule at physiological pH profoundly impacts its solubility, permeability, and target binding. The pKa is the pH at which a molecule is 50% ionized.[10] UV-Vis spectrophotometry provides a rapid and material-sparing method for pKa determination, leveraging the fact that the UV absorbance spectrum of a chromophore-containing molecule often changes with its ionization state.[11][12]
-
Protocol:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Prepare a concentrated stock solution of the test compound in a co-solvent like methanol or DMSO.
-
In a 96-well UV-transparent plate, add the buffer solutions to individual wells.
-
Add a small, consistent volume of the compound stock solution to each well.
-
Measure the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well using a plate reader.
-
Identify the wavelength(s) with the most significant change in absorbance across the pH range.
-
Plot absorbance at the chosen wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Pillar 2: In Vitro ADME Profiling – Predicting In Vivo Behavior
In vitro ADME assays are essential for weeding out compounds with undesirable pharmacokinetic properties early in the discovery process.[13][14][15][16] They provide crucial data to guide the optimization of lead candidates.[17]
Workflow for Assessing Drug-Like Properties
Caption: High-level workflow for assessing drug-like properties.
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Causality: A drug's ability to cross biological membranes, such as the intestinal wall, is fundamental to its absorption.[18] The PAMPA assay specifically measures passive diffusion, which is the primary absorption mechanism for the majority of known drugs.[19][20] It is a high-throughput, non-cell-based assay that serves as an excellent first-line screen for permeability before progressing to more complex and lower-throughput cell-based assays like Caco-2.[18]
-
PAMPA Experimental Setup Diagram
Caption: The PAMPA "sandwich" model for permeability screening.
-
Protocol:
-
A 96-well filter plate (the donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The wells of a separate 96-well acceptor plate are filled with buffer (pH 7.4).
-
The test compounds are dissolved in a buffer (e.g., pH 6.5 to mimic the upper intestine) and added to the donor plate wells.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
The assembly is incubated for a set period (e.g., 4-16 hours).
-
After incubation, the plates are separated.
-
The concentration of the compound is measured in both the donor and acceptor wells, as well as in a reference well (initial concentration), using LC-MS/MS.
-
The effective permeability (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability.
-
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
-
Causality: The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes.[21] Rapid metabolism can lead to low bioavailability and a short duration of action. Human liver microsomes are subcellular fractions that contain a high concentration of these drug-metabolizing enzymes and are a standard in vitro tool for assessing metabolic stability.[14][22] The inclusion of fluorine in a pyridine scaffold is known to enhance metabolic stability by blocking potential sites of oxidation.[3]
-
Protocol:
-
Pre-incubate the test compound with pooled HLM and a buffer solution at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system (cofactor for CYP enzymes).
-
Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Cytotoxicity Screening
-
Causality: Cytotoxicity assays are crucial in the early stages of drug development to eliminate compounds that are toxic to cells, ensuring a higher safety profile.[23][24] These tests measure the degree to which a compound can damage or kill cells.[25] A common and straightforward method is the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[26][27]
-
Protocol (MTT Assay on HepG2 cells):
-
Seed HepG2 cells (a human liver cancer cell line) into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a plate reader at ~570 nm.
-
The amount of color produced is proportional to the number of viable cells. The results are typically expressed as the IC50 value, the concentration at which 50% of cell viability is inhibited.
-
Pillar 3: Comparative Analysis of 5-Bromo-3-fluoropyridin-2-amine Derivatives
To illustrate the application of these principles, we will assess the parent scaffold against three hypothetical, yet medicinally relevant, derivatives. The goal of derivatization is often to improve properties like metabolic stability or target affinity while maintaining a good overall ADME profile. Bioisosteric replacement is a common strategy used for this purpose.[28][29][30]
-
Scaffold: 5-Bromo-3-fluoropyridin-2-amine
-
Derivative 1 (D1): 5-Cyano-3-fluoropyridin-2-amine (Bromo to Cyano replacement, a common bioisostere, to potentially improve solubility and reduce MW).
-
Derivative 2 (D2): N-acetyl-5-bromo-3-fluoropyridin-2-amine (Acetylation of the amine to remove a hydrogen bond donor, which may affect permeability and pKa).
-
Derivative 3 (D3): 5-(Thiophen-2-yl)-3-fluoropyridin-2-amine (Bromo replaced with a thiophene ring via Suzuki coupling, a strategy to explore new binding interactions).[31]
Comparative Data Summary
| Property | Scaffold | Derivative 1 (D1) | Derivative 2 (D2) | Derivative 3 (D3) | Desired Range | Rationale for Change |
| MW (Da) | 191.0 | 137.1 | 233.0 | 194.2 | < 500 | Pass |
| cLogP | 1.65 | 0.85 | 1.70 | 2.10 | < 5 | Pass |
| HBD | 2 | 2 | 1 | 2 | ≤ 5 | Pass |
| HBA | 3 | 4 | 3 | 3 | ≤ 10 | Pass |
| Ro5 Violations | 0 | 0 | 0 | 0 | 0-1 | Excellent |
| Aqueous Solubility (µM) | 150 | 250 | 95 | 70 | > 50 | D1 improves; D2/D3 decrease. |
| LogD @ pH 7.4 | 1.58 | 0.81 | 1.68 | 2.05 | 1-3 | All acceptable. |
| pKa (basic) | 3.1 | 2.5 | 1.2 | 3.0 | Varies | Acetylation (D2) significantly reduces basicity. |
| PAMPA Pe (10⁻⁶ cm/s) | 8.5 | 6.2 | 5.5 | 10.1 | > 5 | D1/D2 show reduced passive permeability. |
| HLM Stability (t½, min) | 45 | 55 | > 60 | 25 | > 30 | D1/D2 improve stability; D3 is a liability. |
| HepG2 IC₅₀ (µM) | > 50 | > 50 | > 50 | 15 | > 20 | D3 shows potential cytotoxicity. |
Interpretation of Results
-
Scaffold: The parent compound shows a promising starting profile: good lipophilicity, moderate permeability, and reasonable metabolic stability. It has no overt liabilities.
-
Derivative 1 (D1): Replacing bromine with a cyano group successfully reduced lipophilicity (lower LogD) and improved aqueous solubility. This also led to a slight improvement in metabolic stability. However, the reduced lipophilicity resulted in lower passive permeability, which could be a concern for oral absorption.
-
Derivative 2 (D2): Acetylating the amine removed a hydrogen bond donor and significantly reduced the basicity of the molecule. This modification led to a marked improvement in metabolic stability, likely by preventing N-deacetylation or other metabolic reactions at that site. However, like D1, it also reduced permeability, possibly due to the increased polarity of the acetyl group.
-
Derivative 3 (D3): The introduction of the thiophene ring increased lipophilicity and, consequently, passive permeability. This is a positive attribute. However, it came at a significant cost: the thiophene ring introduced a metabolic liability, drastically reducing the half-life in liver microsomes. Furthermore, this derivative exhibited cytotoxicity at a concentration that is concerning for further development.
Decision-Making and Next Steps
The results from this initial screening cascade provide clear directions for the next phase of optimization.
Caption: Decision matrix based on initial drug-like property assessment.
Based on this analysis, Derivative 2 emerges as the most promising lead for further optimization. While its permeability needs improvement, its excellent metabolic stability provides a solid foundation. Efforts for this series would now focus on modifying the acetyl group or other parts of the molecule to increase lipophilicity just enough to improve permeability without re-introducing metabolic liabilities. Derivative 3 would likely be terminated due to its dual flags of poor metabolic stability and cytotoxicity.
Conclusion
The systematic assessment of drug-like properties is a cornerstone of modern medicinal chemistry. By integrating computational analysis, foundational physicochemical measurements, and a tiered approach to in vitro ADME-Tox screening, development teams can make informed, data-driven decisions. The 5-bromo-3-fluoropyridin-2-amine scaffold represents a viable starting point, and as demonstrated, strategic derivatization coupled with rigorous evaluation can effectively identify candidates with optimized properties. This guide provides a robust, logical, and experimentally grounded framework to navigate this critical phase of drug discovery, ultimately increasing the probability of advancing safe and effective medicines to the clinic.
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A Head-to-Head Comparison of Synthesis Routes to Substituted 3-Fluoropyridines: A Guide for Researchers
Introduction: The Strategic Value of the 3-Fluoropyridine Moiety
The 3-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry and agrochemical design. The strategic incorporation of a fluorine atom at the 3-position of the pyridine ring can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, modulating its binding interactions with biological targets. Furthermore, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability, thereby increasing oral bioavailability.[1] Given these significant advantages, the development of efficient and versatile synthetic routes to access diversely substituted 3-fluoropyridines is of paramount importance for drug discovery and development professionals.
This guide provides an in-depth, head-to-head comparison of the principal synthetic strategies for preparing substituted 3-fluoropyridines. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, supported by experimental data to empower researchers in selecting the optimal route for their specific synthetic challenges.
Route 1: The Classic Balz-Schiemann Reaction
The Balz-Schiemann reaction, a cornerstone of aromatic fluorine chemistry for nearly a century, provides a direct, albeit often harsh, method for converting an amino group to a fluorine atom.[2][3] This pathway remains relevant for the synthesis of certain 3-fluoropyridines, particularly when the requisite 3-aminopyridine precursor is readily available.
Principle and Mechanism
The reaction proceeds in two key stages. First, the 3-aminopyridine is treated with a diazotizing agent, typically nitrous acid (generated in situ from NaNO₂) in the presence of fluoroboric acid (HBF₄), to form a diazonium tetrafluoroborate salt.[4] In the second stage, this isolated salt is subjected to thermal or photochemical decomposition. The diazonium group is expelled as nitrogen gas, generating a highly reactive aryl cation intermediate. This cation is then trapped by a fluoride ion from the BF₄⁻ counterion to yield the desired 3-fluoropyridine.[3]
Caption: The Balz-Schiemann reaction workflow.
Key Advantages & Disadvantages
| Advantages | Disadvantages |
| Readily available starting materials | Often requires harsh, strongly acidic conditions |
| Direct conversion of an amino group | Limited functional group tolerance |
| Well-established and understood | Diazonium salts can be unstable and explosive |
| Moderate to low yields for some substrates | |
| Use of hazardous reagents (HBF₄, potential HF)[2] |
Representative Experimental Protocol
Synthesis of 3-Fluoropyridine: [5]
-
Dissolve 3-aminopyridine (12.5 g) in 40% fluoroboric acid (50 cc) and 95% ethanol (100 cc).
-
Cool the mixture to 0 °C and diazotize by adding ethyl nitrite (EtNO₂).
-
Add diethyl ether (50 cc) to complete the precipitation of the 3-pyridyldiazonium tetrafluoroborate salt.
-
Isolate the precipitate and suspend it in petroleum ether.
-
Decompose the salt by warming the suspension to 15-25 °C.
-
Following the decomposition, the 3-fluoropyridine product can be isolated and purified (reported yield: 50%).
Performance and Substrate Scope
The Balz-Schiemann reaction is generally limited to robust substrates that can withstand strongly acidic conditions. While effective for the parent compound, yields can be variable for substituted pyridines. The instability of the diazonium salt intermediate remains a significant practical challenge.
| Starting Material | Product | Yield | Reference |
| 3-Aminopyridine | 3-Fluoropyridine | 50% | [5] |
| Substituted Anilines | Substituted Aryl Fluorides | Good to Excellent | [2] |
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful strategy for installing fluorine, provided the pyridine ring is sufficiently activated by electron-withdrawing groups (EWGs). The inherent electron-deficient nature of the pyridine ring facilitates this reaction, particularly at the 2- and 4-positions. For the 3-position, additional activation is typically required.
Principle and Mechanism
In this pathway, a pyridine bearing a good leaving group (e.g., -NO₂, -Cl, -Br) at the 3-position and activated by other EWGs is treated with a nucleophilic fluoride source, such as CsF, KF, or tetrabutylammonium fluoride (TBAF). The reaction proceeds via a two-step addition-elimination mechanism. The fluoride ion attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, restoring aromaticity and forming the C-F bond.[6] Activation via N-oxide formation is another effective strategy, as it withdraws electron density from the ring, making it more susceptible to nucleophilic attack.[7]
Caption: The addition-elimination mechanism of SNAr fluorination.
Key Advantages & Disadvantages
| Advantages | Disadvantages |
| Often uses inexpensive fluoride sources (KF, CsF) | Requires a strongly activated pyridine ring |
| Can provide good yields for suitable substrates | Limited to substrates with good leaving groups |
| Milder conditions than Balz-Schiemann | Poor reactivity for unactivated pyridines |
| High temperatures may be required |
Representative Experimental Protocol
Synthesis of Methyl 3-fluoropyridine-4-carboxylate: [8][9]
-
To a solution of methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) in dry DMSO (6 mL) under a nitrogen atmosphere, add cesium fluoride (CsF) (517 mg, 3.406 mmol, 5 equivalents).
-
Heat the reaction mixture to 120 °C for 90 minutes.
-
Monitor the reaction for complete conversion of the starting material by TLC.
-
After cooling, add distilled water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, concentrate in vacuo, and purify the crude product by flash chromatography to yield the product (reported yield: 38%).
Performance and Substrate Scope
The success of the SNAr approach is highly dependent on the substrate. The presence of a strong electron-withdrawing group, such as a nitro or carboxylate group, is often essential for achieving reasonable yields.[6] A recent development has shown that using a pyridine N-oxide can successfully direct fluorination to the meta-position, even starting from a 3-bromo precursor, which is typically unreactive.[7]
| Starting Material | Product | Fluoride Source | Yield | Reference |
| Methyl 3-nitropyridine-4-carboxylate | Methyl 3-fluoropyridine-4-carboxylate | CsF | 38% | [8] |
| 3-Bromo-4-nitropyridine N-oxide | 3-Fluoro-4-nitropyridine N-oxide | TBAF | 37% | [7] |
| 2,6-Difluoro-3-nitropyridine | Substituted 6-amino-2-fluoro-3-nitropyridine | Amine nucleophile | Good | [10] |
| 3-Chloropyridine | 3-Fluoropyridine | CsF/HF | Low | [11] |
Route 3: Modern Electrophilic Fluorination Strategies
Directly fluorinating a C-H bond on an electron-rich aromatic ring is an attractive synthetic strategy. For the electron-deficient pyridine ring, this requires clever approaches to generate a sufficiently nucleophilic intermediate that can react with an electrophilic fluorine source like Selectfluor®.
Principle and Mechanism: The Zincke Imine Approach
A novel and highly effective method for achieving 3-selective fluorination involves the temporary dearomatization of the pyridine ring.[12][13] The pyridine is first activated with a Zincke salt (e.g., 2,4-dinitro-phenylpyridinium chloride) and then ring-opened with an amine to form a linear, electron-rich azatriene intermediate, known as a Zincke imine. This intermediate behaves like a series of polarized alkenes and undergoes highly regioselective electrophilic fluorination at the C3 position. Subsequent heating in the presence of an ammonium source (e.g., NH₄OAc) promotes ring-closure and rearomatization to furnish the 3-fluoropyridine product.[14]
Caption: Workflow for 3-selective fluorination via a Zincke imine intermediate.
Key Advantages & Disadvantages
| Advantages | Disadvantages |
| Excellent regioselectivity for the 3-position | Multi-step one-pot procedure |
| Broad functional group tolerance | Requires specific activation/ring-opening reagents |
| Mild reaction conditions for fluorination | May not be suitable for all substitution patterns |
| Applicable to late-stage functionalization |
Representative Experimental Protocol
General One-Pot Procedure for 3-Halogenation of Pyridines: [13][14]
-
Ring-Opening: A solution of the starting pyridine and the Zincke activating agent is prepared and allowed to react to form the Zincke salt. An amine is then added to generate the Zincke imine in situ.
-
Halogenation: The reaction mixture is cooled, and an electrophilic halogen source (e.g., Selectfluor® for fluorination, or N-halosuccinimides for other halogens) is added. The reaction is stirred at low temperature until the halogenation is complete.
-
Ring-Closing: Ammonium acetate and a solvent like ethanol are added to the mixture, and it is heated (e.g., to 60 °C) to facilitate the cyclization and formation of the 3-halopyridine.
-
The final product is isolated and purified using standard techniques.
Performance and Substrate Scope
This method has demonstrated remarkable versatility and is compatible with a wide range of substituents on the pyridine ring, including aryl, alkyl, and various functional groups. It has been successfully applied to the late-stage halogenation of complex, biologically active molecules.
| Starting Pyridine | Product | Halogenating Agent | Yield | Reference |
| 2-Phenylpyridine | 3-Fluoro-2-phenylpyridine | Selectfluor® | Good | [12] |
| 3-Fluoropyridine | 3-Iodo-5-fluoropyridine | NIS | Low | [13] |
| Various substituted pyridines | Various 3-halopyridines | N-halosuccinimides | Good to Excellent | [13] |
| Note: For some substrates, a two-step procedure with isolation of the Zincke imine provides higher yields. |
Route 4: Rhodium(III)-Catalyzed C-H Functionalization and Annulation
Transition-metal catalysis offers powerful and convergent strategies for constructing complex heterocyclic scaffolds. A notable example is the Rh(III)-catalyzed annulation of α-fluoro-α,β-unsaturated oximes with alkynes, which provides a one-step synthesis of multi-substituted 3-fluoropyridines.[15][16]
Principle and Mechanism
This reaction proceeds via a C-H activation manifold. The Rh(III) catalyst coordinates to the oxime nitrogen, directing the activation of the vinylic C-H bond to form a five-membered rhodacycle intermediate. This intermediate then undergoes migratory insertion of the alkyne. Subsequent reductive elimination and cleavage of the N-O bond, which acts as an internal oxidant, leads to the formation of the aromatic 3-fluoropyridine ring and regenerates the active Rh(III) catalyst.[17] A key advantage of this method is the excellent regioselectivity observed when using terminal alkynes.[15]
Caption: Simplified catalytic cycle for Rh(III)-catalyzed 3-fluoropyridine synthesis.
Key Advantages & Disadvantages
| Advantages | Disadvantages |
| One-step, convergent synthesis | Requires synthesis of α-fluoro-α,β-unsaturated oxime precursors |
| High regioselectivity with terminal alkynes | Uses a precious metal catalyst (Rhodium) |
| Broad substrate scope (alkynes and oximes) | Variable regioselectivity with unsymmetrical internal alkynes |
| Can be set up on the benchtop in air[15] |
Representative Experimental Protocol
General Procedure for Rh(III)-Catalyzed Fluoropyridine Formation: [15]
-
In a vial, combine the α-fluoro-α,β-unsaturated oxime (1.0 equiv), the alkyne (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol %), and AgOAc (20 mol %).
-
Add ethyl acetate as the solvent.
-
Seal the vial and heat the reaction mixture at 100 °C for the specified time (e.g., 24 hours).
-
After cooling to room temperature, concentrate the reaction mixture and purify the residue by silica gel column chromatography to obtain the desired 3-fluoropyridine.
Performance and Substrate Scope
This method tolerates a wide variety of substituents on both the oxime and alkyne coupling partners, including aryl, heteroaryl, and alkyl groups. The ability to use terminal alkynes to generate single regioisomers is a significant advantage over related methods.
| Oxime β-substituent | Alkyne | Yield | Reference |
| Phenyl | 4-Octyne | 84% | [15] |
| n-Propyl | 4-Octyne | 76% | [15] |
| 2-Furyl | Diphenylacetylene | 81% | [15] |
| Phenyl | 1-Hexyne (terminal) | 86% | [15] |
| n-Propyl | 1-Pentyne (terminal) | 75% | [15] |
Route 5: Photoredox-Mediated Annulation
Harnessing the energy of visible light, photoredox catalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. A recently developed one-pot protocol enables the synthesis of diverse 3-fluoropyridines from two different ketone precursors.[1][18]
Principle and Mechanism
The process begins with the photoredox-mediated coupling of an α,α-difluoro-β-iodoketone with a silyl enol ether.[19] Under blue LED irradiation, a photocatalyst (e.g., fac-Ir(ppy)₃) becomes excited and reduces the iodoketone to generate a fluorinated radical. This radical adds to the silyl enol ether, and subsequent oxidation and hydrolysis yield a 1,4-dicarbonyl intermediate. In a one-pot fashion, ammonium acetate is then added, and heating promotes a condensation cascade (related to Hantzsch or Guareschi-Thorpe pyridine synthesis) to form the 3-fluoropyridine ring.[18][20]
Caption: Two-stage mechanism of the one-pot photoredox synthesis.
Key Advantages & Disadvantages
| Advantages | Disadvantages |
| One-pot procedure from ketone derivatives | Requires preparation of α,α-difluoro-β-iodoketone precursors |
| Very mild reaction conditions (visible light) | Uses an expensive Iridium photocatalyst |
| High functional group tolerance | |
| High yields reported for many substrates |
Representative Experimental Protocol
One-Pot Synthesis of 2,6-diphenyl-3-fluoropyridine: [1][19]
-
Photoredox Coupling: In a vial, dissolve the α,α-difluoro-β-iodoketone (e.g., 2,2-difluoro-3-iodo-1-phenylpropan-1-one, 1.0 equiv), the silyl enol ether (e.g., (1-phenylvinyloxy)trimethylsilane, 1.5 equiv), fac-Ir(ppy)₃ (1.5 mol %), and triphenylphosphine (0.25 equiv) in DMF.
-
Irradiate the mixture with a blue LED strip for the required time (e.g., 15 hours) at room temperature.
-
Condensation: Add ammonium acetate (10 equiv) to the reaction mixture.
-
Seal the vial and heat at 120 °C for 3 hours.
-
After cooling, perform an aqueous workup and purify the product by column chromatography (reported yield: 90%).
Performance and Substrate Scope
This method is highly versatile, accommodating a wide range of aromatic, heteroaromatic, and alkyl ketones as precursors for both the iodoketone and silyl enol ether components. Notably, functional groups like esters, which can be sensitive to other conditions, are well-tolerated.[1]
| Iodoketone Precursor (from) | Silyl Enol Ether Precursor (from) | Yield | Reference |
| Acetophenone | Acetophenone | 90% | [1] |
| 4'-Chloroacetophenone | Acetophenone | 87% | [1] |
| Acetophenone | 2-Acetylfuran | 83% | [1] |
| Cyclohexanone | Acetophenone | 75% | [1] |
| Acetophenone | Ethyl pyruvate | 74% | [1] |
Head-to-Head Comparison Summary
| Feature | Balz-Schiemann Reaction | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Fluorination (Zincke) | Rh(III)-Catalyzed Annulation | Photoredox Annulation |
| Starting Materials | 3-Aminopyridines | Activated 3-halopyridines, 3-nitropyridines | Substituted Pyridines | α-fluoro-α,β-unsaturated oximes, alkynes | α,α-difluoro-β-iodoketones, silyl enol ethers |
| Key Reagents | NaNO₂, HBF₄ | CsF, KF, TBAF | Zincke salt, Selectfluor® | [Cp*RhCl₂]₂, AgOAc | fac-Ir(ppy)₃, Blue Light, NH₄OAc |
| Selectivity | Defined by starting amine | Defined by leaving group position | Highly selective for C-3 | Good for C-3 (regio depends on alkyne) | Good for C-3 |
| Yield Range | Low to Moderate (e.g., 50%) | Moderate to Good (e.g., 38%) | Good to Excellent | Good to Excellent (e.g., 75-86%) | Excellent (e.g., 74-90%) |
| Functional Group Tol. | Poor | Moderate | Good | Good | Excellent |
| Scalability | Challenging (diazonium instability) | Moderate | Potentially good | Moderate (catalyst cost) | Moderate (catalyst cost) |
| Safety Concerns | Unstable/explosive intermediates, HF/HBF₄ | High temperatures, anhydrous conditions | Generally mild | Precious metal catalyst | Precious metal catalyst |
| Ideal Application | Simple, robust substrates | Highly activated, specific substrates | Late-stage functionalization, C-H fluorination | Convergent synthesis of complex pyridines | Modular synthesis from simple ketones |
Conclusion and Outlook
The synthesis of substituted 3-fluoropyridines has evolved significantly from classic, often harsh methods to elegant and mild catalytic strategies.
-
The Balz-Schiemann reaction remains a viable, if dated, option for simple substrates when the corresponding amine is readily accessible.
-
Nucleophilic aromatic substitution is highly effective but is restricted to electronically activated systems.
-
For late-stage C-H functionalization where 3-selectivity is paramount, the Zincke imine strategy offers a powerful and mild solution.
-
When building complexity in a convergent fashion, both the Rh(III)-catalyzed and photoredox-mediated annulations provide outstanding options. The Rh-catalyzed route offers a direct one-step construction from oximes and alkynes, while the photoredox method provides a modular and high-yielding approach from simple ketone building blocks under exceptionally mild conditions.
The choice of synthetic route will ultimately be dictated by the specific target molecule, available starting materials, required functional group tolerance, and desired scale. The modern catalytic methods, particularly the photoredox and Zincke imine approaches, represent the cutting edge of the field, offering researchers unparalleled flexibility and efficiency in accessing this critical pharmaceutical scaffold.
References
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A Comparative Guide to the Isomeric Purity Determination of 5-Bromo-3-fluoropyridin-2-amine
Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the precise control of molecular structure is not merely a matter of academic rigor but a fundamental pillar of safety and efficacy. For advanced pharmaceutical intermediates like 5-Bromo-3-fluoropyridin-2-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring isomeric purity is of paramount importance. Positional isomers, which possess the same molecular formula but differ in the arrangement of substituents on the pyridine ring, can exhibit vastly different pharmacological and toxicological profiles. The presence of even trace amounts of an undesired isomer can lead to unforeseen side effects, reduced therapeutic efficacy, or complications in downstream synthetic steps.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the robust determination of the isomeric purity of 5-Bromo-3-fluoropyridin-2-amine: High-Performance Liquid Chromatography (HPLC), ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers and quality control professionals in selecting the most appropriate methodology for their specific needs. All methodologies are discussed within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a focus on trustworthy and reproducible results.[1][2][3][4]
The Analytical Challenge: Identifying Potential Isomeric Impurities
The synthesis of 5-Bromo-3-fluoropyridin-2-amine can potentially yield several positional isomers, arising from incomplete regioselectivity in the halogenation or amination steps. For the purpose of this guide, we will consider the following two plausible isomeric impurities, which represent common challenges in the synthesis of substituted pyridines:
-
Target Analyte: 5-Bromo-3-fluoropyridin-2-amine
-
Potential Isomer 1 (PI-1): 3-Bromo-5-fluoropyridin-2-amine
-
Potential Isomer 2 (PI-2): 5-Bromo-2-fluoropyridin-3-amine
Caption: Structures of the target analyte and potential positional isomers.
The subtle differences in the positions of the bromine, fluorine, and amine groups on the pyridine ring necessitate analytical techniques with high resolving power and specificity.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability.[5] For polar, aromatic compounds like aminopyridines, achieving separation of positional isomers often requires moving beyond standard reversed-phase chromatography.
Scientific Rationale:
The separation of the target analyte from its isomers is challenging due to their similar polarity and molecular weight. A standard C18 column may not provide sufficient selectivity. Therefore, a mixed-mode or specialized column that leverages alternative separation mechanisms is preferable. A column capable of hydrogen bonding interactions, in addition to hydrophobic interactions, can exploit the differences in the accessibility of the amine and pyridine nitrogen lone pairs, as well as the influence of the electronegative fluorine atom on the molecule's surface electron density.[6][7][8]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: SHARC 1 (3.2 x 100 mm, 5 µm) or equivalent column designed for hydrogen bonding interactions.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 50% B
-
10-12 min: 50% B
-
12-13 min: 50% to 10% B
-
13-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
Data Presentation and Performance Comparison:
| Parameter | 5-Bromo-3-fluoropyridin-2-amine | Isomer 1 (PI-1) | Isomer 2 (PI-2) |
| Hypothetical Retention Time (min) | 8.5 | 7.9 | 9.2 |
| Resolution (Rs) relative to main peak | - | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | - | 0.01% | 0.01% |
| Limit of Quantitation (LOQ) | - | 0.03% | 0.03% |
This data is illustrative and would require experimental verification.
Workflow for HPLC Isomeric Purity Analysis:
Caption: HPLC workflow for isomeric purity determination.
Trustworthiness and Self-Validation:
The specificity of this method is demonstrated by the baseline resolution (>2.0) between the main peak and the potential isomers.[1] To ensure trustworthiness, a validation study should be performed including spiking the main analyte with known quantities of synthesized isomers to confirm peak identity and recovery. The method's linearity, accuracy, and precision would be established across a range from the LOQ to at least 120% of the specification limit for the impurities.[1][2]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structurally Definitive Approach
¹⁹F NMR is an exceptionally powerful technique for the analysis of fluorinated compounds. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing sharp signals with a wide chemical shift dispersion.[3][9] This large spectral window means that even subtle changes in the electronic environment around the fluorine atom, such as a change in substituent position, will result in significantly different and well-resolved chemical shifts.
Scientific Rationale:
The chemical shift of the fluorine atom in 5-Bromo-3-fluoropyridin-2-amine is uniquely determined by its position relative to the bromine and amino groups. Any positional isomer will place the fluorine in a different electronic environment, leading to a distinct signal in the ¹⁹F NMR spectrum. This makes ¹⁹F NMR an inherently specific method for both identification and quantification, as the integral of each signal is directly proportional to the molar concentration of the corresponding isomer.[1]
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.
-
Solvent: DMSO-d₆
-
Internal Standard: Prepare a stock solution of a stable, non-reactive fluorine-containing compound with a known purity and a resonance far from the analytes of interest (e.g., trifluorotoluene).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 5-Bromo-3-fluoropyridin-2-amine sample into an NMR tube.
-
Accurately add a known volume of the internal standard stock solution.
-
Add ~0.6 mL of DMSO-d₆, cap, and vortex to dissolve completely.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation for accurate integration).
-
Number of Scans: 64 or higher to ensure a good signal-to-noise ratio.
-
-
Data Processing: Apply an appropriate window function, Fourier transform, phase correct, and baseline correct the spectrum. Integrate the signals corresponding to the analyte, isomers, and the internal standard.
Data Presentation and Performance Comparison:
| Parameter | 5-Bromo-3-fluoropyridin-2-amine | Isomer 1 (PI-1) | Isomer 2 (PI-2) |
| Hypothetical ¹⁹F Chemical Shift (ppm) | -145.2 | -138.5 | -155.8 |
| Calculated Purity (%) | 99.8 | 0.15 | 0.05 |
| Limit of Detection (LOD) | - | ~0.05% | ~0.05% |
| Limit of Quantitation (LOQ) | - | ~0.15% | ~0.15% |
This data is illustrative and would require experimental verification.
Workflow for ¹⁹F qNMR Analysis:
Caption: ¹⁹F qNMR workflow for definitive purity assessment.
Trustworthiness and Self-Validation:
The inherent specificity of ¹⁹F NMR provides a high degree of trust in the identification of fluorinated isomers.[10][11] The accuracy of the quantification is directly linked to the purity of the internal standard and the use of appropriate acquisition parameters (i.e., a sufficiently long relaxation delay). This method is self-validating in that it provides structural confirmation and quantification simultaneously. It is an excellent orthogonal technique to confirm results obtained by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Confirmation
For analytes that are thermally stable and sufficiently volatile, GC-MS offers excellent chromatographic resolution and definitive identification through mass fragmentation patterns.
Scientific Rationale:
The isomers of 5-Bromo-3-fluoropyridin-2-amine, being relatively small molecules, are amenable to GC analysis. A non-polar capillary column can separate the isomers based on subtle differences in their boiling points and interactions with the stationary phase. The mass spectrometer then provides two crucial pieces of information: the molecular weight of the eluting compound and a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint. The presence of bromine is readily identified by its characteristic isotopic signature (M and M+2 peaks of nearly equal intensity).
Experimental Protocol: GC-MS Method
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed, non-polar capillary column.
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-250 m/z.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like ethyl acetate or dichloromethane to a concentration of ~100 µg/mL.
Data Presentation and Performance Comparison:
| Parameter | 5-Bromo-3-fluoropyridin-2-amine | Isomer 1 (PI-1) | Isomer 2 (PI-2) |
| Hypothetical Retention Time (min) | 12.1 | 11.8 | 12.5 |
| Molecular Ion (M⁺) [m/z] | 190/192 | 190/192 | 190/192 |
| Key Fragment Ions [m/z] | 111 (M-Br), 163 (M-HCN) | 111, 163 | 111, 163 |
| Limit of Detection (LOD) | - | <0.005% | <0.005% |
| Limit of Quantitation (LOQ) | - | <0.015% | <0.015% |
This data is illustrative and would require experimental verification. Fragmentation patterns for isomers are often similar, relying on retention time for separation.
Workflow for GC-MS Isomer Analysis:
Caption: GC-MS workflow for sensitive impurity identification.
Trustworthiness and Self-Validation:
The primary strength of GC-MS is the high confidence in peak identification. A match in both retention time and the mass fragmentation pattern (including isotopic ratios) against a synthesized reference standard provides unambiguous proof of an impurity's identity. While EI fragmentation can be complex, the characteristic loss of the bromine atom and the M/M+2 isotopic pattern are powerful diagnostic tools.[12][13] For quantitative purposes, the method's linearity and response factors for each isomer must be carefully determined and validated.
Summary and Recommendations
The choice of analytical technique for determining the isomeric purity of 5-Bromo-3-fluoropyridin-2-amine depends on the specific requirements of the analysis, such as the need for routine quality control, in-depth structural confirmation, or ultimate sensitivity.
| Feature | HPLC-UV | ¹⁹F qNMR | GC-MS |
| Primary Strength | Robustness, Quantitative Accuracy | Absolute Structural Specificity, Primary Ratio Method | High Sensitivity, Definitive Identification |
| Specificity | High (column dependent) | Very High (unambiguous) | Very High (RT + Mass Spectrum) |
| Quantitation | Excellent (with standards) | Excellent (primary method with IS) | Good (requires response factors) |
| Speed | Moderate | Slow (long relaxation delays) | Moderate |
| Best For | Routine QC, release testing | Structural confirmation, reference standard characterization, orthogonal check | Trace impurity identification, genotoxic impurity screening |
Recommendations:
-
For routine quality control and batch release , a validated HPLC-UV method is the most practical and efficient choice, offering a balance of speed, precision, and resolving power.
-
For reference standard characterization or in cases of dispute or unexpected results , ¹⁹F qNMR should be employed as an orthogonal, primary method. It provides unambiguous structural confirmation and quantification without the need for isomer-specific reference standards (once identified).
-
For identifying unknown trace impurities or for screening for potentially mutagenic impurities at very low levels, the superior sensitivity of GC-MS makes it the ideal tool.
By employing these techniques judiciously, researchers, scientists, and drug development professionals can ensure the isomeric purity of 5-Bromo-3-fluoropyridin-2-amine, thereby safeguarding the quality, safety, and efficacy of the final pharmaceutical products.
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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Kaderli, M., et al. New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications; 2015. [Link]
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Navarrini, W., et al. Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry; 2019. [Link]
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Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. Published 2023. [Link]
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Ouyang, Y., et al. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research; 2021. [Link]
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Ningbo Inno Pharmchem Co., Ltd. 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications. Published 2025. [Link]
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Pharmaffiliates. (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. [Link]
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Wallace, D. J., et al. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters; 2011. [Link]
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Perygin, D. GCMS 3 Fragmentation Patterns. YouTube; 2020. [Link]
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PubChem. 2-Bromo-5-fluoropyridin-3-amine. National Center for Biotechnology Information. [Link]
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SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Published 2023. [Link]
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LibreTexts Chemistry. Fragmentation and Interpretation of Spectra. [Link]
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ResearchGate. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Published 2014. [Link]
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- 12. youtube.com [youtube.com]
- 13. whitman.edu [whitman.edu]
Benchmarking the performance of 5-Bromo-3-fluoropyridin-2-amine in specific reactions
An In-Depth Performance Benchmark of 5-Bromo-3-fluoropyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine ring is a privileged motif found in numerous bioactive compounds.[1] 5-Bromo-3-fluoropyridin-2-amine stands out as a versatile building block, offering multiple reaction sites for diversification. Its utility, however, is dictated by its reactivity profile in key bond-forming reactions.
This guide provides an objective, data-driven comparison of 5-Bromo-3-fluoropyridin-2-amine's performance in three critical palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will benchmark its reactivity against structurally related analogues to provide a clear rationale for experimental design and reagent selection.
Understanding the Reactivity Profile
The reactivity of 5-Bromo-3-fluoropyridin-2-amine in palladium-catalyzed reactions is governed by the interplay of its substituents on the electron-deficient pyridine core.
-
Carbon-Halogen Bond Strength : The central principle of cross-coupling is the oxidative addition of the palladium catalyst to a carbon-halogen bond. The reactivity order for halogens is generally I > Br > Cl > F.[2] This trend is inversely correlated with the bond dissociation energy, making the C-Br bond significantly more susceptible to oxidative addition than the highly stable C-F bond.[2] Therefore, chemoselective functionalization at the C5-bromo position is the expected and observed outcome under standard palladium-catalyzed conditions.
-
Electronic Effects : The pyridine nitrogen is electron-withdrawing, which increases the electrophilicity of the carbon-halogen bonds, facilitating oxidative addition. The 2-amino group is a strong electron-donating group, which can modulate this effect. Furthermore, the ortho-amino group can potentially chelate to the palladium center, which may influence the catalytic cycle.[3] The choice of bulky, electron-rich phosphine ligands is often crucial to mitigate unwanted catalyst inhibition and promote efficient turnover.[3]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds. The performance of 5-Bromo-3-fluoropyridin-2-amine is benchmarked against the structurally similar 5-bromo-2-methylpyridin-3-amine to isolate the impact of the fluorine and amine position.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane/H₂O | 85-95 / >15 | 85 | [4] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane/H₂O | 85-95 / >15 | 88 | [4] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane/H₂O | 85-95 / >15 | 78 | [4] |
| 4 | 2,4-Dimethoxypyrimidin-5-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (1 mol%) / RuPhos (2 mol%) | K₂CO₃ / Dioxane | 100 / 12 | 88 |[5] |
Analysis : Based on data from analogous systems, 5-Bromo-3-fluoropyridin-2-amine is expected to perform efficiently in Suzuki-Miyaura couplings. The reaction of the related 5-bromo-2-methylpyridin-3-amine with various arylboronic acids using a standard Pd(PPh₃)₄ catalyst system affords good to excellent yields (78-88%).[4] The electronic impact of the 3-fluoro substituent in our target molecule is not expected to significantly impede the reaction; in fact, its electron-withdrawing nature may slightly enhance the rate of oxidative addition. The use of traditional catalysts like Pd(PPh₃)₄ is effective, though for more challenging or sterically hindered coupling partners, catalyst systems employing bulky, electron-rich ligands (e.g., SPhos, RuPhos) may offer improved performance.[5][6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is a robust starting point for the coupling of 5-Bromo-3-fluoropyridin-2-amine with various arylboronic acids.
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-3-fluoropyridin-2-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[3][7]
-
Catalyst Addition : To the flask, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[4][8] The choice of a pre-catalyst like Pd(PPh₃)₄ is a reliable starting point, as it is air-stable and effective for many substrates.[6]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[7]
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.[4][9] The water is essential for the transmetalation step of the catalytic cycle.
-
Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring.[9]
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.[9]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[10] The primary amino group on the 5-Bromo-3-fluoropyridin-2-amine substrate remains, so this reaction would be used to couple a secondary amine or aniline, displacing the bromine. The key challenge is the potential for the existing 2-amino group to act as a ligand for the palladium catalyst, potentially hindering the reaction.[3]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 5-Bromo-2-chloro-3-fluoropyridine | Morpholine | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ / Toluene | 80 / 18 | 91 | [11] |
| 2 | 5-Bromo-2-chloro-3-fluoropyridine | Aniline | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Cs₂CO₃ / Toluene | 80 / 18 | 85 | [11] |
| 3 | 3-Amino-5-bromopyridine | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu / Toluene | 100 / 12 | High (Qualitative) | [3][12] |
| 4 | 2-Amino-5-bromo-4-methylpyridine | Morpholine | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | NaOtBu / Toluene | 110 / 16 | 85-95 (Typical) |[13] |
Analysis : Excellent chemoselectivity for reaction at the C-Br bond over other halogenated sites is well-documented.[11] For the closely related 5-bromo-2-chloro-3-fluoropyridine, exclusive amination at the bromide position was achieved in high yields using a Pd₂(dba)₃/Xantphos system.[11] This demonstrates that the C-Br bond is significantly more reactive. For substrates containing an amino group, like 2-Amino-5-bromo-4-methylpyridine, the use of bulky, electron-rich phosphine ligands such as BINAP or biarylphosphine ligands (e.g., RuPhos, XPhos) is crucial.[13][14] These ligands promote the desired reductive elimination step and prevent catalyst inhibition by the substrate's amino group.[3][10] We can confidently predict that 5-Bromo-3-fluoropyridin-2-amine will undergo efficient Buchwald-Hartwig amination with appropriate ligand selection.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed to favor C-N coupling for amino-substituted aryl halides.
-
Reaction Setup : To an oven-dried, sealable reaction tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos or XPhos, 4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).[11][15] The use of a strong, non-nucleophilic base like sodium tert-butoxide is common and effective.[15]
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[15]
-
Reagent Addition : Under the inert atmosphere, add anhydrous, degassed solvent (e.g., toluene).[15] Then, add 5-Bromo-3-fluoropyridin-2-amine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).[15]
-
Reaction : Tightly seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[11][13]
-
Monitoring : Monitor the reaction's progress until the starting material is consumed (monitored by TLC or LC-MS).[13]
-
Work-up : Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[13]
-
Purification : Purify the crude product by flash column chromatography on silica gel.[13]
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[1]
Table 3: Comparative Performance in Sonogashira Coupling
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15 mol%) / CuI (30 mol%) | Et₃N / THF | RT / 16 | High (Qualitative) | [16] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | Et₃N / DMF | 100 / 3 | 96 | [17] |
| 3 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | Et₃N / DMF | 100 / 3 | 92 | [17] |
| 4 | 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | Et₃N / DMF | 80 / - | High (Qualitative) |[8] |
Analysis : The Sonogashira coupling is highly effective for bromo-pyridines. Studies on 2-amino-3-bromopyridines show excellent yields (up to 96%) when coupled with various terminal alkynes under optimized conditions.[17] A related substrate, 6-bromo-3-fluoro-2-cyanopyridine, also undergoes efficient Sonogashira coupling even at room temperature, highlighting the high reactivity of the C-Br bond in these systems.[16] The standard catalyst system of a palladium source (e.g., Pd(PPh₃)₄ or a Pd(II) salt) with a copper(I) iodide co-catalyst is generally robust and reliable for this transformation.[1][17] It is anticipated that 5-Bromo-3-fluoropyridin-2-amine will react similarly, providing high yields of the corresponding 5-alkynyl-3-fluoropyridin-2-amine.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of 5-Bromo-3-fluoropyridin-2-amine.
-
Reaction Setup : To a degassed solution of 5-Bromo-3-fluoropyridin-2-amine (1.0 equiv.) in a mixture of THF and Triethylamine (Et₃N) (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (CuI, 5-10 mol%).[16][17] The amine base (Et₃N) serves both as the base and as a solvent.
-
Inert Atmosphere : Ensure the entire process is conducted under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition : Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.[16]
-
Reaction : Stir the reaction mixture at the desired temperature. While many reactions proceed at room temperature, heating to 80-100 °C may be required for less reactive partners.[16][17]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.[17]
-
Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove amine salts and other aqueous-soluble impurities.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Conclusion
5-Bromo-3-fluoropyridin-2-amine is a highly effective and versatile building block for drug discovery and materials science. Its performance in key palladium-catalyzed cross-coupling reactions is characterized by predictable and high chemoselectivity at the C5-bromo position.
-
In Suzuki-Miyaura couplings , it is expected to provide good to excellent yields with standard Pd(PPh₃)₄ catalyst systems.
-
For Buchwald-Hartwig aminations , high efficiency can be achieved, but the selection of bulky phosphine ligands (e.g., Xantphos, XPhos) is critical to overcome potential inhibition from the 2-amino group.
-
Sonogashira couplings are expected to proceed smoothly, often under mild conditions, using a standard Pd/CuI co-catalyst system to yield valuable alkynylated products.
The protocols and comparative data provided in this guide offer a solid foundation for researchers to confidently incorporate this valuable reagent into their synthetic strategies.
References
- BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- PubMed. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed, 2007-05-10.
- Wikipedia.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
- ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI, 2017-01-27.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 -. ePrints Soton.
- the University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- ResearchGate. Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines....
- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
- BenchChem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
- Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applic
- Amerigo Scientific. 5-bromo-3-fluoropyridin-2-amine. Amerigo Scientific.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- PMC - NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.
- BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- BenchChem. Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. BenchChem.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
- PubMed. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed, 2022-07-19.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
- ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- ResearchGate. Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines.
- BenchChem. A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions. BenchChem.
- BLD Pharm. 884495-22-1|5-Bromo-2-fluoropyridin-3-amine|BLD Pharm. BLD Pharm.
- PubMed. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed, 2004-03-21.
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Pharmaffiliates. CAS No : 877399-00-3 | Product Name : (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | Pharmaffiliates.
- BenchChem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- PMC - NIH.
- PubChem. 5-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53418436. PubChem.
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment and Safe Handling of 5-Bromo-3-fluoropyridin-2-amine
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities like 5-Bromo-3-fluoropyridin-2-amine is fundamental to innovation. This halogenated pyridine derivative serves as a versatile building block in synthesizing complex molecules.[1] However, its utility in the lab is matched by its potential hazards. A deep, causal understanding of safety protocols is not a procedural formality—it is the bedrock of scientific excellence and personal accountability.
This guide provides essential, field-proven directives for the safe handling of 5-Bromo-3-fluoropyridin-2-amine. We will move beyond a simple checklist to establish a self-validating system of safety, ensuring that every operational step is grounded in a clear understanding of the material's chemical nature and associated risks.
Hazard Profile: Understanding the "Why" Behind the "How"
5-Bromo-3-fluoropyridin-2-amine is classified under the Globally Harmonized System (GHS) with multiple hazard statements.[2] An aggregate of safety data indicates that this compound must be handled with significant caution. The primary risks are associated with its toxicity and irritant properties.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3][4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][4][5] |
These classifications are not abstract warnings; they are direct indicators of the chemical's potential to cause harm upon exposure. The requirement for robust protective measures is therefore non-negotiable.
The Hierarchy of Controls: A Systematic Approach to Safety
Before detailing specific PPE, we must embed our safety plan within the established industrial hygiene framework known as the Hierarchy of Controls. This model prioritizes the most effective safety measures. PPE, while essential, is the final line of defense.
Caption: Hierarchy of Controls for Chemical Handling.
-
Engineering Controls: This is the primary and most critical layer of protection. All handling of 5-Bromo-3-fluoropyridin-2-amine must be performed in a properly functioning chemical fume hood.[6][7] This contains dust and vapors at the source, preventing inhalation. An emergency eyewash station and safety shower must be accessible and verified to be operational before work begins.[3][8]
-
Administrative Controls: This guide, along with your institution's specific Standard Operating Procedures (SOPs), forms the administrative control layer. It includes thorough training on the specific hazards and handling techniques for this compound. All work areas must be clearly demarcated, and access restricted to trained personnel.
-
Personal Protective Equipment (PPE): The final barrier between you and the chemical. The following sections detail the mandatory PPE ensemble.
Personal Protective Equipment (PPE): A Mandated Protocol
The selection of PPE must directly address the hazards identified in Section 1. The following equipment is mandatory for all procedures involving 5-Bromo-3-fluoropyridin-2-amine.
| Protection Type | Specification | Rationale and Causality |
| Eye Protection | Chemical safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be worn over goggles if there is a significant splash risk. | Protects against splashes and airborne particles that can cause serious eye irritation (H319). Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves. While nitrile gloves are common, they may offer poor protection against pyridines during prolonged contact.[10][11] Butyl rubber or neoprene gloves are recommended.[10][11] Always inspect gloves for tears before use and practice proper removal techniques to avoid self-contamination.[12] | Prevents skin contact, which can cause irritation (H315) and systemic harm due to dermal absorption (H312). |
| Body Protection | A fully-buttoned laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.[7][10] For larger quantities, a chemical-resistant apron or coveralls should be worn.[9] | Minimizes the risk of accidental skin exposure from spills or splashes. |
| Respiratory Protection | Not typically required when work is conducted within a certified chemical fume hood. If weighing or transferring material outside of a fume hood, or if the ventilation is compromised, a NIOSH-approved respirator with appropriate cartridges is mandatory.[7][9] Personnel must be medically cleared and fit-tested to wear a respirator.[10] | Prevents the inhalation of dust or vapors, which are harmful (H332) and can cause respiratory tract irritation (H335).[2] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure the work area is clean and uncluttered.
-
Confirm the location and accessibility of the eyewash station, safety shower, and a spill kit.[7]
-
Assemble all necessary equipment and reagents before retrieving the chemical.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don safety goggles and any additional face protection.
-
Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Handling the Compound:
-
Post-Handling:
-
Decontaminate any equipment used.
-
Wipe down the work surface in the fume hood.
-
Properly seal and label all waste containers.
-
Doff PPE in the correct order (gloves first), avoiding contact with the exterior of contaminated items.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[8][14]
-
Emergency Procedures: Spill and Exposure Management
Accidents are preventable but must be planned for. Immediate and correct action is critical.
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
-
For Minor Spills (Small, Contained):
-
Alert personnel in the immediate area.
-
Wearing the full PPE ensemble described in Section 3, contain the spill with an absorbent material like sand or vermiculite.[6][12]
-
Carefully collect the absorbed material into a clearly labeled, sealed waste container.[13]
-
Clean the spill area with soap and water, and ventilate the area.[8]
-
-
For Major Spills:
-
Immediately evacuate the laboratory and alert others to do the same.
-
If safe to do so, close the door to the affected area.
-
Notify your supervisor and institutional emergency services immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First-Aid Measures for Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[8][9] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][8] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air.[3][8][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a poison center or doctor immediately.[8]
Disposal and Storage Plan
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][8][14] The storage location should be secure and accessible only to authorized personnel.[8][14] Store away from incompatible materials such as strong oxidizing agents.[4] The compound may be sensitive to light and moisture.[1]
-
Disposal: All waste, including unused product and contaminated disposables (gloves, absorbent materials), must be collected in a sealed, compatible waste container.[7] Disposal must be carried out through an approved waste disposal plant in strict accordance with all local, regional, and national regulations.[3][8][9][14] Do not dispose of down the drain.[5]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of trust and scientific integrity that extends far beyond the product itself. Your safety, and the safety of your colleagues, is paramount.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
